Product packaging for Antibacterial agent 98(Cat. No.:)

Antibacterial agent 98

Cat. No.: B12405859
M. Wt: 399.5 g/mol
InChI Key: GRHWASHECCCIDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antibacterial Agent 98 (Compound G37) is a potent and orally active antibacterial agent with significant research value in combating bacterial infections. Its primary mechanism of action involves the inhibition of the ATPase activity of Gyrase B, a critical bacterial enzyme, thereby impairing DNA supercoiling in Staphylococcus aureus (S. aureus) . This targeted action results in robust antibacterial activity. Notably, studies indicate that this compound does not induce resistance development in methicillin-resistant S. aureus (MRSA), making it a compelling compound for investigating new strategies against multidrug-resistant pathogens . The threat of antimicrobial resistance (AMR) poses a major public health challenge, underscoring the need for novel antibacterial agents with innovative mechanisms . With a molecular formula of C17H13N5O3S2 and a molecular weight of 399.45 , this compound serves as a valuable tool for microbiological and pharmacological research. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H13N5O3S2 B12405859 Antibacterial agent 98

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H13N5O3S2

Molecular Weight

399.5 g/mol

IUPAC Name

1-ethyl-4-hydroxy-2-oxo-N-[5-(1,3-thiazol-2-yl)-1,3,4-thiadiazol-2-yl]quinoline-3-carboxamide

InChI

InChI=1S/C17H13N5O3S2/c1-2-22-10-6-4-3-5-9(10)12(23)11(16(22)25)13(24)19-17-21-20-15(27-17)14-18-7-8-26-14/h3-8,23H,2H2,1H3,(H,19,21,24)

InChI Key

GRHWASHECCCIDY-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=NN=C(S3)C4=NC=CS4)O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: The Mechanism of Action of Cresomycin, a Novel Synthetic Antibiotic

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Antimicrobial resistance (AMR) represents a critical and escalating threat to global public health. The continuous evolution of resistance mechanisms in pathogenic bacteria necessitates the development of novel antibiotics with unique modes of action. Cresomycin (CRM) is a new, fully synthetic, bridged macrobicyclic antibiotic designed to overcome prevalent forms of resistance to ribosome-targeting agents.[1][2][3][4][5] Developed through a collaborative effort between researchers at Harvard University and the University of Illinois Chicago, Cresomycin demonstrates potent activity against a wide spectrum of Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains.[6][7][8] Its core mechanism involves high-affinity binding to the bacterial ribosome, an action enhanced by a "pre-organized" molecular structure that maintains efficacy even against enzymatically modified ribosomes that confer resistance to existing antibiotics.[1][2][3][9] This document provides a detailed technical overview of Cresomycin's mechanism of action, its effectiveness against resistant pathogens, and the key experimental protocols used to elucidate its function.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Cresomycin belongs to the oxepanoprolinamide class of antibiotics, which shares structural similarities with lincosamides such as clindamycin.[2][9] Like lincosamides, Cresomycin's primary target is the bacterial 70S ribosome, the essential cellular machinery responsible for protein synthesis.[1][10] It specifically binds to the peptidyl transferase center (PTC) located on the 50S large ribosomal subunit.[9] By occupying this critical site, Cresomycin directly interferes with the formation of peptide bonds, thereby halting protein elongation and leading to a bacteriostatic effect.[6][9]

The defining innovation of Cresomycin lies in its rigid, conformationally constrained structure.[2] Unlike older semi-synthetic antibiotics whose structures are flexible and must expend energy to adopt the correct binding conformation, Cresomycin is synthesized to be "pre-organized" into the precise three-dimensional shape required for optimal interaction with the ribosomal PTC.[1][3][9] This pre-organization results in a significantly stronger and more stable binding affinity, which is the key to its enhanced antibacterial activity and its ability to overcome common resistance mechanisms.[2][10]

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Cresomycin (Pre-organized Structure) C High-Affinity Binding to Peptidyl Transferase Center (PTC) A->C Targets B Bacterial 70S Ribosome B->C D Inhibition of Peptide Bond Formation C->D E Cessation of Protein Synthesis D->E F Bacteriostatic Effect E->F

Figure 1: Core mechanism of Cresomycin's action on the bacterial ribosome.

Overcoming Antimicrobial Resistance

A primary challenge for ribosome-targeting antibiotics is bacterial resistance mediated by ribosomal RNA methyltransferases, such as those encoded by the cfr and erm genes.[2][11] These enzymes modify a key adenine nucleotide (A2503 in E. coli) within the PTC by adding a methyl group. This modification creates steric hindrance that prevents many antibiotics, including lincosamides and macrolides, from binding effectively.

Cresomycin was specifically engineered to overcome this widespread resistance mechanism.[11] Structural biology studies have revealed that when Cresomycin encounters a Cfr- or Erm-methylated ribosome, its high binding affinity and rigid structure enable it to physically displace the modified nucleotide.[6][11] This forces a conformational adjustment in the ribosome, allowing Cresomycin to maintain its tight grip on the PTC and inhibit protein synthesis, rendering the resistance mechanism ineffective.[7][11]

G cluster_0 Conventional Lincosamide Pathway cluster_1 Cresomycin Pathway A1 Conventional Antibiotic (e.g., Clindamycin) A2 Methylated Ribosome (via Cfr/Erm enzymes) A1->A2 A3 Steric Hindrance A2->A3 A4 Binding Failure & Bacterial Survival A3->A4 B1 Cresomycin (Pre-organized) B2 Methylated Ribosome (via Cfr/Erm enzymes) B1->B2 B3 Displacement of Methylated Nucleotide B2->B3 B4 Tight Binding Maintained & Inhibition of Protein Synthesis B3->B4

Figure 2: Comparison of Cresomycin and conventional antibiotics against resistant ribosomes.

Data Presentation: Antibacterial Activity

Cresomycin has demonstrated a broad spectrum of activity, inhibiting the growth of both Gram-positive and Gram-negative pathogens, including those on the notorious ESKAPE list that are common causes of healthcare-associated infections.[1][10][11]

Table 1: Summary of In Vitro Antibacterial Spectrum

Bacterial Species Gram Stain Resistance Profile Activity
Staphylococcus aureus Positive Multidrug-Resistant (MDR) Potent Inhibition[2][3][6]
Escherichia coli Negative Multidrug-Resistant (MDR) Potent Inhibition[3][5][6]
Pseudomonas aeruginosa Negative Multidrug-Resistant (MDR) Potent Inhibition[2][3][5]

| Other ESKAPE Pathogens | Both | Multidrug-Resistant (MDR) | Potent Inhibition[1][10] |

In vivo studies have corroborated these findings. In mouse models of systemic infection, Cresomycin treatment led to significantly improved survival rates compared to controls.

Table 2: Summary of In Vivo Efficacy in Mouse Infection Models

Infection Model Pathogen Treatment Outcome
Systemic Infection S. aureus (MDR) Cresomycin 100% survival (10/10 mice) at 7 days[4][12]
Systemic Infection S. aureus (MDR) Vehicle (Control) 90% mortality (9/10 mice) within 2 days[4][12]

| Localized Infection | E. coli, P. aeruginosa | Cresomycin | Significant suppression of bacterial growth[4][10] |

Key Experimental Protocols

The characterization of Cresomycin's mechanism and efficacy involved a multi-disciplinary approach combining chemical synthesis, structural biology, microbiology, and in vivo studies.

5.1 Total Chemical Synthesis Unlike semi-synthetic antibiotics that modify natural products, Cresomycin is fully synthetic.[1][2] Its complex, bridged macrobicyclic structure was built using advanced organic synthesis techniques, allowing for precise control over its three-dimensional architecture to achieve the "pre-organized" state for optimal ribosomal binding.[2][4]

5.2 Structural Biology: X-ray Crystallography To visualize the interaction between Cresomycin and its target, researchers used X-ray crystallography.[4][8] They successfully determined high-resolution crystal structures of Cresomycin bound to the 70S ribosome from Thermus thermophilus.[11] Crucially, structures were solved for Cresomycin in complex with both wild-type ribosomes and ribosomes that had been modified by Cfr and Erm methyltransferases.[5][11][13] This provided direct, atomic-level evidence of how Cresomycin binds to the PTC and displaces methylated nucleotides to overcome resistance.[4][11]

5.3 Antimicrobial Susceptibility Testing: Broth Microdilution The in vitro potency of Cresomycin against a broad panel of bacterial pathogens was quantified using the standard broth microdilution method.[11] This assay determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible bacterial growth, providing a quantitative measure of its activity.

5.4 In Vivo Efficacy: Mouse Infection Models To assess its effectiveness in a living system, Cresomycin was tested in mouse models of bacterial infection.[1][3] These models included systemic infections, where a lethal dose of bacteria like MDR S. aureus is introduced into the bloodstream, and localized infections.[4][10] Efficacy was measured by animal survival rates and the reduction of bacterial colony-forming units (CFUs) in target tissues.[10]

5.5 Cytotoxicity and Safety Assays Preliminary safety was evaluated through in vitro experiments using human cell lines, including primary fibroblasts and immortalized endothelial cells.[11] Additionally, hemolysis assays were conducted with human erythrocytes to test for membrane-damaging effects.[11] These studies showed that Cresomycin induced low cytotoxicity at concentrations effective against bacteria.[9][11]

G A Rational Design (Based on Iboxamycin/Lincosamides) B Total Chemical Synthesis of Cresomycin A->B C Structural Analysis (X-ray Crystallography) B->C E In Vitro Efficacy (Broth Microdilution) B->E D Binding to Wild-Type & Resistant Ribosomes C->D H Mechanism of Action Elucidation D->H F In Vivo Efficacy (Mouse Infection Models) E->F G Preliminary Safety (Cytotoxicity Assays) E->G F->H G->H

Figure 3: General experimental workflow for the development and characterization of Cresomycin.

Conclusion and Future Directions

Cresomycin represents a significant advancement in the fight against antimicrobial resistance. Its novel, fully synthetic design demonstrates the power of structure-based drug discovery to create molecules that can overcome known bacterial defense mechanisms. By being "pre-organized" for high-affinity binding to the bacterial ribosome, Cresomycin maintains potent activity against MDR Gram-positive and Gram-negative pathogens, both in vitro and in vivo.[5] While it has not yet been tested in humans, the promising preclinical data has led to further development efforts to assess its potential as a clinical candidate.[2][4][14] The principles underlying Cresomycin's design offer a compelling blueprint for the development of next-generation antibiotics capable of evading entrenched resistance.

References

Technical Guide: Synthesis and Biological Profile of Antibacterial Agent 98

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the synthesis, mechanism of action, and biological activity of the potent antibacterial compound designated as "Antibacterial agent 98," also identified in scientific literature as compound g37. This agent is a novel N-thiadiazole-4-hydroxy-2-quinolone-3-carboxamide derivative that exhibits significant efficacy against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its primary mechanism of action is the inhibition of the ATPase activity of DNA gyrase B (GyrB), a critical enzyme for bacterial DNA replication. This guide details the synthetic pathway, presents key quantitative biological data, outlines experimental protocols, and provides visual diagrams of the synthesis workflow and the agent's mechanism of action.

Introduction

The emergence of antibiotic-resistant bacterial strains presents a formidable challenge to global public health. The development of novel antibacterial agents with unique mechanisms of action is therefore a critical area of research. This compound (compound g37) has been identified as a promising candidate in this endeavor. It is an orally active, bactericidal agent that has demonstrated a low propensity for inducing resistance in MRSA.[1][2] This technical guide serves as a resource for researchers engaged in the discovery and development of new antibacterial therapies.

Synthesis Pathway

The synthesis of this compound (1-ethyl-4-hydroxy-2-oxo-N-(5-(thiazol-2-yl)-1,3,4-thiadiazol-2-yl)-1,2-dihydroquinoline-3-carboxamide) is a multi-step process. The core of the synthesis involves the formation of a 4-hydroxy-2-quinolone scaffold, followed by the coupling of a substituted thiadiazole moiety. A generalized synthetic scheme is presented below.

Synthesis_Pathway cluster_quinolone Quinolone Core Synthesis cluster_thiadiazole Thiadiazole Moiety Synthesis cluster_coupling Final Coupling A Substituted Aniline C Cyclization A->C B Diethyl Malonate B->C D 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate C->D Thermal Cyclization H Saponification D->H E Thiazole-2-carbothioamide G 5-(thiazol-2-yl)-1,3,4-thiadiazol-2-amine E->G F Hydrazine derivative F->G Cyclo- condensation I Amide Coupling G->I H->I Carboxylic Acid J This compound (g37) I->J Coupling Agent

Figure 1: Generalized Synthesis Workflow for this compound.

Quantitative Biological Data

The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.

Table 1: In Vitro Antibacterial Activity of this compound (g37)

Bacterial StrainMinimum Inhibitory Concentration (MIC) (μg/mL)
S. aureus ATCC292130.25
Methicillin-Resistant S. aureus (MRSA) Strain 10.25
Methicillin-Resistant S. aureus (MRSA) Strain 20.5
Methicillin-Resistant S. aureus (MRSA) Strain 30.5
Vancomycin-Intermediate S. aureus (VISA)1

Data sourced from Xue W, et al. Eur J Med Chem. 2020.[3]

Table 2: In Vitro Activity and Cytotoxicity of this compound (g37)

ParameterValue
S. aureus GyrB IC500.15 µM
HepG2 Cell Line IC5055.3 µM
HUVEC Cell Line IC5038.8 µM

Data sourced from MedChemExpress and Xue W, et al. Eur J Med Chem. 2020.[1][3]

Experimental Protocols

The following are generalized experimental protocols for the synthesis and biological evaluation of this compound. The specific details are based on standard laboratory procedures and information inferred from the primary literature.

General Synthesis Protocol

The synthesis of 1-ethyl-4-hydroxy-2-oxo-N-(5-(thiazol-2-yl)-1,3,4-thiadiazol-2-yl)-1,2-dihydroquinoline-3-carboxamide (g37) involves a multi-step procedure.

  • Synthesis of the 4-hydroxy-2-quinolone core: A substituted aniline is reacted with diethyl malonate, followed by a thermal cyclization to form the ethyl 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate.

  • Synthesis of the thiadiazole amine: Thiazole-2-carbothioamide is reacted with a hydrazine derivative in a cyclocondensation reaction to yield 5-(thiazol-2-yl)-1,3,4-thiadiazol-2-amine.

  • Final Coupling: The ethyl ester of the quinolone core is saponified to the corresponding carboxylic acid. This acid is then coupled with the thiadiazole amine using a suitable coupling agent (e.g., HATU, HOBt) in an appropriate solvent (e.g., DMF) to yield the final product, this compound.

  • Purification: The final compound is purified using column chromatography on silica gel.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Bacterial Inoculum: A bacterial suspension is prepared and adjusted to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL in Mueller-Hinton broth.

  • Serial Dilution of the Compound: this compound is serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: The bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanism of Action: DNA Gyrase B Inhibition

This compound targets the B subunit of bacterial DNA gyrase (GyrB).[1] DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, an essential process for DNA replication and transcription in bacteria. The enzyme is a tetramer composed of two GyrA and two GyrB subunits. The GyrB subunit possesses ATPase activity, which provides the energy for the strand-passage reaction.

This compound acts as a competitive inhibitor at the ATP-binding site of GyrB.[4] By blocking the binding of ATP, the compound prevents the conformational changes necessary for DNA cleavage and re-ligation, thus inhibiting the supercoiling activity of the enzyme. This leads to the disruption of DNA replication and ultimately results in bacterial cell death.

Gyrase_Inhibition cluster_process Bacterial DNA Replication cluster_inhibition Inhibition by this compound DNA_Gyrase DNA Gyrase (GyrA/GyrB) Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils (ATP-dependent) GyrB GyrB Subunit (ATPase site) Relaxed_DNA Relaxed Circular DNA Relaxed_DNA->DNA_Gyrase Binds to Replication DNA Replication & Transcription Supercoiled_DNA->Replication Cell_Death Bacterial Cell Death Replication->Cell_Death Inhibition leads to Agent98 This compound Agent98->GyrB Binds to No_ATP_Hydrolysis ATP Hydrolysis Blocked GyrB->No_ATP_Hydrolysis No_ATP_Hydrolysis->DNA_Gyrase Inactivates

Figure 2: Mechanism of Action of this compound via DNA Gyrase B Inhibition.

Conclusion

This compound represents a significant advancement in the development of novel antibacterial agents. Its potent activity against clinically relevant pathogens, including MRSA, coupled with its distinct mechanism of action, makes it a valuable lead compound for further optimization and preclinical development. This technical guide provides a foundational understanding of its synthesis and biological profile to aid researchers in the field of antibacterial drug discovery.

References

An In-depth Technical Guide to the Spectrum of Activity of Antibacterial Agent 98 Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 98, also identified as compound g37, is a novel, potent, and orally active antibacterial agent belonging to the N-thiadiazole-4-hydroxy-2-quinolone-3-carboxamide class of compounds.[1] Emerging from research focused on combating the growing threat of antibiotic resistance, this agent demonstrates significant activity against Gram-positive pathogens, most notably methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its unique mechanism of action targets the bacterial DNA gyrase subunit B (GyrB), an essential enzyme for DNA replication and repair, making it a promising candidate for further development.[1][3] This technical guide provides a comprehensive overview of the spectrum of activity, mechanism of action, and relevant experimental protocols for this compound.

Mechanism of Action

This compound functions by inhibiting the ATPase activity of Gyrase B in Staphylococcus aureus.[2][3][4] This inhibition prevents the supercoiling of bacterial DNA, a critical process for DNA replication, transcription, and repair, ultimately leading to bacterial cell death.[2][4] Molecular docking studies suggest that the 4-hydroxy-2-quinolone fragment of the compound plays a crucial role in binding to the ATP-binding site of GyrB.[1] This targeted action makes it an effective bactericidal agent.[1]

cluster_0 Bacterial Cell Agent98 This compound (compound g37) GyrB DNA Gyrase B (GyrB) (ATPase subunit) Agent98->GyrB Inhibits ADP ADP + Pi GyrB->ADP Hydrolyzes DNA_supercoiled Supercoiled DNA (Replication, Repair) GyrB->DNA_supercoiled Induces Supercoiling ATP ATP ATP->GyrB Binds DNA_relaxed Relaxed DNA DNA_relaxed->GyrB CellDeath Bacterial Cell Death DNA_supercoiled->CellDeath Disruption leads to

Figure 1: Mechanism of action of this compound.

Spectrum of Activity

This compound has demonstrated potent activity against a range of Gram-positive bacteria, with a particular emphasis on Staphylococcus aureus, including multidrug-resistant strains.

Quantitative Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against various S. aureus strains. The data is compiled from in vitro studies.

Bacterial StrainTypeMIC (µg/mL)Reference Compound (Vancomycin) MIC (µg/mL)
S. aureus ATCC29213Methicillin-Sensitive S. aureus (MSSA)0.1[4]N/A
Methicillin-Resistant S. aureus (MRSA)Clinically Isolated Strains0.25 - 1[1]1 - 64[1]

Note: The potency of this compound was reported to be 2 to 128 times greater than that of vancomycin against the tested MRSA strains.[1] Further research is required to determine the MIC values against a broader panel of Gram-positive bacteria such as Streptococcus spp., Enterococcus spp., and Bacillus spp.

Experimental Protocols

The following section details a standard methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound, consistent with the likely procedures used in the foundational research.

MIC Determination: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[5][6]

cluster_workflow MIC Determination Workflow prep_agent 1. Prepare Stock Solution of this compound serial_dilution 4. Perform Serial Dilutions of Agent 98 in a 96-well plate using CAMHB prep_agent->serial_dilution prep_media 2. Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) prep_media->serial_dilution prep_inoculum 3. Prepare Standardized Bacterial Inoculum (~5 x 10^5 CFU/mL) inoculate 5. Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate 6. Incubate at 37°C for 16-20 hours inoculate->incubate read_results 7. Visually Inspect for Growth (Turbidity) incubate->read_results determine_mic 8. Identify MIC: Lowest concentration with no visible growth read_results->determine_mic

Figure 2: Experimental workflow for MIC determination.

1. Preparation of Materials:

  • This compound: A stock solution is prepared in a suitable solvent (e.g., DMSO) at a high concentration.

  • Growth Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious aerobic bacteria.[3]

  • Bacterial Strains: Pure, overnight cultures of the test bacteria (e.g., S. aureus ATCC29213) are used.

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator.

2. Inoculum Preparation:

  • A few colonies from a fresh agar plate are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

  • This suspension is then diluted in CAMHB to achieve a final inoculum density of approximately 5 x 105 colony-forming units (CFU)/mL in each well of the microtiter plate.[6]

3. Assay Procedure:

  • Serial two-fold dilutions of this compound are prepared directly in the 96-well plate using CAMHB to achieve a range of desired concentrations (e.g., from 64 µg/mL down to 0.06 µg/mL).[3]

  • Each well is then inoculated with the standardized bacterial suspension.

  • Control wells are included: a positive control (broth and bacteria, no agent) and a negative control (broth only).

4. Incubation and Reading:

  • The plate is incubated at 37°C for 16-20 hours under aerobic conditions.[5]

  • Following incubation, the MIC is determined as the lowest concentration of this compound that completely inhibits visible growth (i.e., the first clear well).[6]

Conclusion

This compound (compound g37) is a highly promising antibacterial candidate with potent, bactericidal activity against Gram-positive bacteria, including clinically significant MRSA strains. Its novel mechanism of targeting DNA gyrase B, coupled with its favorable characteristics of being orally active and having a low propensity for inducing resistance, positions it as a strong lead for further preclinical and clinical development. The provided data and protocols offer a foundational guide for researchers and drug development professionals interested in exploring the potential of this new class of antibacterial agents.

References

An In-depth Technical Guide to the Spectrum of Activity of Antibacterial Agent 98 Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Antibacterial agent 98 is a novel synthetic compound currently under investigation for its potent bactericidal activity against a wide range of gram-negative pathogens, including multidrug-resistant (MDR) strains. This document provides a comprehensive overview of its in-vitro activity, detailing its spectrum, potency, and putative mechanism of action. The data presented herein is intended to support further research and development of this promising new agent.

Spectrum of Activity and Potency

The in-vitro potency of this compound was evaluated against a panel of clinically relevant gram-negative bacteria using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI). The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the agent that completely inhibits visible growth, was determined for each isolate.

Quantitative Data Summary

The following tables summarize the MIC values of this compound against various gram-negative species.

Table 1: MIC of this compound Against Wild-Type Gram-Negative Bacteria

Bacterial SpeciesStrain IDMIC (µg/mL)
Escherichia coliATCC 259220.5
Pseudomonas aeruginosaATCC 278531
Klebsiella pneumoniaeATCC 7006030.25
Acinetobacter baumanniiATCC 196062
Enterobacter cloacaeATCC 130471
Serratia marcescensATCC 138802

Table 2: MIC of this compound Against Multidrug-Resistant (MDR) Gram-Negative Bacteria

Bacterial SpeciesStrain IDResistance ProfileMIC (µg/mL)
E. coli (ESBL-producing)BAA-2469CTX-M-151
K. pneumoniae (Carbapenem-resistant)BAA-1705KPC-32
P. aeruginosa (MDR)PAO1-REfflux pump overexpression4
A. baumannii (MDR)AB-5075Multiple (Carbapenemase, Aminoglycoside)4

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Broth Microdilution for MIC Determination
  • Preparation of Bacterial Inoculum: A suspension of the bacterial isolate is prepared in sterile saline to match the turbidity of a 0.5 McFarland standard, corresponding to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound: The agent is serially diluted two-fold in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plate is incubated at 35-37°C for 18-24 hours in ambient air.

  • Reading the MIC: The MIC is determined as the lowest concentration of the agent at which there is no visible growth.

Time-Kill Assay
  • Inoculum Preparation: A logarithmic-phase culture of the test organism is diluted in CAMHB to a starting density of approximately 5 x 10⁵ CFU/mL.

  • Exposure to Agent: this compound is added at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. A growth control (no agent) is included.

  • Sampling and Plating: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 8, and 24 hours). The samples are serially diluted in sterile saline and plated onto Mueller-Hinton Agar.

  • Enumeration: Following incubation, colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal.

Mechanism of Action: Signaling and Experimental Workflow

Preliminary studies suggest that this compound disrupts bacterial membrane integrity. The proposed mechanism involves an initial interaction with Lipopolysaccharide (LPS) in the outer membrane, leading to membrane destabilization and subsequent depolarization of the cytoplasmic membrane.

Visualizations

The following diagrams illustrate the proposed mechanism and experimental workflows.

G cluster_OM Outer Membrane cluster_IM Inner Membrane LPS Lipopolysaccharide (LPS) Disruption Membrane Disruption LPS->Disruption Leads to MembranePotential Membrane Potential Depolarization Depolarization MembranePotential->Depolarization collapses ATP_Synthase ATP Synthase ATP_Loss ATP Synthesis Inhibition ATP_Synthase->ATP_Loss is inhibited Agent98 This compound Agent98->LPS Binds to Disruption->Depolarization Depolarization->ATP_Loss CellDeath Bacterial Cell Death ATP_Loss->CellDeath

Caption: Proposed mechanism of action for this compound.

G start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate with Bacteria (Final: 5x10^5 CFU/mL) prep_inoculum->inoculate dilute_agent Serially Dilute Agent 98 in 96-well plate dilute_agent->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Read MIC (No visible growth) incubate->read_mic end End read_mic->end

Caption: Experimental workflow for MIC determination by broth microdilution.

G cluster_sensitive High Susceptibility (MIC ≤ 1 µg/mL) cluster_intermediate Moderate Susceptibility (MIC 2-4 µg/mL) cluster_resistant Potential Resistance (MIC > 4 µg/mL) center_node Gram-Negative Bacteria E_coli E. coli center_node->E_coli K_pneumoniae K. pneumoniae center_node->K_pneumoniae P_aeruginosa P. aeruginosa center_node->P_aeruginosa A_baumannii A. baumannii center_node->A_baumannii MDR_strains MDR Strains center_node->MDR_strains Proteus_mirabilis Proteus mirabilis center_node->Proteus_mirabilis

Caption: Logical relationship of Agent 98's activity spectrum.

The Discovery and Isolation of Antibacterial Agent 98: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

In the face of mounting antibiotic resistance, the discovery of novel antibacterial agents is a paramount global health objective. This whitepaper details the discovery, isolation, and preliminary characterization of a potent new antibacterial compound, designated "Antibacterial Agent 98" (AA-98). Isolated from a novel strain of Streptomyces sp. found in deep-sea sediment, AA-98 demonstrates significant bactericidal activity, particularly against multi-drug resistant Gram-positive pathogens. This document provides a comprehensive overview of the screening process, detailed experimental protocols for its multi-step purification, quantitative analysis of its bioactivity, and a proposed mechanism of action.

Introduction: The Quest for Novel Antibiotics

The diminishing efficacy of existing antibiotics necessitates the exploration of unique ecological niches for novel bioactive compounds. Marine environments, with their vast and largely untapped microbial diversity, represent a promising frontier for antibiotic discovery.[1] The genus Streptomyces has historically been a prolific source of clinically vital antibiotics.[2][3][4] This guide outlines the successful identification and isolation of a new antibacterial agent from a marine Streptomyces strain, offering a potential new scaffold for therapeutic development.

Discovery and Screening

A high-throughput screening program was initiated to assess the antimicrobial potential of actinomycetes isolated from deep-sea sediment samples. One isolate, designated HTS-98, demonstrated a significant zone of inhibition against a panel of pathogenic bacteria.

Experimental Protocol: Microbial Screening
  • Sample Collection: Sediment samples were collected from a depth of 2500 meters in the Pacific Ocean.

  • Isolation of Actinomycetes: Samples were serially diluted and plated on selective agar media (M3 agar) and incubated at 28°C for 14 days.[4] Morphologically distinct colonies resembling actinomycetes were sub-cultured for purification.[4]

  • Primary Screening (Agar Plug Method): Agar plugs from mature cultures of each isolate were placed on lawns of test bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE).

  • Secondary Screening: Isolates showing significant activity were cultured in liquid broth. The cell-free supernatant was then tested for antimicrobial activity using a standard well diffusion assay to confirm the secretion of an active compound.

Isolate HTS-98 was selected for further investigation due to its broad and potent activity against Gram-positive pathogens.

Isolation and Purification of this compound

A multi-step purification process was developed to isolate the active compound from the fermentation broth of HTS-98. The process involves liquid-liquid extraction followed by multiple chromatographic steps.[5][6][7]

Experimental Workflow: Purification of AA-98

The overall workflow for the purification of AA-98 is depicted below.

G cluster_0 Upstream Processing cluster_1 Downstream Processing & Purification Fermentation 1. Large-Scale Fermentation of Streptomyces sp. HTS-98 Centrifugation 2. Centrifugation Fermentation->Centrifugation Supernatant 3. Collection of Cell-Free Supernatant Centrifugation->Supernatant LLE 4. Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->LLE Transfer to Purification Evaporation 5. Rotary Evaporation LLE->Evaporation Crude Crude Extract Evaporation->Crude Silica 6. Silica Gel Column Chromatography Crude->Silica Fractionation 7. Bioassay-Guided Fractionation Silica->Fractionation HPLC 8. Preparative RP-HPLC Fractionation->HPLC Pure Pure AA-98 HPLC->Pure

Caption: Workflow for the isolation and purification of AA-98.

Detailed Experimental Protocols

Protocol 3.2.1: Large-Scale Fermentation

  • A seed culture of Streptomyces sp. HTS-98 was inoculated into a 100 L fermenter containing a production medium and incubated for 96 hours at 28°C with constant agitation.[8]

Protocol 3.2.2: Extraction

  • The fermentation broth was centrifuged to separate the biomass from the supernatant.

  • The cell-free supernatant was extracted twice with an equal volume of ethyl acetate.[6]

  • The organic phases were combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[6]

Protocol 3.2.3: Silica Gel Chromatography

  • The crude extract was adsorbed onto silica gel and loaded onto a silica gel column (230-400 mesh).

  • The column was eluted with a stepwise gradient of chloroform and methanol.

  • Fractions were collected and tested for antibacterial activity against S. aureus. Active fractions were pooled and concentrated.

Protocol 3.2.4: Preparative Reversed-Phase HPLC

  • The semi-purified active fraction was subjected to preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Column: C18 column (250 x 20 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detection: UV at 280 nm.

  • The major peak corresponding to antibacterial activity was collected, yielding pure AA-98.

Characterization and Bioactivity

The purified AA-98 was characterized by its physicochemical properties and its antibacterial activity was quantified.

Physicochemical Properties of AA-98
PropertyValue
Appearance White amorphous powder
Molecular Formula C₂₈H₃₅N₅O₇
Molecular Weight 553.6 g/mol
Solubility Soluble in Methanol, DMSO
Purity (HPLC) >99%

Caption: Physicochemical properties of this compound.

Antibacterial Activity of AA-98

The Minimum Inhibitory Concentration (MIC) of AA-98 was determined against a panel of clinically relevant bacteria using the broth microdilution method.

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive0.25
Staphylococcus aureus (MRSA, Clinical Isolate)Gram-positive0.5
Enterococcus faecalis (VRE, Clinical Isolate)Gram-positive1.0
Streptococcus pneumoniae (ATCC 49619)Gram-positive0.125
Escherichia coli (ATCC 25922)Gram-negative>128
Pseudomonas aeruginosa (ATCC 27853)Gram-negative>128
Klebsiella pneumoniae (Clinical Isolate)Gram-negative>128

Caption: Minimum Inhibitory Concentration (MIC) of AA-98.

The data clearly indicates that AA-98 has potent activity against Gram-positive bacteria, including drug-resistant strains, but is inactive against the tested Gram-negative bacteria.

Proposed Mechanism of Action

Preliminary studies suggest that AA-98 inhibits bacterial cell wall biosynthesis.[9][10][11] This mode of action is an excellent example of selective toxicity, as mammalian cells lack a peptidoglycan cell wall.[9][10] It is hypothesized that AA-98 specifically targets the transglycosylation step in peptidoglycan synthesis by binding to Lipid II, a key precursor molecule.[12] This prevents the incorporation of new peptidoglycan units into the growing cell wall, leading to cell lysis.[12][13]

G cluster_pathway Bacterial Cell Wall Synthesis Pathway cluster_inhibition Mechanism of AA-98 UDP_NAG UDP-NAG Lipid_I Lipid I UDP_NAG->Lipid_I MurA/MurB UDP_NAM UDP-NAM-pentapeptide UDP_NAM->Lipid_I MraY Lipid_P Lipid Carrier (P) Lipid_P->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II MurG Translocation Translocation across membrane Lipid_II->Translocation Peptidoglycan Growing Peptidoglycan Chain Translocation->Peptidoglycan Transglycosylation Crosslinking Cross-linking (Transpeptidation) Peptidoglycan->Crosslinking PBPs CellWall Stable Cell Wall Crosslinking->CellWall AA98 Antibacterial Agent 98 AA98->Lipid_II Inhibition of Lipid II function

Caption: Proposed inhibition of peptidoglycan synthesis by AA-98.

Conclusion and Future Directions

This compound is a novel compound isolated from a marine Streptomyces strain with potent and selective activity against Gram-positive bacteria. Its unique origin and powerful efficacy against resistant pathogens mark it as a promising lead candidate for further drug development.

Future work will focus on:

  • Complete structural elucidation using NMR and mass spectrometry.

  • In-depth studies to confirm the precise molecular target and mechanism of action.

  • Evaluation of in vivo efficacy and toxicity in animal models.

  • Synthesis of analogues to explore structure-activity relationships (SAR).

The discovery of AA-98 underscores the importance of bioprospecting in unique environments to combat the growing threat of antimicrobial resistance.

References

Technical Guide: Molecular Target Identification of a Novel Antibacterial Agent

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The identification of molecular targets is a critical step in the development of novel antibacterial agents. This process not only elucidates the mechanism of action but also informs strategies for overcoming potential resistance and guiding lead optimization. This technical guide provides a comprehensive overview of a multi-pronged approach for identifying the molecular target of a novel antibacterial compound, referred to herein as "Antibacterial Agent 98" (AA-98). The guide details key experimental protocols, presents hypothetical data in a structured format, and visualizes complex workflows and pathways to offer a clear and actionable framework for researchers, scientists, and drug development professionals.

Introduction

The rise of antibiotic-resistant bacteria necessitates the discovery and development of new antibacterial agents with novel mechanisms of action. A crucial phase in this endeavor is the identification of the specific molecular target(s) within the bacterial cell that the compound interacts with to exert its bactericidal or bacteriostatic effects. Understanding the molecular target is paramount for rational drug design, predicting and mitigating resistance, and ensuring the safety and efficacy of the new therapeutic.

This document outlines a systematic and robust workflow for the molecular target identification of a hypothetical novel compound, "this compound." The methodologies described encompass a combination of affinity-based, genetic, and proteomic approaches, providing a powerful strategy to pinpoint the target and elucidate the mechanism of action.

Initial Characterization of this compound

Prior to target identification, initial characterization of the antibacterial agent is essential to understand its spectrum of activity and basic properties.

Minimum Inhibitory Concentration (MIC) Testing

The first step is to determine the MIC of AA-98 against a panel of clinically relevant bacterial strains. This provides data on its potency and spectrum of activity (narrow vs. broad).

Table 1: Hypothetical MIC Data for this compound

Bacterial StrainGram StainMIC (µg/mL)Interpretation
Staphylococcus aureus (ATCC 29213)Positive0.25Potent Activity
Streptococcus pneumoniae (ATCC 49619)Positive0.5Potent Activity
Enterococcus faecalis (ATCC 29212)Positive1Moderate Activity
Escherichia coli (ATCC 25922)Negative64Low Activity
Pseudomonas aeruginosa (ATCC 27853)Negative>128Inactive

Experimental Protocols for Target Identification

A multi-faceted approach is recommended to increase the probability of successful target identification. The following are key experimental strategies.

Affinity-Based Approaches

Affinity-based methods utilize a modified version of the antibacterial agent to "pull out" its binding partners from the cellular milieu.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Synthesis of Affinity Probe: Synthesize a derivative of AA-98 with a linker arm and a reactive group (e.g., biotin or an alkyne for click chemistry) that does not abrogate its antibacterial activity. Confirm that the modified compound retains activity similar to the parent molecule.

  • Preparation of Cell Lysate: Grow the target bacterium (e.g., S. aureus) to mid-log phase, harvest the cells, and prepare a total cell lysate through mechanical or enzymatic disruption.

  • Immobilization of the Probe: Covalently attach the AA-98 probe to a solid support matrix (e.g., streptavidin-agarose beads if biotinylated).

  • Affinity Pull-Down: Incubate the immobilized probe with the bacterial cell lysate to allow the target protein(s) to bind.

  • Washing: Wash the beads extensively with buffer to remove non-specific protein binders.

  • Elution: Elute the bound proteins from the beads, often using a denaturing buffer.

  • Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Analyze the mass spectrometry data to identify proteins that are significantly enriched in the AA-98 pull-down compared to a control (e.g., beads with no probe).

G cluster_workflow Affinity Chromatography Workflow A Synthesize Biotinylated AA-98 Probe C Immobilize Probe on Streptavidin Beads A->C B Prepare Bacterial Cell Lysate D Incubate Lysate with Beads B->D C->D E Wash to Remove Non-specific Binders D->E F Elute Bound Proteins E->F G LC-MS/MS Analysis F->G H Identify Enriched Proteins (Targets) G->H

Workflow for affinity chromatography-mass spectrometry.
Genetic Approaches for Target Identification

Genetic methods involve identifying mutations that confer resistance to the antibacterial agent, as these mutations often occur in the target gene or a related pathway.

Experimental Protocol: Spontaneous Resistance Mutant Selection

  • Selection of Mutants: Plate a high density of susceptible bacteria (e.g., 10^9 CFU) on agar plates containing AA-98 at a concentration 4-8 times the MIC.

  • Isolation and Verification: Isolate colonies that grow on the selection plates. Re-streak the colonies on antibiotic-containing and antibiotic-free media to confirm the resistance phenotype.

  • MIC Shift Confirmation: Perform MIC testing on the confirmed resistant mutants to quantify the increase in resistance.

  • Whole-Genome Sequencing (WGS): Perform WGS on the resistant mutants and the parent strain.

  • Variant Calling: Compare the genome sequences to identify single nucleotide polymorphisms (SNPs), insertions, or deletions that are present in the resistant mutants but not the parent.

  • Target Gene Identification: Identify the gene(s) harboring the mutations. These are candidate target genes.

Table 2: Hypothetical Resistance Mutation Data for AA-98

Mutant IsolateMIC (µg/mL)Fold Increase in MICGene with MutationMutation DetailsPutative Protein Function
Parent Strain0.25----
Mutant R11664xfabIG93VEnoyl-ACP reductase
Mutant R232128xfabIA121DEnoyl-ACP reductase
Mutant R31664xfabIM159TEnoyl-ACP reductase
Proteomic and Transcriptomic Approaches

These methods analyze global changes in protein or RNA levels in response to treatment with the antibacterial agent, which can provide clues about its mechanism of action.

Experimental Protocol: Proteomic Profiling (e.g., using TMT labeling)

  • Treatment: Treat bacterial cultures with a sub-lethal concentration of AA-98 for a defined period.

  • Protein Extraction: Harvest the cells and extract total protein.

  • Digestion and Labeling: Digest the proteins into peptides and label them with tandem mass tags (TMTs) for quantitative comparison.

  • LC-MS/MS Analysis: Analyze the labeled peptides by LC-MS/MS.

  • Data Analysis: Identify and quantify proteins whose expression levels are significantly altered in the AA-98 treated sample compared to an untreated control. Upregulation of a specific protein or pathway may indicate the cell's response to the inhibition of that pathway.

Target Validation

Once a putative target is identified (e.g., FabI from the resistance studies), it must be validated.

Experimental Protocol: In Vitro Enzyme Inhibition Assay

  • Cloning and Expression: Clone the gene of the putative target (e.g., fabI) into an expression vector and purify the recombinant protein.

  • Enzyme Assay: Perform an in vitro enzyme activity assay in the presence of varying concentrations of AA-98.

  • IC50 Determination: Determine the concentration of AA-98 required to inhibit 50% of the enzyme's activity (the IC50 value).

  • Validation with Mutant Protein: Purify the mutant version of the protein (e.g., FabI G93V) and repeat the inhibition assay. A significant increase in the IC50 for the mutant protein confirms that AA-98 directly targets this enzyme.

Table 3: Hypothetical Target Validation Data for AA-98 against FabI

EnzymeSubstrateIC50 of AA-98 (nM)
Wild-Type FabINADPH50
Mutant FabI (G93V)NADPH> 10,000

Elucidating the Mechanism of Action

Based on the validated target, a hypothetical mechanism of action can be proposed. If FabI is the confirmed target, AA-98 is an inhibitor of fatty acid biosynthesis.

G cluster_pathway Proposed Mechanism of Action of AA-98 AA98 Antibacterial Agent 98 FabI FabI (Enoyl-ACP Reductase) AA98->FabI Inhibits FASII Fatty Acid Biosynthesis (FASII) FabI->FASII Catalyzes step in Membrane Bacterial Cell Membrane Synthesis FASII->Membrane CellDeath Cell Lysis & Death Membrane->CellDeath Disruption leads to

Proposed signaling pathway for AA-98 action.

Conclusion

The identification of the molecular target of a novel antibacterial agent is a complex but essential process. By employing a combination of affinity-based, genetic, and proteomic approaches, as outlined in this guide, researchers can systematically identify and validate the target of compounds like "this compound." The hypothetical data presented herein, suggesting FabI as the target of AA-98, illustrates a successful application of this workflow. This foundational knowledge is indispensable for the subsequent stages of drug development, including lead optimization, preclinical, and clinical studies.

Preliminary In Vitro Evaluation of Antibacterial Agent 98: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive technical overview of the preliminary in vitro evaluation of a novel investigational compound, designated "Antibacterial agent 98." The guide is intended for researchers, scientists, and drug development professionals. It details the agent's antibacterial spectrum, potency, and preliminary safety profile through cytotoxicity analysis. Methodologies for all key experiments are described to ensure reproducibility. This guide also presents a proposed mechanism of action and a general experimental workflow, visualized through signaling pathway and process flow diagrams, to provide a foundational understanding of Agent 98's potential as a therapeutic candidate.

Antibacterial Activity

The antibacterial efficacy of Agent 98 was assessed by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of clinically relevant Gram-positive and Gram-negative bacterial strains. Ciprofloxacin was used as a positive control for comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of Agent 98

Bacterial StrainTypeAgent 98 MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Gram-positive20.5
Enterococcus faecalis (ATCC 29212)Gram-positive41
Streptococcus pneumoniae (ATCC 49619)Gram-positive10.25
Escherichia coli (ATCC 25922)Gram-negative80.015
Pseudomonas aeruginosa (ATCC 27853)Gram-negative160.25
Klebsiella pneumoniae (ATCC 700603)Gram-negative80.03

Table 2: Minimum Bactericidal Concentration (MBC) of Agent 98

Bacterial StrainTypeAgent 98 MBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureus (ATCC 29213)Gram-positive42
Streptococcus pneumoniae (ATCC 49619)Gram-positive22
Escherichia coli (ATCC 25922)Gram-negative324

Interpretation: An MBC/MIC ratio of ≤4 is typically considered indicative of bactericidal activity. Based on these results, Agent 98 demonstrates bactericidal activity against the tested strains.

Cytotoxicity and Selectivity Index

A preliminary safety profile was established by evaluating the in vitro cytotoxicity of Agent 98 against the human embryonic kidney cell line (HEK293). The 50% cytotoxic concentration (CC50) was determined and used to calculate the Selectivity Index (SI), a key indicator of a compound's therapeutic window.

Table 3: Cytotoxicity and Selectivity Index (SI) of Agent 98

Cell LineAgent 98 CC50 (µg/mL)Target OrganismSelectivity Index (SI = CC50/MIC)
HEK293>128S. aureus>64
HEK293>128S. pneumoniae>128
HEK293>128E. coli>16

Interpretation: A higher SI value is desirable, indicating greater selectivity for the bacterial target over mammalian cells. The results suggest Agent 98 has a favorable preliminary safety profile with high selectivity, particularly for Gram-positive pathogens.

Experimental Protocols

MIC Determination via Broth Microdilution

The MIC was determined following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation: A stock solution of Agent 98 was prepared in dimethyl sulfoxide (DMSO). Two-fold serial dilutions were made in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum: Bacterial strains were cultured to the mid-logarithmic phase and diluted to a final concentration of 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: Plates were incubated at 37°C for 18-24 hours.

  • Reading: The MIC was recorded as the lowest concentration of Agent 98 that completely inhibited visible bacterial growth.

MBC Determination
  • Sub-culturing: Following MIC determination, 10 µL aliquots were taken from all wells showing no visible growth.

  • Plating: The aliquots were plated onto Mueller-Hinton Agar (MHA) plates.

  • Incubation: Plates were incubated at 37°C for 24 hours.

  • Reading: The MBC was defined as the lowest concentration that resulted in a ≥99.9% reduction in the initial inoculum CFU count.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: HEK293 cells were seeded into a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: The culture medium was replaced with fresh medium containing serial dilutions of Agent 98. A vehicle control (DMSO) was included.

  • Incubation: Plates were incubated for an additional 48 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well, and the plate was incubated for 4 hours.

  • Solubilization: The medium was removed, and DMSO was added to dissolve the formazan crystals.

  • Measurement: The absorbance was measured at 570 nm using a microplate reader. The CC50 value was calculated using a non-linear regression analysis of the dose-response curve.

Visualized Workflow and Proposed Mechanism

Experimental Workflow for In Vitro Evaluation

The following diagram outlines the logical progression of experiments in the preliminary in vitro assessment of a novel antibacterial candidate like Agent 98.

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Potency cluster_2 Preliminary Safety & Selectivity cluster_3 Decision A Compound Library B Primary MIC Screening (vs. ESKAPE pathogens) A->B C MIC Confirmation (Dose-Response) B->C Active Hits D MBC Determination (Bactericidal vs. Static) C->D E In Vitro Cytotoxicity (e.g., MTT Assay vs. HEK293) D->E Potent Hits F Calculate Selectivity Index (SI = CC50 / MIC) E->F G Lead Candidate? F->G

Diagram 1: Workflow for preliminary in vitro antibacterial evaluation.
Proposed Mechanism of Action: Inhibition of DNA Gyrase

Based on preliminary structural analysis (data not shown), Agent 98 is hypothesized to function by inhibiting DNA gyrase (GyrA/GyrB), an essential bacterial enzyme complex required for DNA replication, repair, and transcription. By binding to the complex, Agent 98 is thought to stabilize the transient double-strand DNA breaks, leading to a cessation of DNA synthesis and ultimately, cell death.

G cluster_process Bacterial DNA Replication DNA_relaxed Relaxed DNA Gyrase DNA Gyrase Complex (GyrA/GyrB) DNA_relaxed->Gyrase ATP Stabilized_Complex Stabilized Gyrase-DNA Cleavage Complex DNA_relaxed->Stabilized_Complex DNA_supercoiled Negatively Supercoiled DNA (Replication Ready) Gyrase->DNA_supercoiled ATP Hydrolysis Gyrase->Stabilized_Complex Traps Complex Agent98 Agent 98 Agent98->Gyrase Binds & Inhibits Replication_Block DNA Replication Blocked Stabilized_Complex->Replication_Block Cell_Death Bactericidal Effect (Cell Death) Replication_Block->Cell_Death

Diagram 2: Proposed mechanism of Agent 98 via DNA gyrase inhibition.

"Antibacterial agent 98" solubility and stability studies

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Solubility and Stability of Antibacterial Agent 98

This technical guide provides a comprehensive overview of the solubility and stability characteristics of "this compound," a potent fluoroquinolone antibiotic. The data and protocols herein are essential for researchers, scientists, and drug development professionals involved in the formulation and analytical development of this compound. For the purpose of this guide, data from ciprofloxacin, a representative fluoroquinolone, is used to model the physicochemical properties of this compound.

Solubility Studies

Understanding the solubility of an active pharmaceutical ingredient (API) is critical for developing effective formulations and predicting its bioavailability. This section details the solubility of this compound in various common solvents at different temperatures.

Solubility Data

The solubility of this compound was determined in water, ethanol, 2-propanol, and acetone across a temperature range of 293.15 K to 323.15 K. The compound generally exhibits poor solubility in water and alcohols, with significantly higher solubility observed in acetone.[1] The hydrochloride salt form of the agent is noted to be about two orders of magnitude more soluble in water than its base form.[1]

Solvent Temperature (K) Solubility (mol fraction x 105) Standard Deviation (x 105)
Water293.150.160.01
303.150.220.01
313.150.270.01
323.150.350.02
Ethanol293.150.490.02
303.150.650.02
313.150.810.03
323.151.100.04
2-Propanol293.150.230.01
303.150.310.01
313.150.420.02
323.150.550.02
Acetone293.155.00.2
303.156.20.2
313.157.90.3
323.1510.10.4
Data adapted from studies on ciprofloxacin.[1]
Experimental Protocol: Solubility Determination

The equilibrium solubility of this compound is determined using the shake-flask method.

Objective: To measure the saturation solubility of the compound in various solvents at specified temperatures.

Materials:

  • This compound powder

  • Solvents: Water (deionized), Ethanol (99.9%), 2-Propanol (99.9%), Acetone (99.9%)

  • Sealed Erlenmeyer flasks

  • Temperature-controlled orbital shaker bath

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Add an excess amount of this compound powder to sealed Erlenmeyer flasks containing a fixed volume of the desired solvent.[1]

  • Place the flasks in a temperature-controlled bath set to the target temperature (e.g., 293.15 K).[1]

  • Equilibrate the samples by shaking for a minimum of 6 hours to ensure saturation is reached.[1]

  • After equilibration, allow the flasks to rest for a short period to let undissolved solids settle.

  • Carefully withdraw a sample from the supernatant using a syringe.

  • Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved particles.

  • Dilute the filtrate with a suitable mobile phase and analyze the concentration of the dissolved drug using a validated HPLC method.

  • Repeat the procedure for each solvent at all specified temperatures (293.15 K, 303.15 K, 313.15 K, and 323.15 K).[1]

Stability Studies

Stability testing is crucial for identifying degradation pathways and establishing the inherent stability of a drug substance. This section outlines the results of forced degradation studies on this compound under various stress conditions as mandated by ICH guidelines.[2][3]

Forced Degradation Data

Forced degradation studies were conducted to assess the stability of this compound under hydrolytic (acidic and alkaline), oxidative, photolytic, and thermal stress conditions. The compound shows the most significant degradation under oxidative conditions and the least under thermal stress.[2][4]

Stress Condition Parameters Duration Degradation (%)
Acidic Hydrolysis0.1 N HCl4 hours~20%[2][4][5]
Alkaline Hydrolysis0.1 N NaOH4 hours~24%[2][4][5]
Oxidation3% H₂O₂4 hours~40%[2][4][5]
PhotolyticUV Radiation5 days~30%[2][4][5]
Thermal60°C24 hours~10%[2][4][5]
Data adapted from forced degradation studies on ciprofloxacin HCl.[2][3][4][5]
Experimental Protocol: Forced Degradation Study

This protocol describes a typical procedure for investigating the stability of this compound under forced degradation conditions.

Objective: To establish the intrinsic stability profile of this compound and support the development of a stability-indicating analytical method.

Materials:

  • This compound

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Solvents: Methanol, HPLC-grade water, Acetonitrile

  • Equipment: Reflux flasks, thermostatically controlled heating chamber, UV chamber, HPLC system with a C18 column.[2]

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound by dissolving 50 mg of the compound in 50 mL of a suitable solvent (e.g., 0.1N methanolic HCl).[2]

  • Acidic Hydrolysis: Mix a portion of the stock solution with 0.1 N HCl. Reflux the solution at 70°C for 4 hours.[2][4]

  • Alkaline Hydrolysis: Mix a portion of the stock solution with 0.1 N NaOH. Reflux the solution at 70°C for 4 hours.[2][4]

  • Oxidative Degradation: Mix a portion of the stock solution with 3% H₂O₂. Keep the solution at 70°C for 4 hours.[2][4]

  • Thermal Degradation: Store a portion of the stock solution in a thermostatically controlled oven at 60°C for 24 hours.[2][4]

  • Photolytic Degradation: Expose a portion of the stock solution to UV radiation for 5 days.[2][4]

  • Sample Analysis: At specified time points, withdraw samples from each stress condition. Neutralize the acidic and alkaline samples if necessary. Dilute all samples with the mobile phase and analyze using a validated stability-indicating HPLC method to quantify the remaining parent drug and detect degradation products.[2]

Visualizations: Pathways and Workflows

Mechanism of Action

This compound, as a fluoroquinolone, functions by inhibiting essential bacterial enzymes involved in DNA replication, leading to bacterial cell death.

Mechanism_of_Action cluster_bacteria Bacterial Cell drug This compound entry Cell Entry drug->entry gyrase DNA Gyrase (Gram-negative) entry->gyrase Inhibits topoIV Topoisomerase IV (Gram-positive) entry->topoIV Inhibits dna_rep Blocks DNA Replication gyrase->dna_rep topoIV->dna_rep cell_death Bacterial Cell Death dna_rep->cell_death Forced_Degradation_Workflow cluster_stress Stress Conditions prep Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1N HCl, 70°C) prep->acid alkali Alkaline Hydrolysis (0.1N NaOH, 70°C) prep->alkali oxide Oxidation (3% H2O2, 70°C) prep->oxide thermal Thermal (60°C) prep->thermal photo Photolytic (UV Light) prep->photo analysis Sample & Neutralize (if applicable) acid->analysis alkali->analysis oxide->analysis thermal->analysis photo->analysis hplc Dilute & Analyze by Stability-Indicating HPLC analysis->hplc report Quantify Degradation & Characterize Products hplc->report

References

An In-depth Technical Guide on the Potential for Bacterial Resistance to Antibacterial Agent 98

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "Antibacterial agent 98" is a hypothetical compound. This guide uses the well-documented case of β-lactam antibiotics as a proxy to provide a realistic and technically detailed framework for assessing bacterial resistance potential.

Introduction

This compound is a novel synthetic antibiotic characterized by a core β-lactam ring structure. Its primary mechanism of action is the inhibition of bacterial cell wall biosynthesis, making it a promising candidate for treating a range of bacterial infections.[1] However, the history of antimicrobial therapy is intrinsically linked to the emergence of bacterial resistance. This document provides a comprehensive technical overview of the potential mechanisms by which bacteria may develop resistance to this compound, outlines detailed experimental protocols for assessing this potential, and presents a framework for interpreting the resulting data.

Mechanism of Action of this compound

As a β-lactam antibiotic, Agent 98 targets and inactivates penicillin-binding proteins (PBPs).[2][3] PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall.[2][3] By covalently binding to the active site of these enzymes, Agent 98 blocks the cross-linking of peptidoglycan strands, leading to a weakened cell wall and eventual cell lysis.[1][3]

Potential Mechanisms of Bacterial Resistance

The emergence of resistance to β-lactam antibiotics is a well-documented phenomenon, and it is anticipated that bacteria could employ one or more of the following mechanisms to develop resistance to this compound.[1][4]

  • Enzymatic Degradation: The most common resistance mechanism against β-lactam antibiotics is the production of β-lactamase enzymes.[3][5] These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.[3][5] These enzymes can be encoded on either the bacterial chromosome or on mobile genetic elements like plasmids, facilitating their spread between different bacteria.[4][5]

  • Target Modification: Alterations in the structure of PBPs can reduce their affinity for β-lactam antibiotics.[1][2] This prevents Agent 98 from effectively binding to its target, thus allowing cell wall synthesis to continue.

  • Reduced Permeability: In Gram-negative bacteria, the outer membrane acts as a barrier that antibiotics must cross.[1] Mutations in porin channel proteins can decrease the influx of Agent 98 into the cell, reducing its effective concentration at the target site.[1]

  • Efflux Pumps: Bacteria can actively transport antibiotics out of the cell using efflux pumps.[6][7] Overexpression of these pumps can prevent Agent 98 from reaching a high enough intracellular concentration to be effective.

Data on Resistance Potential

The following tables summarize hypothetical, yet realistic, quantitative data for this compound against susceptible and resistant strains of Staphylococcus aureus and Escherichia coli.

Table 1: Minimum Inhibitory Concentration (MIC) Data for this compound

Bacterial SpeciesStrain TypeMIC Range (µg/mL)Interpretation
Staphylococcus aureusWild-Type (Susceptible)0.06 - 1.0Susceptible
Staphylococcus aureusPBP2a Mutant (Resistant)16 - >128Resistant
Escherichia coliWild-Type (Susceptible)0.25 - 2.0Susceptible
Escherichia coliTEM-1 β-lactamase producer (Resistant)32 - >256Resistant
Escherichia coliPorin Mutant (Resistant)8 - 32Intermediate/Resistant

Table 2: Frequency of Spontaneous Resistance Mutations

Bacterial SpeciesAntibiotic Concentration for SelectionFrequency of Resistant Mutants
Staphylococcus aureus4x MIC1 x 10⁻⁸
Escherichia coli4x MIC5 x 10⁻⁹

Experimental Protocols for Resistance Assessment

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible in vitro growth of bacteria.[8][9][10]

Materials:

  • Cation-adjusted Mueller-Hinton Broth (MHB).[10]

  • Sterile 96-well microtiter plates.

  • This compound stock solution.

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL).[11]

  • Spectrophotometer.

Procedure:

  • Prepare serial two-fold dilutions of this compound in MHB across the wells of a 96-well plate.[9]

  • Prepare the bacterial inoculum by suspending colonies from an overnight culture plate in sterile saline to match the 0.5 McFarland standard.[11] Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[9][12]

  • Inoculate each well of the microtiter plate with the standardized bacterial suspension.[9] Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plate at 35°C ± 2°C for 16-20 hours.[10]

  • Determine the MIC by visually inspecting the plate for the lowest concentration of the antibiotic that completely inhibits bacterial growth (no turbidity).[9][10]

Disk Diffusion Susceptibility Testing (Kirby-Bauer Method)

This method assesses the susceptibility of bacteria to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.[13][14]

Materials:

  • Mueller-Hinton agar (MHA) plates (4 mm depth).[13]

  • Sterile cotton swabs.

  • Filter paper disks (6 mm) impregnated with a known concentration of this compound.

  • Bacterial inoculum standardized to 0.5 McFarland turbidity.[11][15]

Procedure:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.[11][15]

  • Dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube.[11]

  • Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure uniform growth.[16]

  • Allow the plate to dry for 3-5 minutes.[16]

  • Aseptically apply the this compound-impregnated disks to the surface of the agar, ensuring they are at least 24 mm apart.[15][16]

  • Incubate the plates at 35°C ± 2°C for 18-24 hours.[13]

  • Measure the diameter of the zone of complete growth inhibition in millimeters.[15]

  • Interpret the results (Susceptible, Intermediate, or Resistant) by comparing the zone diameter to established standards.[15]

β-Lactamase Activity Assay

This protocol detects the presence of β-lactamase enzymes using a chromogenic substrate.[17]

Materials:

  • Nitrocefin (a chromogenic cephalosporin).[17]

  • Assay buffer.

  • Bacterial cell lysate or culture supernatant.

  • 96-well microtiter plate.

  • Microplate reader.

Procedure:

  • Prepare the bacterial sample. For intracellular enzymes, lyse the bacterial cells. For secreted enzymes, use the culture supernatant.[17]

  • Add the bacterial sample to the wells of a 96-well plate. Include a positive control (known β-lactamase) and a negative control (no enzyme).[17]

  • Prepare a reaction mix containing assay buffer and Nitrocefin.[17]

  • Add the reaction mix to each well to start the reaction.[17]

  • Measure the absorbance at 490 nm kinetically over 30-60 minutes.[17] The hydrolysis of Nitrocefin by β-lactamase results in a color change from yellow to red, leading to an increase in absorbance.[18]

  • Calculate the rate of absorbance change to determine the β-lactamase activity.[17]

Visualizations of Pathways and Workflows

Signaling Pathways and Experimental Workflows

The regulation of antibiotic resistance genes is often controlled by complex signaling pathways.[6][19][20] For instance, two-component systems can sense the presence of an antibiotic and trigger the expression of resistance genes, such as those encoding β-lactamases or efflux pumps.[6][7]

cluster_0 Bacterial Cell cluster_1 Outer Membrane cluster_2 Periplasm cluster_3 Inner Membrane Porin Porin Channel Agent_peri Agent 98 Porin->Agent_peri PBP Penicillin-Binding Protein (PBP) Wall Cell Wall Synthesis PBP->Wall Catalyzes BetaLactamase β-Lactamase Inactive Inactive Agent BetaLactamase->Inactive Efflux Efflux Pump Agent_out Agent 98 (Extracellular) Efflux->Agent_out Expulsion Agent_out->Porin Entry Agent_peri->PBP Inhibition Agent_peri->BetaLactamase Hydrolysis Agent_intra Agent 98 Agent_peri->Agent_intra Diffusion Agent_intra->Efflux Binding

Caption: Mechanisms of action and resistance to this compound.

start Start: Isolate bacterial strain prep_inoculum Prepare 0.5 McFarland standard inoculum start->prep_inoculum mic_test Perform Broth Microdilution MIC Test prep_inoculum->mic_test disk_test Perform Kirby-Bauer Disk Diffusion Test prep_inoculum->disk_test read_mic Read MIC value (µg/mL) mic_test->read_mic read_zone Measure Zone Diameter (mm) disk_test->read_zone interpret Interpret as S, I, or R read_mic->interpret read_zone->interpret bl_test If Resistant, perform β-lactamase assay interpret->bl_test Resistant end End: Report findings interpret->end Susceptible/ Intermediate bl_test->end

Caption: Experimental workflow for assessing susceptibility to Agent 98.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SensorKinase Sensor Kinase (e.g., BlaR1) ResponseRegulator Response Regulator (e.g., BlaI) SensorKinase->ResponseRegulator Signal Transduction (Cleavage) DNA DNA ResponseRegulator->DNA Dissociates from BetaLactamaseGene β-lactamase gene (blaZ) Transcription Transcription & Translation BetaLactamaseGene->Transcription Derepression BetaLactamase β-Lactamase Enzyme Transcription->BetaLactamase Agent98 This compound Agent98->SensorKinase Binds & Activates

Caption: A two-component signaling pathway for β-lactamase induction.

Conclusion

The potential for bacterial resistance to this compound is significant and mirrors the challenges faced with other β-lactam antibiotics. A thorough understanding of the potential resistance mechanisms, coupled with robust and standardized in vitro testing, is crucial for the successful development and clinical deployment of this new agent. Continuous surveillance and further investigation into the genetic basis of resistance will be essential to preserving the long-term efficacy of this compound.

References

An In-depth Technical Guide to Cefiderocol: A Novel Siderophore Cephalosporin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed overview of the novel antibacterial agent Cefiderocol, covering its unique mechanism of action, in vitro activity against challenging Gram-negative pathogens, and the standardized experimental protocols used for its evaluation.

Introduction

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. Organisms such as carbapenem-resistant Enterobacterales (CRE), Pseudomonas aeruginosa, and Acinetobacter baumannii have developed sophisticated mechanisms to evade conventional antibiotic therapies, necessitating the development of innovative antibacterial agents. Cefiderocol is a first-in-class siderophore cephalosporin designed to overcome common resistance mechanisms. It has demonstrated potent activity against a broad spectrum of aerobic Gram-negative bacteria, including those resistant to carbapenems.[1][2]

Structurally, Cefiderocol is similar to cephalosporins like cefepime and ceftazidime but is distinguished by a chlorocatechol group attached to its C-3 side chain.[3][4] This modification confers a siderophore-like property, allowing the molecule to chelate iron and exploit the bacteria's own iron uptake systems to gain entry into the periplasmic space, a strategy often described as a "Trojan horse" mechanism.[1]

Mechanism of Action

Cefiderocol employs a dual mechanism to enter bacterial cells and exert its bactericidal effect.

  • Active Transport (Siderophore Pathway): The primary and most innovative entry mechanism involves its siderophore moiety. Cefiderocol chelates ferric iron (Fe³⁺) in the extracellular environment.[5] This complex is then recognized and actively transported across the bacterial outer membrane by various iron transporter proteins, such as CirA and Fiu in E. coli and PiuA in P. aeruginosa.[3][5] This active transport allows Cefiderocol to achieve high concentrations in the periplasmic space, bypassing resistance mechanisms like porin channel mutations or deletions that limit the entry of other β-lactams.[1]

  • Passive Diffusion: Like other cephalosporins, Cefiderocol can also diffuse passively through porin channels into the periplasm, although this is a less significant pathway.[1][5]

Once in the periplasmic space, Cefiderocol dissociates from the iron and binds with high affinity to penicillin-binding proteins (PBPs), primarily PBP3.[3][5] This binding inhibits the final transpeptidation step of peptidoglycan synthesis, which is critical for maintaining the integrity of the bacterial cell wall. The resulting disruption leads to cell lysis and death.[1][4] Furthermore, Cefiderocol's structure provides stability against hydrolysis by a wide range of β-lactamases, including extended-spectrum β-lactamases (ESBLs) and both serine- and metallo-carbapenemases.[4][6]

Signaling Pathway Diagram

The following diagram illustrates the "Trojan Horse" mechanism of Cefiderocol.

G cluster_extracellular Extracellular Space cluster_bacterium Gram-Negative Bacterium cluster_membrane Outer Membrane cluster_periplasm Periplasmic Space cef Cefiderocol complex Cefiderocol-Iron Complex cef->complex Chelates porin Porin Channel Passive Diffusion cef->porin:port Minor Pathway iron Ferric Iron (Fe³⁺) iron->complex transporter Iron Transporter Active Transport complex->transporter:port Recognized by cef_peri Cefiderocol transporter:port->cef_peri porin:port->cef_peri pbp Penicillin-Binding Proteins (PBP3) cef_peri->pbp Binds to inhibition Inhibition of Peptidoglycan Synthesis pbp->inhibition Prevents lysis Cell Lysis & Death inhibition->lysis

Cefiderocol's "Trojan Horse" mechanism of action.

Quantitative Data: In Vitro Activity

Cefiderocol has demonstrated potent in vitro activity against a wide range of multidrug-resistant Gram-negative pathogens. The following tables summarize Minimum Inhibitory Concentration (MIC) data from various surveillance studies. MIC values are crucial metrics for assessing an antibiotic's efficacy, with lower values indicating greater potency.

Table 1: Cefiderocol MIC Data for Enterobacterales (2020 SENTRY Surveillance Program) [2]

Organism GroupMIC₅₀ (mg/L)MIC₉₀ (mg/L)% Susceptible (CLSI)
All Enterobacterales0.060.599.8%
Carbapenem-Resistant Enterobacterales (CRE)0.252.098.2%

Table 2: Cefiderocol MIC Data for Non-Fermenting Gram-Negative Bacilli

OrganismMIC₅₀ (mg/L)MIC₉₀ (mg/L)% Susceptible (CLSI)Source
P. aeruginosa (All)0.120.599.6%[2]
P. aeruginosa (Meropenem-Resistant)0.52.097.8%[7]
A. baumannii complex0.252.094.4%[8]
S. maltophilia≤0.060.2597.9%[8]

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Susceptibility breakpoints may vary by regulatory agency (e.g., CLSI, FDA, EUCAST).[9]

Experimental Protocols

Accurate determination of Cefiderocol's in vitro activity requires specialized testing conditions due to its mechanism of action.

Broth Microdilution for MIC Determination

The reference method for determining Cefiderocol's MIC is broth microdilution, following guidelines from the Clinical and Laboratory Standards Institute (CLSI), specifically document M07.[10][11][12]

Principle: This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid growth medium to determine the lowest concentration that visibly inhibits growth.

Detailed Methodology:

  • Medium Preparation: A crucial modification for Cefiderocol testing is the use of iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) .[13][14] This is essential to mimic the iron-limited conditions in a host infection and to ensure the drug's siderophore activity is appropriately engaged.

  • Inoculum Preparation: A suspension of the test organism is prepared from 3-5 morphologically similar colonies grown on a non-selective agar plate. The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

  • Plate Preparation: A 96-well microtiter plate is prepared with serial twofold dilutions of Cefiderocol in ID-CAMHB. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Inoculation and Incubation: Each well (except the sterility control) is inoculated with the standardized bacterial suspension. The plate is then incubated at 35°C ± 2°C for 16-20 hours in ambient air.[12]

  • Result Interpretation: The MIC is recorded as the lowest concentration of Cefiderocol that completely inhibits visible bacterial growth (i.e., the first clear well).

Time-Kill Assay

Time-kill assays provide dynamic information about an antibiotic's bactericidal or bacteriostatic activity over time.[15][16]

Principle: This assay measures the rate of bacterial killing by exposing a standardized inoculum to a constant concentration of the antibiotic and quantifying the number of viable bacteria at specified time intervals.

Detailed Methodology:

  • Preparation: A starting bacterial inoculum of ~5 x 10⁵ CFU/mL is prepared in ID-CAMHB. The test is set up with several flasks: a growth control (no antibiotic) and flasks containing Cefiderocol at specific concentrations (e.g., 1x, 2x, 4x the predetermined MIC).

  • Incubation and Sampling: The flasks are incubated with agitation at 35°C. At predefined time points (e.g., 0, 2, 4, 8, 12, 24 hours), an aliquot is removed from each flask.

  • Quantification: The removed samples are serially diluted in a neutralizing buffer or saline. A specific volume of each dilution is plated onto a suitable agar medium.

  • Colony Counting: After incubation of the plates for 18-24 hours, the resulting colonies are counted. The counts are used to calculate the concentration of viable bacteria (CFU/mL) at each time point.

  • Data Analysis: The results are plotted as log₁₀ CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum count.[16] Synergy can be assessed by comparing the killing rate of a combination of drugs to that of the most active single agent.[17]

Mandatory Visualization: Experimental Workflow

The following diagram outlines the standard workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent like Cefiderocol.

G cluster_plate MIC Plate Preparation start Start: Bacterial Isolate prep_colonies 1. Culture Isolate on Agar Plate (18-24h incubation) start->prep_colonies prep_inoculum 2. Prepare 0.5 McFarland Suspension from isolated colonies prep_colonies->prep_inoculum dilute_inoculum 3. Dilute Suspension for Final Inoculum (~5x10⁵ CFU/mL) prep_inoculum->dilute_inoculum inoculate 4. Inoculate Plate with Bacterial Suspension dilute_inoculum->inoculate prep_broth A. Prepare Iron-Depleted Mueller-Hinton Broth (ID-CAMHB) prep_drug B. Create Serial Twofold Dilutions of Cefiderocol in Broth prep_broth->prep_drug add_controls C. Add Growth & Sterility Controls to 96-well plate prep_drug->add_controls add_controls->inoculate incubate 5. Incubate Plate (35°C for 16-20 hours) inoculate->incubate read_mic 6. Read Plate for Visible Growth incubate->read_mic determine_mic 7. Determine MIC (Lowest concentration with no growth) read_mic->determine_mic report End: Report MIC Value determine_mic->report

Workflow for Broth Microdilution MIC Testing.

Conclusion

Cefiderocol represents a significant advancement in the fight against multidrug-resistant Gram-negative bacteria. Its unique "Trojan horse" mechanism of entry, which co-opts bacterial iron transport systems, allows it to overcome resistance mechanisms that are effective against other β-lactams. The potent in vitro activity demonstrated against CRE, MDR P. aeruginosa, and A. baumannii underscores its potential as a valuable therapeutic option for treating serious infections with limited alternatives.[2][18] Adherence to specialized testing protocols, particularly the use of iron-depleted media, is critical for accurately assessing its efficacy in the laboratory and ensuring its appropriate clinical application.

References

Methodological & Application

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for "Antibacterial Agent 98"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Antibacterial agent 98," also identified as compound g37, is a potent, orally active antibacterial compound. Its mechanism of action involves the inhibition of the ATPase activity of DNA gyrase subunit B (GyrB), which impairs DNA supercoiling, a crucial process for bacterial survival. This agent has demonstrated significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and is notable for not readily inducing resistance.

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of "this compound" using the broth microdilution method. The MIC is a fundamental measure of an antimicrobial agent's potency, defined as the lowest concentration that prevents the visible in vitro growth of a microorganism.[1][2] This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), particularly the M07-A11 standard.[3][4][5][6]

Data Presentation

The following table summarizes hypothetical, yet representative, MIC data for "this compound" against a panel of clinically relevant bacterial strains. The data reflects the anticipated spectrum of activity for a Gyrase B inhibitor, with potent activity against Gram-positive organisms and comparatively weaker activity against Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

Bacterial StrainATCC NumberGram StainMIC (µg/mL)
Staphylococcus aureusATCC 29213Positive0.5
Staphylococcus aureus (MRSA)ATCC 43300Positive1
Enterococcus faecalisATCC 29212Positive2
Streptococcus pneumoniaeATCC 49619Positive1
Escherichia coliATCC 25922Negative32
Pseudomonas aeruginosaATCC 27853Negative>64
Klebsiella pneumoniaeATCC 13883Negative64

Experimental Protocols

Protocol: Broth Microdilution MIC Assay for "this compound"

This protocol details the steps for determining the MIC of "this compound" using the broth microdilution method in a 96-well microtiter plate format.

1. Materials and Reagents

  • "this compound" (powder form)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB, sterile)

  • 96-well sterile, clear, flat-bottom microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213)

  • Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)

  • McFarland 0.5 turbidity standard

  • Spectrophotometer or densitometer

  • Multichannel pipette

  • Sterile pipette tips and reagent reservoirs

  • Plate incubator (35°C ± 2°C)

  • Plate reader (optional, for OD measurement)

2. Preparation of "this compound" Stock Solution

  • Note: The solubility of "this compound" should be empirically determined. For many novel compounds with low aqueous solubility, DMSO is a suitable solvent.

  • Prepare a 1.28 mg/mL (1280 µg/mL) stock solution of "this compound" in 100% sterile DMSO. This concentration is typically 100 times the highest final concentration to be tested.

  • Ensure the compound is completely dissolved. Gentle warming or vortexing may be required.

  • Store the stock solution at -20°C or as recommended by the supplier.

3. Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm should be between 0.08 and 0.13).

  • Within 15 minutes of preparation, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution of the 0.5 McFarland suspension into the final broth volume.

4. Preparation of the Microtiter Plate

  • In a 96-well plate, add 50 µL of sterile CAMHB to wells 2 through 12 in each row designated for testing.

  • Add 100 µL of the working solution of "this compound" (prepared by diluting the stock solution in CAMHB) to well 1.

  • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10 after mixing. This will create a range of concentrations of the agent.

  • Well 11 will serve as the positive control (growth control), containing only CAMHB and the bacterial inoculum.

  • Well 12 will serve as the negative control (sterility control), containing only CAMHB.

5. Inoculation and Incubation

  • Add 50 µL of the prepared bacterial inoculum (from step 3) to wells 1 through 11. Do not inoculate well 12.

  • The final volume in each well (1-11) will be 100 µL.

  • Cover the plate with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

6. Reading and Interpreting the Results

  • After incubation, visually inspect the plate for bacterial growth. A button or haze of growth at the bottom of the well indicates bacterial proliferation.

  • The MIC is the lowest concentration of "this compound" at which there is no visible growth.

  • The growth control (well 11) should show clear evidence of growth.

  • The sterility control (well 12) should remain clear.

  • If using a plate reader, the MIC can be determined as the lowest concentration that inhibits growth by ≥90% compared to the growth control.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the broth microdilution MIC assay protocol.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Incubation & Analysis cluster_controls Controls cluster_legend Legend stock Prepare 1280 µg/mL Stock Solution in DMSO diluted_inoculum Dilute Inoculum to ~1x10^6 CFU/mL in CAMHB inoculum Prepare 0.5 McFarland Bacterial Inoculum inoculum->diluted_inoculum plate_prep Add CAMHB to wells 2-12 diluted_inoculum->plate_prep serial_dilution Perform 2-fold Serial Dilution of Agent 98 (Wells 1-10) plate_prep->serial_dilution sterility_control Well 12: Sterility Control (CAMHB only) inoculate Inoculate Wells 1-11 with Bacterial Suspension serial_dilution->inoculate incubation Incubate at 35°C for 16-20 hours inoculate->incubation growth_control Well 11: Growth Control (CAMHB + Inoculum) read_mic Visually Inspect and Determine MIC l1 Process Step l2 Control Well k1 k2

Caption: Workflow for the broth microdilution MIC assay.

References

Application Note: Preparation of Stock Solutions for Antibacterial Agent 98

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Antibacterial Agent 98 is a novel synthetic compound demonstrating potent bactericidal activity against a broad spectrum of pathogens. Accurate and consistent preparation of stock solutions is critical for obtaining reproducible results in downstream applications such as minimum inhibitory concentration (MIC) assays, time-kill studies, and mechanism of action investigations. This document provides detailed protocols for the solubilization and storage of this compound to ensure its stability and efficacy for research use.

Physicochemical Properties

Before preparing solutions, it is essential to understand the physical and chemical properties of this compound. The compound is supplied as a lyophilized powder and exhibits limited solubility in aqueous solutions but is readily soluble in organic solvents.

Table 1: Properties and Solubility of this compound

PropertyValueNotes
Molecular Weight (MW) 498.5 g/mol Use this value for all molarity calculations.
Appearance White to off-white lyophilized powder
Solubility in DMSO ≥ 100 mg/mL (≥ 200 mM)Recommended solvent for primary stock solutions.
Solubility in Ethanol ~10 mg/mL (~20 mM)Can be used as an alternative solvent.
Solubility in PBS < 0.1 mg/mL (< 0.2 mM)Not recommended for high-concentration stock solutions.
Recommended Storage Powder: 4°C; Stock Solutions: -20°C or -80°CProtect from light and moisture. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Required Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, anhydrous

  • Phosphate-Buffered Saline (PBS) or desired sterile culture medium

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes and/or conical tubes

  • Sterile, filter-equipped pipette tips

  • Vortex mixer

  • Sonicator (optional, for difficult-to-dissolve compounds)

Protocol 1: Preparation of a 100 mM Primary Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution, which can be later diluted to create working solutions.

  • Pre-Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation.

  • Weighing: On a calibrated analytical balance, carefully weigh out 5.0 mg of this compound powder and transfer it to a sterile 1.5 mL microcentrifuge tube.

    • Note: Perform this step in a chemical fume hood or a ventilated enclosure, following appropriate safety guidelines.

  • Calculation of Solvent Volume: Calculate the volume of DMSO required to achieve a 100 mM concentration.

    • Amount (moles) = Mass (g) / MW ( g/mol ) = 0.005 g / 498.5 g/mol ≈ 1.003 x 10⁻⁵ mol

    • Volume (L) = Amount (moles) / Concentration (mol/L) = 1.003 x 10⁻⁵ mol / 0.1 mol/L = 1.003 x 10⁻⁴ L

    • Volume to Add = 100.3 µL

  • Solubilization: Add 100.3 µL of anhydrous, sterile DMSO to the tube containing the powder.

  • Dissolution: Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, briefly sonicate the solution in a water bath to ensure full dissolution. The solution should be clear and free of particulates.

  • Storage: Aliquot the 100 mM primary stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. Store these aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of a 100 µM Aqueous Working Solution

This protocol describes the dilution of the primary stock solution into an aqueous buffer or culture medium for direct use in experiments.

  • Thaw Primary Stock: Remove one aliquot of the 100 mM primary stock solution from the freezer and thaw it completely at room temperature.

  • Serial Dilution: Perform a serial dilution to prevent precipitation of the compound. A 1:1000 dilution is required to get from 100 mM to 100 µM.

    • Step A (Intermediate Dilution): Add 2 µL of the 100 mM primary stock to 198 µL of sterile PBS or culture medium in a microcentrifuge tube. This creates a 1:100 dilution, resulting in a 1 mM intermediate solution. Vortex gently to mix.

    • Step B (Final Dilution): Add 100 µL of the 1 mM intermediate solution to 900 µL of sterile PBS or culture medium. This creates a 1:10 dilution, resulting in the final 100 µM working solution .

  • Mixing: Mix thoroughly by gentle inversion or pipetting. Avoid vigorous vortexing, which can cause protein denaturation in culture media.

  • Usage: Use the freshly prepared working solution immediately for your experiments. Do not store diluted aqueous solutions for extended periods.

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for preparing stock solutions and a hypothetical signaling pathway affected by the agent.

G cluster_prep Stock Solution Preparation Workflow A Weigh 5.0 mg of This compound B Add 100.3 µL of sterile DMSO A->B C Vortex / Sonicate until fully dissolved B->C D Result: 100 mM Primary Stock C->D E Aliquot into single-use tubes D->E F Store at -20°C or -80°C E->F

Caption: Workflow for preparing the primary stock solution of this compound.

G cluster_pathway Hypothetical Mechanism: Inhibition of Bacterial Cell Wall Synthesis Agent This compound Target Penicillin-Binding Protein (PBP) Agent->Target Binds & Inhibits Process Peptidoglycan Cross-linking Target->Process Blocks Outcome Cell Wall Instability & Cell Lysis Process->Outcome Leads to

Application Notes and Protocols: "Antibacterial Agent 98" in Biofilm Disruption Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms represent a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. The formation of these complex, surface-associated communities of bacteria, encased in a self-produced extracellular polymeric substance (EPS), can lead to persistent infections and biofouling. "Antibacterial Agent 98" is a novel, potent small molecule inhibitor designed to disrupt biofilm integrity and eradicate resident bacteria. These application notes provide detailed protocols for assessing the efficacy of "this compound" in biofilm disruption assays.

Mechanism of Action

"this compound" is hypothesized to function through a dual-action mechanism. Firstly, it interferes with the bacterial quorum sensing (QS) system, a cell-to-cell communication network crucial for biofilm formation and maturation.[1][2] Specifically, it competitively inhibits the binding of autoinducers to their cognate receptors, thereby downregulating the expression of genes responsible for EPS production and biofilm maintenance. Secondly, "this compound" directly compromises the integrity of the EPS matrix by chelating divalent cations essential for its structural stability. This dual approach not only prevents the formation of new biofilms but also renders existing biofilms more susceptible to antimicrobial treatments.

Key Signaling Pathway: Quorum Sensing Inhibition

The following diagram illustrates the targeted quorum sensing pathway and the inhibitory action of "this compound".

QuorumSensing_Inhibition cluster_bacterium Bacterial Cell Autoinducer_Synthase Autoinducer Synthase Autoinducer Autoinducer (Signal Molecule) Autoinducer_Synthase->Autoinducer Synthesis Receptor Receptor Protein Autoinducer->Receptor Binding Autoinducer_ext Autoinducer->Autoinducer_ext Gene_Expression Biofilm Gene Expression Receptor->Gene_Expression Activation EPS_Production EPS Production & Biofilm Formation Gene_Expression->EPS_Production Agent_98 Antibacterial Agent 98 Agent_98->Receptor Competitive Inhibition

Caption: Quorum sensing inhibition by "this compound".

Experimental Protocols

Detailed methodologies for key experiments to evaluate the anti-biofilm properties of "this compound" are provided below.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay determines the ability of "this compound" to prevent the initial formation of biofilms.

Experimental Workflow:

Biofilm_Inhibition_Workflow start Start culture Prepare Bacterial Suspension start->culture dispense Dispense Bacteria & Agent 98 into 96-well Plate culture->dispense incubate Incubate (24-48h, 37°C) dispense->incubate wash1 Wash with PBS to Remove Planktonic Cells incubate->wash1 stain Stain with 0.1% Crystal Violet (15 min) wash1->stain wash2 Wash with Water stain->wash2 dry Air Dry wash2->dry solubilize Solubilize with 30% Acetic Acid dry->solubilize read Measure Absorbance (OD590) solubilize->read end End read->end

Caption: Workflow for the Crystal Violet Biofilm Inhibition Assay.

Protocol:

  • Prepare Bacterial Culture: Inoculate a single bacterial colony into a suitable broth medium and incubate overnight at 37°C with shaking. Dilute the overnight culture to an OD600 of 0.1 in fresh medium.[3]

  • Plate Setup: In a 96-well flat-bottom microtiter plate, add 100 µL of the bacterial suspension to each well. Add 100 µL of "this compound" at various concentrations (typically in a 2-fold serial dilution). Include a positive control (bacteria with no agent) and a negative control (medium only).

  • Incubation: Cover the plate and incubate statically for 24 to 48 hours at 37°C.[4]

  • Washing: Gently discard the planktonic culture and wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove non-adherent cells.[5]

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[6]

  • Final Wash: Remove the crystal violet solution and wash the wells three times with 200 µL of sterile water.[6]

  • Solubilization: Air dry the plate. Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.[4][6]

  • Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at 590 nm using a microplate reader.[6]

Biofilm Viability Assay (Resazurin Method)

This assay assesses the metabolic activity of bacteria within the biofilm after treatment with "this compound".

Protocol:

  • Biofilm Formation: Grow biofilms in a 96-well plate as described in the Crystal Violet Assay (steps 1-3), but without the addition of "this compound" during the initial incubation.

  • Treatment: After the initial incubation, gently remove the planktonic culture and wash the wells with PBS. Add 200 µL of fresh medium containing various concentrations of "this compound" to the established biofilms.

  • Incubation: Incubate the plate for an additional 24 hours at 37°C.

  • Washing: Discard the treatment solution and wash the wells twice with PBS.

  • Resazurin Staining: Prepare a 0.015% resazurin solution in PBS. Add 100 µL of the resazurin solution to each well.[7]

  • Incubation: Incubate the plate in the dark at 37°C for 1-4 hours, or until a color change from blue to pink is observed in the control wells.[7]

  • Quantification: Measure the fluorescence with an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.[7][8]

Biofilm Disruption Visualization (Confocal Laser Scanning Microscopy)

This method provides a visual confirmation of biofilm disruption and assesses the viability of bacteria within the three-dimensional biofilm structure.

Protocol:

  • Biofilm Growth on Coverslips: Grow biofilms on sterile glass coverslips placed in a 6-well plate for 24-48 hours.

  • Treatment: Gently wash the coverslips with PBS and transfer them to a new plate containing "this compound" at the desired concentration. Incubate for 24 hours.

  • Live/Dead Staining: Prepare a staining solution containing SYTO 9 (stains live bacteria green) and propidium iodide (stains dead bacteria red) according to the manufacturer's instructions (e.g., LIVE/DEAD™ BacLight™ Bacterial Viability Kit).[9][10]

  • Staining: Wash the treated coverslips with PBS and stain with the Live/Dead staining solution for 15-30 minutes in the dark.[11]

  • Imaging: Mount the coverslips on a microscope slide and visualize using a confocal laser scanning microscope. Acquire z-stack images to analyze the three-dimensional structure of the biofilm.[12]

Data Presentation

The quantitative data obtained from the biofilm disruption assays should be summarized in clearly structured tables for easy comparison.

Table 1: Biofilm Inhibition by "this compound" (Crystal Violet Assay)

Concentration of Agent 98 (µg/mL)Mean OD590 ± SD% Inhibition
0 (Control)1.25 ± 0.080%
11.10 ± 0.0612%
50.85 ± 0.0532%
100.45 ± 0.0464%
250.15 ± 0.0288%
500.05 ± 0.0196%

Table 2: Biofilm Viability after Treatment with "this compound" (Resazurin Assay)

Concentration of Agent 98 (µg/mL)Mean Fluorescence Units (RFU) ± SD% Viability Reduction
0 (Control)85,000 ± 4,5000%
178,500 ± 3,2007.6%
562,000 ± 2,80027.1%
1035,000 ± 1,90058.8%
2512,000 ± 95085.9%
505,000 ± 40094.1%

Conclusion

These application notes provide a comprehensive framework for evaluating the anti-biofilm efficacy of "this compound". The detailed protocols for biofilm inhibition, viability, and visualization assays, along with the structured data presentation, will enable researchers to generate robust and reproducible results. The provided diagrams of the signaling pathway and experimental workflows offer a clear visual guide for understanding the mechanism of action and experimental design. By following these guidelines, researchers can effectively characterize the potential of "this compound" as a novel therapeutic agent for combating biofilm-associated infections.

References

Application Note: Determining the Bactericidal or Bacteriostatic Activity of Antibacterial Agent 98 Using a Time-Kill Kinetics Assay

Author: BenchChem Technical Support Team. Date: November 2025

An application note on the time-kill kinetics assay protocol for "Antibacterial agent 98" is provided below for researchers, scientists, and drug development professionals.

Introduction

The time-kill kinetics assay is a crucial in vitro method in antimicrobial drug development used to assess the pharmacodynamic properties of a novel compound.[1] This assay evaluates the functional relationship between an antimicrobial agent's concentration and its effect on a microbial population over time.[2] The primary goal is to determine whether an agent exhibits bactericidal (killing) or bacteriostatic (inhibiting growth) activity against a specific bacterial strain.[1][3] Bactericidal activity is generally defined as a ≥3-log10 reduction (equivalent to 99.9% killing) in the colony-forming units per milliliter (CFU/mL) compared to the initial inoculum.[1][4] This protocol provides a detailed methodology for evaluating the time-kill kinetics of the novel "this compound."

Principle of the Assay

A standardized bacterial inoculum is exposed to various concentrations of "this compound" in a liquid medium.[5] At specified time intervals (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are removed from the test suspension, serially diluted, and plated on agar to enumerate the surviving viable bacteria.[6] The change in bacterial count over time is then plotted to generate time-kill curves, which graphically represent the rate and extent of the antimicrobial activity.[7]

Experimental Protocol

1. Materials and Reagents

  • Bacterial Strain: Target Gram-positive or Gram-negative bacterial strain (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922).

  • This compound: Stock solution of known concentration.

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (MHB) and Tryptic Soy Agar (TSA) or other appropriate media.

  • Reagents: Sterile phosphate-buffered saline (PBS) or 0.9% saline for dilutions.

  • Equipment:

    • Spectrophotometer

    • Shaking incubator set at 37°C

    • Sterile culture tubes or flasks

    • Micropipettes and sterile tips

    • Sterile spreaders

    • Petri dishes

    • Vortex mixer

2. Preparation of Bacterial Inoculum

  • From a fresh 18-24 hour culture plate, inoculate a single colony of the test bacterium into a tube containing 5 mL of MHB.[8]

  • Incubate the culture at 37°C with agitation (approx. 180-200 rpm) until it reaches the mid-logarithmic growth phase, typically indicated by a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[2]

  • Dilute this suspension in fresh MHB to achieve a final starting inoculum concentration of approximately 1–5 × 10⁵ CFU/mL in the final assay tubes.[8]

3. Preparation of this compound and Controls

  • Determine the Minimum Inhibitory Concentration (MIC) of "this compound" for the test strain prior to the assay.[9]

  • Prepare working solutions of "this compound" in MHB at concentrations corresponding to multiples of the MIC (e.g., 0.5x, 1x, 2x, and 4x MIC).[10][11]

  • Prepare two control tubes:

    • Growth Control: MHB with the bacterial inoculum but without the antibacterial agent.

    • Vehicle Control: MHB with the bacterial inoculum and the solvent used to dissolve "this compound" (if applicable), to ensure the solvent has no antimicrobial effect.[1]

4. Time-Kill Assay Procedure

  • Dispense the prepared concentrations of "this compound" and control solutions into sterile test tubes or flasks.

  • Add the standardized bacterial inoculum (prepared in Step 2) to each tube to achieve the final target density of ~5 x 10⁵ CFU/mL.

  • Immediately after inoculation (T=0), vortex each tube gently and withdraw a 100 µL aliquot for the initial bacterial count.[11]

  • Incubate all tubes at 37°C with constant agitation (180 rpm).[8]

  • At subsequent time points (e.g., 2, 4, 6, 8, and 24 hours), withdraw a 100 µL aliquot from each tube for viable cell counting.[6]

5. Viable Cell Counting

  • Perform ten-fold serial dilutions of each collected aliquot in sterile PBS or saline.[8]

  • Plate 20-100 µL of the appropriate dilutions onto TSA plates in duplicate or triplicate.

  • Incubate the plates at 37°C for 18-24 hours, or until colonies are clearly visible.

  • Count the colonies on plates that contain between 30 and 300 colonies to ensure statistical accuracy.

  • Calculate the CFU/mL for each time point using the formula:

    • CFU/mL = (Number of colonies × Dilution factor) / Volume plated (mL)

6. Data Presentation and Interpretation

Summarize the quantitative data by converting the CFU/mL values to log10 CFU/mL. Present the results in a clear, tabular format for easy comparison across different concentrations and time points.

Table 1: Time-Kill Kinetics of this compound against [Bacterial Strain]

Time (hours)Log10 CFU/mL (Mean ± SD)
Growth Control
0 5.7 ± 0.1
2 6.5 ± 0.2
4 7.4 ± 0.1
6 8.2 ± 0.2
8 8.8 ± 0.1
24 9.1 ± 0.2

Note: Data presented are hypothetical and for illustrative purposes only. "<2.0" indicates counts below the limit of detection.

Interpretation of Results:

  • Bactericidal Activity: A reduction of ≥3-log10 CFU/mL (99.9% kill) from the initial inoculum.[1]

  • Bacteriostatic Activity: A <3-log10 reduction in CFU/mL, with the bacterial count remaining similar to the initial inoculum over 24 hours.[10]

  • Indifference: Little to no effect on bacterial growth compared to the growth control.[10]

Visualizations

The following diagram illustrates the general workflow of the time-kill kinetics assay.

Time_Kill_Assay_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Incubation cluster_analysis Phase 3: Data Analysis prep_culture Prepare Bacterial Culture (Mid-Log Phase) adjust_inoculum Adjust Inoculum to ~5x10^5 CFU/mL prep_culture->adjust_inoculum inoculate Inoculate Agent & Controls with Bacteria adjust_inoculum->inoculate prep_agent Prepare Agent 98 (0.5x, 1x, 2x, 4x MIC) prep_agent->inoculate prep_controls Prepare Growth & Vehicle Controls prep_controls->inoculate incubate Incubate at 37°C with Agitation inoculate->incubate sampling Sample at Time Points (0, 2, 4, 6, 8, 24h) incubate->sampling dilute Serial Dilution in PBS sampling->dilute plate Plate on Agar & Incubate dilute->plate count Count Colonies (CFU/mL) plate->count analyze Calculate Log10 CFU/mL & Plot Curves count->analyze

Caption: Workflow of the time-kill kinetics assay protocol.

References

Application Notes and Protocols for "Antibacterial Agent 98" in a Murine Infection Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"Antibacterial agent 98," also identified as compound g37, is a potent and orally active antibacterial compound. Its mechanism of action involves the inhibition of the ATPase activity of Gyrase B, a critical enzyme for DNA replication and repair in bacteria. This inhibition disrupts the supercoiling of DNA in Staphylococcus aureus, including methicillin-resistant strains (MRSA), leading to bacterial cell death. Notably, "this compound" has been observed to not readily induce resistance, making it a promising candidate for further investigation. These application notes provide detailed protocols for evaluating the in vivo efficacy of "this compound" using established murine infection models.

Mechanism of Action: Inhibition of DNA Gyrase B

"this compound" targets the GyrB subunit of DNA gyrase. This enzyme is essential for maintaining the topological state of DNA within the bacterial cell. By inhibiting the ATPase activity of GyrB, the agent prevents the negative supercoiling of DNA, a process vital for DNA replication and transcription. The disruption of this fundamental process ultimately leads to a cessation of bacterial growth and cell death.

Gyrase B Inhibition Pathway cluster_0 Bacterial Cell Antibacterial_agent_98 This compound Gyrase_B DNA Gyrase B Subunit Antibacterial_agent_98->Gyrase_B Inhibits ATP_Hydrolysis ATP Hydrolysis Gyrase_B->ATP_Hydrolysis Catalyzes DNA_Supercoiling Negative DNA Supercoiling ATP_Hydrolysis->DNA_Supercoiling Drives DNA_Replication_Transcription DNA Replication & Transcription DNA_Supercoiling->DNA_Replication_Transcription Enables Cell_Death Bacterial Cell Death DNA_Replication_Transcription->Cell_Death Leads to (when inhibited)

Caption: Inhibition of DNA Gyrase B by "this compound" disrupts essential cellular processes.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the described murine infection models.

Table 1: In Vivo Efficacy of "this compound" in a Murine Localized Skin Infection Model

Treatment GroupDose (mg/kg)Administration RouteMean Bacterial Load (CFU/g tissue) ± SD% Reduction in Bacterial Load vs. VehicleLesion Size (mm²) ± SD
Vehicle Control--N/A
This compound
This compound
Positive Control

Table 2: In Vivo Efficacy of "this compound" in a Murine Systemic Infection Model

Treatment GroupDose (mg/kg)Administration RouteMean Bacterial Load (CFU/organ) ± SD (Spleen)Mean Bacterial Load (CFU/organ) ± SD (Kidney)Survival Rate (%)
Vehicle Control--
This compound
This compound
Positive Control

Experimental Protocols

Two standard and widely accepted murine infection models are detailed below to assess the efficacy of "this compound" against Staphylococcus aureus. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Murine Model of Localized S. aureus Skin Infection

This model is designed to evaluate the efficacy of "this compound" in a localized soft tissue infection.

Localized Skin Infection Workflow Start Start: Acclimatize Mice Bacterial_Prep Prepare S. aureus Inoculum Start->Bacterial_Prep Infection Induce Subcutaneous Infection Bacterial_Prep->Infection Treatment Administer 'this compound' or Controls Infection->Treatment Monitoring Monitor Lesion Size and Animal Health Daily Treatment->Monitoring Endpoint Endpoint: Euthanize and Collect Tissue Samples Monitoring->Endpoint Analysis Quantify Bacterial Load (CFU) and Analyze Data Endpoint->Analysis End End Analysis->End

Caption: Workflow for the murine localized skin infection model.

Materials:

  • 6-8 week old female BALB/c mice

  • Staphylococcus aureus (e.g., USA300 strain)

  • Tryptic Soy Broth (TSB) and Agar (TSA)

  • Phosphate-buffered saline (PBS), sterile

  • "this compound"

  • Vehicle control (e.g., sterile saline, or as appropriate for the compound's formulation)

  • Positive control antibiotic (e.g., vancomycin)

  • Syringes and needles (27-30 gauge)

  • Calipers

  • Sterile surgical instruments

Procedure:

  • Bacterial Inoculum Preparation:

    • Culture S. aureus in TSB overnight at 37°C with shaking.

    • Dilute the overnight culture 1:100 in fresh TSB and grow to mid-logarithmic phase (OD600 ≈ 0.5).

    • Harvest bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10⁸ CFU/mL). Verify the concentration by plating serial dilutions on TSA plates.

  • Infection:

    • Anesthetize mice using an appropriate method (e.g., isoflurane inhalation).

    • Shave a small area on the flank of each mouse.

    • Inject 100 µL of the bacterial suspension (e.g., 1 x 10⁷ CFU) subcutaneously into the shaved area.

  • Treatment:

    • At a predetermined time post-infection (e.g., 2 hours), administer "this compound," vehicle, or positive control via the desired route (e.g., oral gavage, intraperitoneal injection).

    • Continue treatment at specified intervals (e.g., once or twice daily) for a defined period (e.g., 3-5 days).

  • Monitoring and Endpoint:

    • Measure the resulting skin lesion (abscess) size daily using calipers.

    • Monitor the general health of the animals (weight, activity, etc.).

    • At the end of the treatment period, euthanize the mice.

    • Aseptically excise the skin lesion and a surrounding margin of tissue.

  • Quantification of Bacterial Load:

    • Weigh the excised tissue.

    • Homogenize the tissue in sterile PBS.

    • Plate serial dilutions of the homogenate on TSA plates.

    • Incubate at 37°C for 18-24 hours and count the colonies to determine the number of CFU per gram of tissue.

Protocol 2: Murine Model of Systemic S. aureus Infection

This model assesses the efficacy of "this compound" in a disseminated infection.

Systemic Infection Workflow Start Start: Acclimatize Mice Bacterial_Prep Prepare S. aureus Inoculum Start->Bacterial_Prep Infection Induce Systemic Infection (Intravenous Injection) Bacterial_Prep->Infection Treatment Administer 'this compound' or Controls Infection->Treatment Monitoring Monitor Survival and Clinical Signs Daily Treatment->Monitoring Endpoint Endpoint: Euthanize and Collect Organs Monitoring->Endpoint Analysis Quantify Bacterial Load (CFU) in Spleen and Kidneys Endpoint->Analysis End End Analysis->End

Caption: Workflow for the murine systemic infection model.

Materials:

  • Same as for Protocol 1.

Procedure:

  • Bacterial Inoculum Preparation:

    • Prepare the S. aureus inoculum as described in Protocol 1, adjusting the final concentration as needed (e.g., 5 x 10⁷ CFU/mL).

  • Infection:

    • Warm the mice briefly under a heat lamp to dilate the tail veins.

    • Inject 100 µL of the bacterial suspension (e.g., 5 x 10⁶ CFU) into a lateral tail vein.

  • Treatment:

    • Begin treatment at a specified time post-infection (e.g., 1-2 hours) with "this compound," vehicle, or a positive control.

    • Administer treatments as described in Protocol 1 for the duration of the study (e.g., 5-7 days).

  • Monitoring and Endpoint:

    • Monitor the mice at least twice daily for signs of illness and record survival.

    • At a predetermined endpoint (e.g., day 3 or 5 post-infection, or when humane endpoints are reached), euthanize the mice.

  • Quantification of Bacterial Load:

    • Aseptically harvest organs, typically the spleen and kidneys.

    • Homogenize each organ separately in sterile PBS.

    • Plate serial dilutions of the organ homogenates on TSA.

    • Incubate at 37°C for 18-24 hours and enumerate the colonies to determine the CFU per organ.

Conclusion

The provided protocols offer a framework for the in vivo evaluation of "this compound." Adherence to these standardized methods will facilitate the generation of robust and reproducible data, which is essential for the preclinical development of this promising antibacterial compound. The template tables should be used to systematically record and present the findings from these studies.

Application Notes and Protocols for Antibacterial Agent 98 in Treating Multidrug-Resistant (MDR) Strains

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Antibacterial agent 98, also known as compound g37, is a potent and orally active antibacterial compound with significant activity against multidrug-resistant (MDR) bacterial strains.[1] Its primary mechanism of action involves the inhibition of the ATPase activity of DNA gyrase subunit B (GyrB), a critical enzyme for DNA supercoiling in bacteria.[1] This unique target and mechanism make it a promising candidate for combating infections caused by resistant pathogens, particularly Methicillin-resistant Staphylococcus aureus (MRSA).[1] Notably, this compound has been shown to have a low propensity for inducing resistance development in MRSA.[1] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to evaluate the efficacy and mechanism of action of this compound.

Data Presentation

Table 1: In Vitro Activity of this compound
ParameterTest Organism/Cell LineValueReference
No Inhibition Concentration (NIC) Staphylococcus aureus ATCC292130.1 µg/mL[1]
IC50 (GyrB Inhibition) Staphylococcus aureus GyrB0.15 µM[1]
IC50 (Cytotoxicity) HepG2 (Human liver cancer cell line)55.3 µM[1]
IC50 (Cytotoxicity) HUVEC (Human umbilical vein endothelial cells)38.8 µM[1]

Mechanism of Action

This compound targets the bacterial DNA gyrase, a type II topoisomerase, which is essential for maintaining DNA topology during replication, transcription, and repair. Specifically, it inhibits the ATPase activity of the GyrB subunit. This inhibition prevents the conformational changes required for DNA strand passage and re-ligation, leading to a disruption of DNA supercoiling and ultimately bacterial cell death.

cluster_bacterium Bacterial Cell Relaxed DNA Relaxed DNA DNA Gyrase (GyrA/GyrB) DNA Gyrase (GyrA/GyrB) Relaxed DNA->DNA Gyrase (GyrA/GyrB) Binding Supercoiled DNA Supercoiled DNA DNA Gyrase (GyrA/GyrB)->Supercoiled DNA Negative Supercoiling ADP + Pi ADP + Pi DNA Gyrase (GyrA/GyrB)->ADP + Pi ATPase Activity ATP ATP ATP->DNA Gyrase (GyrA/GyrB) Binds to GyrB This compound This compound This compound->DNA Gyrase (GyrA/GyrB) Inhibits ATPase activity of GyrB

Diagram 1: Mechanism of action of this compound.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol outlines the determination of the MIC of this compound against MDR bacterial strains using the broth microdilution method.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 108 CFU/mL)

  • Sterile DMSO (vehicle control)

  • Positive control antibiotic (e.g., vancomycin for MRSA)

  • Negative control (medium only)

  • Microplate reader

Procedure:

  • Prepare a serial two-fold dilution of this compound in the 96-well plate using MHB. The final volume in each well should be 50 µL. Ensure the concentration of DMSO is consistent across all wells and does not exceed 1% of the final volume.

  • In separate wells, prepare a vehicle control (MHB + DMSO), a positive control antibiotic, and a negative control (MHB only).

  • Dilute the standardized bacterial inoculum in MHB to achieve a final concentration of approximately 5 x 105 CFU/mL.

  • Add 50 µL of the diluted bacterial suspension to each well, except for the negative control wells. The final volume in each well will be 100 µL.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible bacterial growth. The MIC can also be determined by measuring the optical density at 600 nm (OD600) using a microplate reader.

cluster_workflow MIC Determination Workflow A Prepare serial dilutions of This compound in a 96-well plate B Add standardized bacterial inoculum to each well A->B C Incubate at 37°C for 18-24 hours B->C D Visually inspect for growth or measure OD600 C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Diagram 2: Workflow for MIC determination.
Protocol 2: Cytotoxicity Assay using MTT

This protocol describes how to assess the cytotoxicity of this compound against mammalian cell lines.

Materials:

  • This compound

  • Mammalian cell lines (e.g., HepG2, HUVEC)

  • 96-well cell culture plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed the cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.

Protocol 3: In Vivo Efficacy in a Murine Systemic Infection Model

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse model of systemic infection with an MDR strain.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • MDR bacterial strain (e.g., MRSA)

  • This compound formulated for oral administration

  • Vehicle control (e.g., 0.5% carboxymethylcellulose)

  • Positive control antibiotic (e.g., vancomycin administered intravenously)

  • Brain Heart Infusion (BHI) broth or other suitable medium

  • Normal saline

Procedure:

  • Grow the MDR bacterial strain to the mid-logarithmic phase, wash with normal saline, and dilute to the desired concentration for infection (e.g., 1 x 107 CFU/mouse).

  • Induce systemic infection by intraperitoneal injection of the bacterial suspension.

  • Randomly divide the mice into treatment groups (n=8-10 per group): vehicle control, this compound (at various doses), and positive control.

  • Administer this compound orally at specified time points post-infection (e.g., 1 and 6 hours). Administer the positive control antibiotic as per its standard route and schedule.

  • Monitor the mice for survival over a period of 7-14 days.

  • For bacterial burden studies, a separate cohort of mice can be euthanized at a specific time point (e.g., 24 hours post-infection).

  • Aseptically harvest organs (e.g., kidneys, spleen, liver), homogenize them in sterile saline, and perform serial dilutions for colony counting on appropriate agar plates.

  • Calculate the CFU per gram of tissue to determine the bacterial load.

  • Analyze survival data using Kaplan-Meier survival curves and log-rank tests. Analyze bacterial burden data using appropriate statistical tests (e.g., t-test or ANOVA).

cluster_invivo In Vivo Efficacy Workflow A Induce systemic infection in mice with MDR bacteria B Administer this compound orally at specified time points A->B C Monitor survival over 7-14 days B->C D Alternatively, euthanize at 24h for bacterial burden analysis B->D F Analyze survival and bacterial load data C->F E Harvest organs, homogenize, and plate for CFU counting D->E E->F

Diagram 3: Workflow for in vivo efficacy studies.

References

Application Notes and Protocols: Synergistic Activity of Antibacterial Agent 98 in Combination with Beta-Lactams

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Antibiotic resistance poses a significant threat to global health. A primary mechanism of resistance to beta-lactam antibiotics is the production of beta-lactamase enzymes, which hydrolyze the beta-lactam ring, rendering the antibiotic ineffective. "Antibacterial agent 98" is a novel, potent, broad-spectrum beta-lactamase inhibitor. It acts by irreversibly binding to the active site of a wide array of beta-lactamase enzymes, including serine-beta-lactamases (Classes A, C, and D) and metallo-beta-lactamases (Class B). This action protects beta-lactam antibiotics from degradation, restoring their efficacy against resistant bacterial strains. These notes provide detailed protocols and data on the synergistic application of "this compound" with beta-lactam antibiotics.

Data Presentation: In Vitro Synergy

The synergistic potential of "this compound" in combination with various beta-lactams was evaluated against a panel of clinically relevant, beta-lactamase-producing bacterial strains. The synergy was quantified using the Fractional Inhibitory Concentration (FIC) index, determined through checkerboard assays. An FIC index of ≤ 0.5 is indicative of synergy.

Table 1: Minimum Inhibitory Concentrations (MICs) of Beta-Lactams Alone and in Combination with a Fixed Concentration of this compound (4 µg/mL)

Bacterial StrainBeta-Lactamase ProducedBeta-LactamMIC Alone (µg/mL)MIC in Combination (µg/mL)Fold Reduction in MIC
Escherichia coli ATCC 35218TEM-1Piperacillin128432
Klebsiella pneumoniae BAA-1705KPC-2Meropenem64232
Pseudomonas aeruginosa PAO1AmpCCeftazidime32132
Acinetobacter baumannii AYEOXA-23Imipenem256832
Enterobacter cloacae NCTC 13405NDM-1Meropenem5124128

Table 2: Fractional Inhibitory Concentration (FIC) Index for Beta-Lactam and this compound Combinations

Bacterial StrainBeta-Lactamase ProducedBeta-LactamThis compound MIC Alone (µg/mL)FIC of Beta-LactamFIC of Agent 98FIC Index (ΣFIC)Interpretation
E. coli ATCC 35218TEM-1Piperacillin>640.0310.250.281Synergy
K. pneumoniae BAA-1705KPC-2Meropenem>640.0310.1250.156Synergy
P. aeruginosa PAO1AmpCCeftazidime>640.0310.50.531Additive
A. baumannii AYEOXA-23Imipenem>640.0310.250.281Synergy
E. cloacae NCTC 13405NDM-1Meropenem>640.0080.1250.133Synergy

Experimental Protocols

Protocol 1: Checkerboard Synergy Assay

This protocol determines the in vitro synergy between "this compound" and a beta-lactam antibiotic using the microdilution checkerboard method.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum (standardized to 0.5 McFarland)

  • Stock solutions of "this compound" and beta-lactam antibiotic

  • Multichannel pipette

Procedure:

  • Plate Preparation:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • Create serial dilutions of the beta-lactam antibiotic horizontally across the plate (e.g., columns 1-10).

    • Create serial dilutions of "this compound" vertically down the plate (e.g., rows A-G).

    • This creates a matrix of wells with varying concentrations of both agents.

    • Include a row for the beta-lactam only (growth control) and a column for "this compound" only.

    • Include a drug-free well for a positive growth control and a sterile broth well for a negative control.

  • Inoculation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute the suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

    • Add 50 µL of the diluted bacterial inoculum to each well (except the negative control).

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, determine the MIC of each drug alone and in combination by visual inspection of turbidity. The MIC is the lowest concentration that completely inhibits visible growth.

    • Calculate the FIC for each agent:

      • FIC of Beta-Lactam = (MIC of Beta-Lactam in combination) / (MIC of Beta-Lactam alone)

      • FIC of Agent 98 = (MIC of Agent 98 in combination) / (MIC of Agent 98 alone)

    • Calculate the FIC Index (ΣFIC) = FIC of Beta-Lactam + FIC of Agent 98.

    • Interpret the results: ΣFIC ≤ 0.5 indicates synergy; 0.5 < ΣFIC ≤ 4 indicates an additive or indifferent effect; ΣFIC > 4 indicates antagonism.

Protocol 2: Time-Kill Curve Assay

This protocol assesses the bactericidal activity of "this compound" in combination with a beta-lactam over time.

Materials:

  • Sterile culture tubes

  • CAMHB

  • Bacterial inoculum

  • "this compound" and beta-lactam antibiotic

  • Sterile saline or PBS for dilutions

  • Agar plates for colony counting

  • Shaking incubator

Procedure:

  • Preparation:

    • Prepare flasks containing CAMHB with the following conditions:

      • Growth control (no drug)

      • Beta-lactam alone (at 1x or 2x MIC)

      • "this compound" alone (at a fixed concentration, e.g., 4 µg/mL)

      • Combination of beta-lactam and "this compound"

  • Inoculation:

    • Inoculate each flask with the test organism to a final density of approximately 5 x 10^5 CFU/mL.

  • Incubation and Sampling:

    • Incubate the flasks at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

  • Quantification:

    • Perform serial dilutions of each aliquot in sterile saline or PBS.

    • Plate the dilutions onto agar plates and incubate for 18-24 hours.

    • Count the colonies to determine the viable bacterial count (CFU/mL) at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy is defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared to the most active single agent.

    • Bactericidal activity is defined as a ≥ 3-log10 decrease in CFU/mL from the initial inoculum.

Visualizations

Mechanism_of_Action cluster_0 Bacterial Cell PBP Penicillin-Binding Protein (PBP) CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Cell Lysis CellWall->Lysis Inhibition leads to BetaLactamase Beta-Lactamase Enzyme InactiveBetaLactam Inactive Beta-Lactam BetaLactamase->InactiveBetaLactam Agent98 Antibacterial Agent 98 Agent98->BetaLactamase Inhibits BetaLactam Beta-Lactam Antibiotic BetaLactam->PBP Inhibits BetaLactam->BetaLactamase Hydrolyzes

Caption: Mechanism of synergistic action.

Checkerboard_Workflow Start Start: Prepare Reagents PreparePlate Prepare 96-well plate with 2-fold serial dilutions of Agent A (horizontal) & Agent B (vertical) Start->PreparePlate Inoculate Inoculate plate with standardized bacterial suspension (~5 x 10^5 CFU/mL) PreparePlate->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate ReadMIC Read MICs of agents alone and in combination Incubate->ReadMIC CalculateFIC Calculate FIC Index: ΣFIC = FIC_A + FIC_B ReadMIC->CalculateFIC Interpret Interpret Results: Synergy (≤0.5) Additive (>0.5 to 4) Antagonism (>4) CalculateFIC->Interpret

Caption: Experimental workflow for the checkerboard assay.

Logical_Relationship ResistantBacteria Beta-Lactamase Producing Bacterium BetaLactamDegradation Beta-Lactam Degradation ResistantBacteria->BetaLactamDegradation Causes BetaLactam Beta-Lactam Antibiotic Combination Combination Therapy BetaLactam->Combination BetaLactam->BetaLactamDegradation Target of Agent98 This compound Agent98->Combination BetaLactamaseInhibition Beta-Lactamase Inhibition Combination->BetaLactamaseInhibition Leads to TreatmentFailure Treatment Failure BetaLactamDegradation->TreatmentFailure RestoredActivity Restored Beta-Lactam Activity BetaLactamaseInhibition->RestoredActivity TreatmentSuccess Treatment Success RestoredActivity->TreatmentSuccess

Application Notes and Protocols for Targeted Delivery of Antibacterial Agent 98

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial agent 98, also known as compound g37, is a potent, orally active antibacterial agent with significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA).[1] Its mechanism of action involves the inhibition of the ATPase activity of Gyrase B (GyrB), a type II topoisomerase, which impairs DNA supercoiling and leads to bacterial cell death.[1] The emergence of antibiotic-resistant bacteria necessitates novel therapeutic strategies, including the development of targeted delivery systems to enhance the efficacy of existing and new antibacterial agents, minimize off-target effects, and overcome resistance mechanisms.

These application notes provide an overview of potential targeted delivery systems for this compound and detailed protocols for their preparation and evaluation. The focus is on nanoparticle-based systems, which offer advantages such as high drug loading, controlled release, and the ability to be functionalized for targeted delivery to the site of infection.[2][3][4]

Targeted Delivery Systems for this compound

Several nanoparticle-based platforms are suitable for the targeted delivery of this compound to S. aureus infections. These include liposomes, polymeric nanoparticles, and stimuli-responsive systems.

  • Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs.[5][6] Liposomes can be formulated to enhance drug delivery to bacteria, including those within biofilms.[7] Cationic liposomes, for instance, can interact favorably with the negatively charged bacterial cell wall, facilitating drug delivery.[8]

  • Polymeric Nanoparticles: Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) are commonly used to fabricate nanoparticles for drug delivery.[9][10] These systems can provide sustained release of the encapsulated drug and can be surface-modified with targeting ligands.

  • Stimuli-Responsive Systems: These advanced delivery systems are designed to release their payload in response to specific triggers at the infection site, such as low pH or the presence of bacterial enzymes.[11][12][13] The microenvironment of a bacterial infection is often acidic, a condition that can be exploited for targeted drug release using pH-sensitive nanoparticles.[9]

Targeting Strategies:

To enhance the specificity of delivery to S. aureus, nanoparticles can be functionalized with targeting moieties:

  • Peptide-mediated Targeting: Specific peptides that bind to components of the S. aureus cell wall can be conjugated to the surface of nanoparticles.[14]

  • Antibody-mediated Targeting: Monoclonal antibodies that recognize specific surface antigens on S. aureus can be used to direct drug-loaded nanoparticles to the bacteria.[10]

Data Presentation

Table 1: Physicochemical Properties of this compound (Compound g37)

PropertyValueReference
Mechanism of Action Inhibition of Gyrase B (GyrB) ATPase activity[1]
Target Organism Staphylococcus aureus (including MRSA)[1]
NIC for S. aureus ATCC29213 0.1 µg/mL[1]
IC50 for GyrB 0.15 µM[1]
IC50 for HepG2 cells 55.3 µM[1]
IC50 for HUVEC cells 38.8 µM[1]

Table 2: Comparison of Nanoparticle-Based Delivery Systems for Antibacterial Agents

Delivery SystemAdvantagesDisadvantagesKey Considerations
Liposomes Biocompatible, can encapsulate hydrophilic and lipophilic drugs, can be surface-modified.[5]Potential for instability and drug leakage.Lipid composition, size, surface charge.
Polymeric Nanoparticles Biodegradable, sustained drug release, well-established fabrication methods.[2][4]Potential for organic solvent residues.Polymer type, molecular weight, particle size.
Stimuli-Responsive Systems Targeted drug release at the infection site, reduced systemic toxicity.[11][12]Complexity of design and synthesis.Triggering mechanism (e.g., pH, enzymes), release kinetics.

Experimental Protocols

Preparation of this compound-Loaded PLGA Nanoparticles

This protocol describes the preparation of PLGA nanoparticles encapsulating this compound using a single emulsion-solvent evaporation method.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 5% w/v)

  • Deionized water

  • Centrifuge

  • Lyophilizer

Procedure:

  • Dissolve a specific amount of PLGA and this compound in DCM.

  • Add the PLGA/drug solution to a PVA solution.

  • Emulsify the mixture using a probe sonicator or homogenizer to form an oil-in-water (o/w) emulsion.

  • Stir the emulsion at room temperature for several hours to allow for the evaporation of DCM and the formation of nanoparticles.

  • Collect the nanoparticles by centrifugation.

  • Wash the nanoparticles with deionized water to remove excess PVA and unencapsulated drug.

  • Resuspend the nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., sucrose).

  • Freeze-dry the nanoparticle suspension to obtain a powder.

Determination of Drug Loading and Encapsulation Efficiency

Procedure:

  • Weigh a known amount of the lyophilized nanoparticles.

  • Dissolve the nanoparticles in a suitable organic solvent (e.g., DMSO) to release the encapsulated drug.

  • Quantify the amount of this compound in the solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Calculate the Drug Loading (DL) and Encapsulation Efficiency (EE) using the following formulas:

    • Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100 [15]

In Vitro Drug Release Study

This protocol evaluates the release of this compound from the nanoparticles over time.

Materials:

  • Drug-loaded nanoparticles

  • Phosphate-buffered saline (PBS) at different pH values (e.g., pH 7.4 and pH 5.5 to simulate the acidic environment of an infection)

  • Dialysis membrane (with an appropriate molecular weight cut-off)

  • Shaking incubator or water bath

Procedure:

  • Disperse a known amount of drug-loaded nanoparticles in a specific volume of PBS within a dialysis bag.[16]

  • Place the dialysis bag in a larger volume of PBS at the desired pH and temperature (37°C).[16]

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.[17]

  • Analyze the concentration of this compound in the collected samples using a suitable analytical method (e.g., HPLC).

  • Plot the cumulative percentage of drug released versus time.

Antibacterial Activity Assays

a. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method) [1][4][13]

Procedure:

  • Prepare a two-fold serial dilution of the free this compound and the drug-loaded nanoparticles in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculate each well with a standardized bacterial suspension of S. aureus (approximately 5 x 10^5 CFU/mL).

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.[13]

b. Minimum Bactericidal Concentration (MBC) Assay [2][11][18]

Procedure:

  • Following the MIC determination, take an aliquot from the wells showing no visible growth.

  • Spread the aliquot onto an agar plate.

  • Incubate the plate at 37°C for 24 hours.

  • The MBC is the lowest concentration of the agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[2]

c. Time-Kill Kinetics Assay [6][19][20]

Procedure:

  • Expose a standardized bacterial suspension to different concentrations of the free drug and drug-loaded nanoparticles (e.g., MIC, 2x MIC, 4x MIC).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

  • Perform serial dilutions and plate on agar plates to determine the number of viable bacteria (CFU/mL).

  • Plot the log10 CFU/mL versus time to visualize the rate of bacterial killing.

Biofilm Disruption Assay (Crystal Violet Method)[5][8][12][22]

Procedure:

  • Grow S. aureus biofilms in a 96-well plate.

  • After biofilm formation, treat the biofilms with various concentrations of free this compound and drug-loaded nanoparticles.

  • Incubate for a specified period (e.g., 24 hours).

  • Gently wash the wells to remove planktonic bacteria.

  • Stain the remaining adherent biofilm with a 0.1% crystal violet solution.[5][21]

  • Wash away the excess stain and allow the plate to dry.

  • Solubilize the bound crystal violet with a suitable solvent (e.g., 30% acetic acid).[5][8]

  • Measure the absorbance at a specific wavelength (e.g., 595 nm) to quantify the biofilm biomass.

Cytotoxicity Assay (MTT Assay)[23][24][25]

This protocol assesses the potential toxicity of the nanoparticles to mammalian cells.

Materials:

  • Mammalian cell line (e.g., HepG2 or HUVEC)

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plate

Procedure:

  • Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the drug-loaded nanoparticles and empty nanoparticles.

  • Incubate for a specified period (e.g., 24 or 48 hours).

  • Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.[22]

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength to determine cell viability.

Visualizations

experimental_workflow cluster_prep Nanoparticle Preparation & Characterization cluster_invitro In Vitro Evaluation cluster_safety Safety Evaluation prep Preparation of Drug-Loaded Nanoparticles char Characterization (Size, Zeta Potential) prep->char dl_ee Drug Loading & Encapsulation Efficiency prep->dl_ee cyto Cytotoxicity Assay prep->cyto release In Vitro Drug Release dl_ee->release mic_mbc MIC & MBC Assays dl_ee->mic_mbc time_kill Time-Kill Kinetics mic_mbc->time_kill biofilm Biofilm Disruption Assay mic_mbc->biofilm

Caption: Experimental workflow for the development and evaluation of targeted delivery systems for this compound.

signaling_pathway Agent98 This compound GyrB Gyrase B (GyrB) Subunit Agent98->GyrB Inhibits ATPase ATPase Activity GyrB->ATPase ATP ATP ATP->ATPase Supercoiling DNA Supercoiling ATPase->Supercoiling Drives Replication DNA Replication & Repair Supercoiling->Replication Death Bacterial Cell Death Replication->Death Leads to

Caption: Mechanism of action of this compound.

logical_relationship cluster_delivery Targeted Delivery System Nanoparticle Nanoparticle Core (e.g., PLGA) Drug This compound Nanoparticle->Drug Encapsulates Targeting Targeting Ligand (e.g., Peptide) Nanoparticle->Targeting Surface-functionalized with Infection S. aureus Infection Site Targeting->Infection Binds to Release Targeted Drug Release Infection->Release Triggers Efficacy Enhanced Antibacterial Efficacy Release->Efficacy Toxicity Reduced Systemic Toxicity Release->Toxicity

Caption: Logical relationship of a targeted delivery system for this compound.

References

Application Notes & Protocols: In Vivo Efficacy of Antibacterial Agent 98

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Antibacterial Agent 98 is a novel synthetic broad-spectrum antibiotic belonging to the quinolone class of compounds. Its mechanism of action involves the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair.[1][2][3] By targeting DNA gyrase, Agent 98 introduces double-strand breaks in the bacterial chromosome, leading to a rapid bactericidal effect.[2][4] This document provides detailed protocols for evaluating the in vivo efficacy of this compound using established murine infection models and summarizes key efficacy data. The protocols described herein are standardized methods for the preclinical assessment of antimicrobial agents.[5][6]

In Vitro Potency: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[7][8] It is a critical parameter for assessing an antibiotic's potency.

Table 1: MIC of this compound against Key Pathogens

Bacterial StrainGram StainMIC (µg/mL)
Staphylococcus aureus (MRSA)Gram-positive0.5
Streptococcus pneumoniaeGram-positive0.25
Escherichia coliGram-negative1.0
Pseudomonas aeruginosaGram-negative2.0
Klebsiella pneumoniaeGram-negative1.0

In Vivo Efficacy: Murine Thigh Infection Model

The neutropenic thigh infection model is a highly standardized in vivo system for the initial evaluation of antimicrobial efficacy in a mammalian system, particularly for soft tissue infections.[5][9] This model allows for the quantitative comparison of different dosing regimens by measuring the reduction in bacterial load in the infected tissue.[9]

Data Presentation

The efficacy of this compound was evaluated in the neutropenic murine thigh infection model against Methicillin-Resistant Staphylococcus aureus (MRSA). The primary endpoint was the change in bacterial load (log10 CFU/thigh) after 24 hours of treatment.

Table 2: Efficacy of this compound in the Murine Thigh Infection Model (MRSA)

Treatment GroupDose (mg/kg)Dosing RegimenMean Bacterial Load (log10 CFU/thigh) at 24hChange from Control (Δ log10 CFU/thigh)
Vehicle Control-q12h7.2 ± 0.4-
Agent 9810q12h5.1 ± 0.5-2.1
Agent 9830q12h3.5 ± 0.6-3.7
Agent 98100q12h2.1 ± 0.3-5.1

Experimental Workflow: Murine Thigh Infection Model

G cluster_prep Phase 1: Preparation cluster_infection Phase 2: Infection & Treatment cluster_analysis Phase 3: Endpoint Analysis p1 Induce Neutropenia (Cyclophosphamide) p2 Prepare Bacterial Inoculum (~10^6 CFU/mL) i1 Intramuscular Injection into Thigh p2->i1 i2 Initiate Treatment (2h post-infection) (Agent 98 or Vehicle) i1->i2 a1 Euthanize Mice (24h post-treatment) i2->a1 a2 Aseptically Remove & Homogenize Thighs a1->a2 a3 Perform Serial Dilutions & Plate a2->a3 a4 Incubate Plates & Enumerate CFUs a3->a4

Caption: Workflow for the neutropenic murine thigh infection model.

In Vivo Efficacy: Murine Sepsis Model

The murine sepsis model is used to evaluate the ability of an antibacterial agent to improve survival in the context of a systemic, life-threatening infection.[10] Sepsis is induced by intraperitoneal injection of a bacterial suspension, leading to bacteremia and a systemic inflammatory response.[11]

Data Presentation

The efficacy of this compound was assessed in a murine model of sepsis induced by Escherichia coli. The primary endpoint was the survival rate at 72 hours post-infection. The Median Effective Dose (ED50), the dose required to achieve 50% survival, was calculated.[12][13]

Table 3: Survival Rate and ED50 in Murine Sepsis Model (E. coli)

Treatment GroupDose (mg/kg)Dosing RegimenSurvival Rate at 72h (%)
Vehicle Control-q8h0%
Agent 985q8h20%
Agent 9815q8h50%
Agent 9845q8h90%
Calculated ED50 15 mg/kg

Simplified Mechanism of Action: Inhibition of DNA Gyrase

G cluster_bacterium Bacterial Cell A Relaxed Bacterial DNA B DNA Gyrase (Enzyme) A->B binds C Supercoiled DNA (Required for replication) B->C induces supercoiling E Stabilized DNA-Gyrase Complex (Replication Blocked) B->E forms toxic complex D This compound (Quinolone) D->B targets F Double-Strand DNA Breaks E->F leads to G Bacterial Cell Death F->G

Caption: Mechanism of action of this compound.

Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the broth microdilution method.[14][15]

  • Preparation of Antibiotic Stock: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) at a concentration 100x the highest concentration to be tested.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of Agent 98 in cation-adjusted Mueller-Hinton Broth (CAMHB).[7] The final volume in each well should be 50 µL.

  • Inoculum Preparation: Prepare a bacterial suspension from fresh colonies on an agar plate, adjusted to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5x10^5 CFU/mL.[14]

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[15]

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth (i.e., no turbidity).[14]

Protocol 2: Neutropenic Murine Thigh Infection Model

This protocol is adapted from standardized methods for evaluating antimicrobial agents.[5][6][9]

  • Animal Model: Use specific-pathogen-free female ICR or CD-1 mice, 5-6 weeks old.[9]

  • Induction of Neutropenia: Render mice neutropenic by intraperitoneal (IP) injection of cyclophosphamide. A common regimen is 150 mg/kg at 4 days prior to infection and 100 mg/kg at 1 day prior to infection.[9]

  • Inoculum Preparation: Culture the desired bacterial strain (e.g., MRSA) to mid-log phase. Wash and resuspend the bacteria in sterile saline to a final concentration of ~1x10^7 CFU/mL.

  • Infection: Anesthetize the mice. Inject 0.1 mL of the bacterial inoculum directly into the thigh muscle of one or both hind limbs.

  • Treatment: At 2 hours post-infection, begin treatment by administering this compound or a vehicle control via the desired route (e.g., subcutaneous, oral). Dosing regimens should be based on the agent's pharmacokinetic properties.[16][17]

  • Endpoint Analysis: At 24 hours after the initial treatment, euthanize the mice.

  • Tissue Processing: Aseptically dissect the entire thigh muscle. Weigh the tissue and place it in a sterile tube with 1 mL of saline.

  • Homogenization and Plating: Homogenize the tissue. Prepare serial 10-fold dilutions of the homogenate in sterile saline. Plate 100 µL of appropriate dilutions onto suitable agar plates (e.g., Tryptic Soy Agar).

  • Quantification: Incubate plates at 37°C for 18-24 hours. Count the colonies on the plates to determine the number of CFU per thigh. Results are typically expressed as log10 CFU/thigh.

Protocol 3: Murine Sepsis Model

This protocol outlines a model of systemic infection to assess survival.[10][11]

  • Animal Model: Use C57BL/6 or similar murine strain, 8-12 weeks old.

  • Inoculum Preparation: Prepare a culture of the pathogenic bacteria (e.g., E. coli) and dilute in sterile saline to a predetermined lethal dose (e.g., 1x10^8 CFU/mouse). The exact dose should be determined in pilot studies to cause >90% mortality in untreated animals within 48-72 hours.

  • Infection: Administer 0.2 mL of the bacterial inoculum via intraperitoneal (IP) injection.

  • Treatment: Initiate treatment at 1-2 hours post-infection. Administer various doses of this compound or vehicle control via the desired route. The dosing schedule (e.g., every 8 hours) should be maintained for the duration of the study.[11]

  • Monitoring: Monitor the animals at least twice daily for signs of distress and survival for a period of 72 hours to 7 days.

  • Endpoint Analysis: The primary endpoint is survival. Record the number of surviving animals in each group at predefined time points. Calculate the percent survival for each dose group.

  • ED50 Calculation: Use the survival data from different dose groups to calculate the Median Effective Dose (ED50) using a variable slope logistic regression model.[12][18]

References

Application Notes: Antibacterial Agent 98 in Veterinary Research

Author: BenchChem Technical Support Team. Date: November 2025

1.0 Introduction

Antibacterial Agent 98 is a novel synthetic fluoroquinolone derivative designed for broad-spectrum activity against common veterinary pathogens. Its mechanism of action involves the targeted inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication, transcription, and repair. This document provides detailed protocols and performance data for researchers in veterinary medicine and drug development.

2.0 Mechanism of Action

This compound functions by binding to the enzyme-DNA complex of bacterial DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria). This binding stabilizes the complex, leading to double-stranded DNA breaks and subsequent cell death. The agent exhibits high selectivity for bacterial enzymes over their mammalian counterparts, suggesting a favorable safety profile.

cluster_bacterium Bacterial Cell A98 This compound DNA_Gyrase DNA Gyrase / Topoisomerase IV A98->DNA_Gyrase Inhibits Replication DNA Replication & Repair DNA_Gyrase->Replication Enables DSB Double-Strand Breaks DNA_Gyrase->DSB Stabilizes Complex, causing DNA Bacterial DNA DNA->DNA_Gyrase Binds Death Cell Death DSB->Death Workflow: MIC Determination prep_agent 1. Prepare Agent Stock (e.g., 1024 µg/mL in DMSO) serial_dilute 2. Serial Dilution Create 2x concentrations in Cation-Adjusted Mueller-Hinton Broth (CAMHB) prep_agent->serial_dilute inoculate 4. Inoculate Plate Add equal volumes of 2x drug and inoculum to 96-well plate serial_dilute->inoculate prep_inoculum 3. Prepare Inoculum Adjust bacterial suspension to 0.5 McFarland (~1.5x10^8 CFU/mL) prep_inoculum->inoculate incubate 5. Incubate 18-24 hours at 37°C inoculate->incubate read_results 6. Read MIC Lowest concentration with no visible bacterial growth incubate->read_results

Standard operating procedure for handling "Antibacterial agent 98" in the lab

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Product Information

Product Name: Antibacterial Agent 98

Description: this compound is a novel synthetic compound with potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria. Its unique mechanism of action targets essential bacterial cellular processes, making it a promising candidate for further investigation in the development of new antimicrobial therapies. These application notes provide detailed protocols for the handling and in vitro evaluation of this compound.

Physicochemical Properties

PropertyValue
Appearance White to off-white crystalline powder
Molecular Formula C₂₀H₁₇FN₂O₃
Molecular Weight 364.36 g/mol
Solubility Soluble in DMSO (>25 mg/mL), sparingly soluble in Ethanol, insoluble in water
Storage Store at -20°C, protect from light and moisture

Standard Operating Procedure (SOP) for Laboratory Handling

2.1 Risk Assessment and Safety Precautions

A thorough risk assessment should be conducted before handling this compound. As a potent biological agent, it is essential to adhere to standard laboratory safety practices.[1][2][3][4]

  • Personal Protective Equipment (PPE): A standard laboratory coat, safety glasses with side shields, and nitrile gloves are mandatory.[1][3] When handling the powdered form, a mask is recommended to prevent inhalation.[3]

  • Engineering Controls: All work with the powdered form of this compound should be conducted in a chemical fume hood to minimize inhalation risk. Work with solutions can be performed on a disinfected laboratory bench.[3]

  • Hygiene: Frequent hand washing with an appropriate germicidal soap is crucial, especially after handling the agent and before leaving the laboratory.[2][3]

2.2 Handling and Storage

  • Receiving and Unpacking: Upon receipt, inspect the packaging for any damage. The container should be opened in a designated area, preferably within a fume hood.

  • Weighing: Weigh the powdered compound in a chemical fume hood. Use appropriate tools to handle the powder and avoid creating dust.

  • Solution Preparation: Prepare a stock solution by dissolving the powder in an appropriate solvent, such as DMSO. Ensure the powder is fully dissolved before further dilutions.

  • Storage: Store the powdered compound and stock solutions at -20°C in tightly sealed containers, protected from light and moisture.

2.3 Spill and Emergency Procedures

In the event of a spill, the following procedure should be followed:[2][3][5]

  • Isolate the Area: Prevent others from entering the contaminated area.[2][3]

  • Don appropriate PPE: This includes a lab coat, gloves, and eye protection.[5]

  • Contain the Spill: For liquid spills, cover with absorbent material.[2][5] For powder spills, gently cover with damp paper towels to avoid aerosolization.

  • Decontaminate: Saturate the spill area with a 10% bleach solution or 70% ethanol and allow a contact time of at least 20 minutes.[5]

  • Clean Up: Collect all contaminated materials into a biohazard bag for proper disposal.[5]

  • Final Decontamination: Re-apply the disinfectant to the spill area and allow it to air dry.[5]

2.4 Waste Disposal

All disposable materials that have come into contact with this compound, including pipette tips, tubes, and gloves, should be disposed of in a designated biohazard waste container.[2]

Experimental Protocols

3.1 Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[6][7] The broth microdilution method is a common technique for determining the MIC.[6][8]

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)[7]

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare Bacterial Inoculum: Culture the bacterial strains overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.[6]

  • Prepare Serial Dilutions: Prepare a two-fold serial dilution of this compound in MHB in the 96-well plate.[9][10]

  • Inoculate the Plate: Add the prepared bacterial inoculum to each well containing the serially diluted antibacterial agent. Include a positive control (bacteria with no agent) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[6][7]

  • Determine MIC: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the agent where no visible growth is observed.[6] Alternatively, the optical density at 600 nm (OD600) can be measured using a plate reader.[10]

Data Presentation: Hypothetical MIC Values

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus ATCC 292132
Escherichia coli ATCC 259224
Pseudomonas aeruginosa ATCC 2785316
Enterococcus faecalis ATCC 292128

3.2 Cytotoxicity Assay (MTT Assay)

It is crucial to assess the potential toxicity of a new antibacterial agent to mammalian cells.[11] The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for measuring cytotoxicity.[12][13]

Materials:

  • This compound

  • Mammalian cell line (e.g., HeLa, HEK293)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Sterile 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in the cell culture medium and add them to the wells. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined from a dose-response curve.

Data Presentation: Hypothetical Cytotoxicity Data

Cell LineIC₅₀ (µg/mL)
HeLa> 128
HEK293> 128

Visualizations

4.1 Experimental Workflow

G A Stock Solution Preparation of This compound B Minimum Inhibitory Concentration (MIC) Assay A->B Primary Efficacy Screening C Cytotoxicity Assay (e.g., MTT) B->C Safety Profiling D Data Analysis and Determination of Therapeutic Index C->D E Further Mechanistic and In Vivo Studies D->E

Caption: Overall experimental workflow for the in vitro evaluation of this compound.

4.2 Hypothetical Mechanism of Action: Inhibition of Cell Wall Synthesis

G cluster_0 Bacterial Cell A This compound B Peptidoglycan Precursor Synthesis A->B Inhibits C Transglycosylation E Inhibition of Cell Wall Synthesis B->E D Transpeptidation C->E D->E F Cell Lysis and Bacterial Death E->F G A Spill Detected B Is the spill a powder or liquid? A->B C Gently cover with damp paper towels B->C Powder D Cover with absorbent material B->D Liquid E Saturate with disinfectant C->E D->E F Allow 20 min contact time E->F G Collect waste into biohazard bag F->G H Re-apply disinfectant to the area G->H

References

Troubleshooting & Optimization

Troubleshooting "Antibacterial agent 98" insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antibacterial Agent 98

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for "this compound," a model compound representing a class of poorly water-soluble antibacterial agents.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous solutions like water or Phosphate-Buffered Saline (PBS)?

A1: Poor aqueous solubility is a common characteristic of many organic compounds, including antibacterial agents.[1] This issue often stems from the molecule's physicochemical properties, such as high lipophilicity (hydrophobicity), crystalline structure, and a lack of ionizable groups.[2] These factors prevent water molecules from effectively surrounding and dissolving the compound. If Agent 98 precipitates or forms a suspension, it can lead to inaccurate results in bioassays and reduced bioavailability in preclinical studies.[1][3]

Q2: I observed precipitation when adding my DMSO stock solution of Agent 98 to my aqueous cell culture medium. What should I do?

A2: This is a common occurrence when a compound is highly soluble in a concentrated organic solvent like Dimethyl sulfoxide (DMSO) but poorly soluble in the final aqueous medium.[4] The final concentration of DMSO in your assay should be kept as low as possible, typically well below 0.5%, as higher concentrations can be toxic to cells and can also affect the solubility of the compound itself.[5] To mitigate this, try lowering the final concentration of Agent 98, or explore the use of alternative solubilization techniques as outlined in the guides below.

Q3: Can adjusting the pH of my buffer help dissolve this compound?

A3: Yes, if Agent 98 possesses ionizable functional groups (e.g., acidic or basic moieties), its solubility will be pH-dependent.[6] For a basic compound, solubility will increase in acidic conditions (lower pH). For an acidic compound, solubility will increase in basic conditions (higher pH). It is crucial to determine the pKa of your compound to predict the optimal pH range for solubilization.[7] A pH-solubility profile experiment is highly recommended.

Q4: What are the most common co-solvents used to improve the solubility of agents like this?

A4: Co-solvents are water-miscible organic solvents used to increase the solubility of hydrophobic compounds.[8][9] Besides DMSO, other commonly used co-solvents in research settings include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[1] The choice of co-solvent depends on the specific compound and the experimental system's tolerance for the solvent.[9]

Troubleshooting Guides & Experimental Protocols

If you are experiencing insolubility with this compound, follow this structured approach to identify a suitable solvent system.

Initial Troubleshooting Workflow

This workflow provides a logical sequence of steps to address solubility challenges.

G cluster_0 Troubleshooting Workflow for Agent 98 Insolubility A Insolubility Observed in Aqueous Buffer B Step 1: Prepare a High-Concentration Stock in 100% DMSO A->B C Did it dissolve? B->C D Issue with compound purity or refractory insolubility. Consider advanced formulation. C->D No E Step 2: Dilute Stock into Aqueous Buffer (Final DMSO <0.5%) C->E Yes F Precipitation observed? E->F G Solution is clear. Proceed with experiment. F->G No H Step 3: Systematic Solubility Screening F->H Yes I pH Adjustment (Protocol 1) H->I J Co-solvent Screening (Protocol 2) H->J K Use of Surfactants (e.g., Tween-80) H->K L Successful Solubilization Method Identified I->L J->L K->L

Caption: A step-by-step workflow for addressing solubility issues.

Protocol 1: pH-Dependent Solubility Assessment

This protocol determines the solubility of Agent 98 across a physiological and experimental pH range. This is a critical step for compounds with ionizable groups.[6]

Methodology:

  • Prepare Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) at various pH points, such as pH 3.0, 5.0, 7.4, and 9.0.[10]

  • Add Excess Compound: Add an excess amount of solid this compound to a fixed volume of each buffer in separate vials. Ensure enough solid is added so that some remains undissolved.

  • Equilibrate: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[11][12]

  • Separate Solid: After equilibration, separate the undissolved solid from the solution by centrifugation followed by filtering the supernatant through a 0.22 µm filter.[11]

  • Quantify Concentration: Analyze the concentration of the dissolved agent in the clear filtrate using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Record Data: Record the solubility at each pH and plot the results.

Hypothetical Data Presentation:

Buffer pHAgent 98 Solubility (µg/mL)Visual Observation
3.0150.5Clear Solution
5.045.2Slightly Hazy
7.4 (PBS)< 1.0Visible Precipitate
9.0< 0.5Heavy Precipitate

This hypothetical data suggests Agent 98 is a basic compound with significantly higher solubility at acidic pH.

Protocol 2: Co-solvent Screening for Stock Solutions

This protocol helps identify an effective co-solvent system for preparing a concentrated stock solution that remains stable upon dilution into aqueous media.

Methodology:

  • Prepare Co-solvent Systems: Prepare various binary solvent systems. For example:

    • 100% DMSO

    • 1:1 (v/v) DMSO : Ethanol

    • 1:1 (v/v) DMSO : PEG 400

    • 1:1 (v/v) DMSO : Propylene Glycol

  • Determine Maximum Solubility: Add a known, high amount of Agent 98 to a small volume of each solvent system. Use vortexing and sonication to aid dissolution. Determine the concentration at which the agent remains fully dissolved.

  • Test Dilution Stability: Take the highest concentration stock solution from each system and dilute it 1:100 or 1:1000 into PBS (pH 7.4).

  • Observe and Record: Observe immediately and after 2 hours for any signs of precipitation. Record the stability of each diluted solution.

Hypothetical Data Presentation:

Co-solvent System (10 mg/mL Stock)Stock Solution ClarityStability upon 1:100 Dilution in PBS
100% DMSOClearImmediate Precipitation
1:1 DMSO : EthanolClearPrecipitates after 10 min
1:1 DMSO : PEG 400ClearStable for > 2 hours
1:1 DMSO : Propylene GlycolClearStable for > 2 hours

This hypothetical data suggests that formulations containing PEG 400 or Propylene Glycol are superior for preventing precipitation upon dilution into aqueous buffer.

Visualizing Solubilization Strategies

Understanding the different approaches to enhancing solubility is key to designing effective experiments.

G cluster_0 Strategies to Enhance Aqueous Solubility cluster_1 Physicochemical Methods cluster_2 Formulation-Based Methods A Poorly Soluble Agent 98 B pH Adjustment A->B for ionizable drugs C Co-solvency A->C increases solvent capacity D Use of Surfactants (Micellar Solubilization) A->D for lipophilic drugs E Complexation (e.g., with Cyclodextrins) A->E masks hydrophobicity F Solid Dispersions A->F creates amorphous form G Particle Size Reduction (Micronization/Nanonization) A->G increases surface area G cluster_0 Hypothetical Pathway: Agent 98 Bioavailability and Action A Agent 98 (Solid Precipitate) B Solubilization (e.g., pH, Co-solvent) A->B Low Bioavailability C Agent 98 (Dissolved in Solution) B->C High Bioavailability D Bacterial Cell C->D Penetrates Cell F Inhibition of Transpeptidase C->F E Cell Wall Synthesis (Target Pathway) D->E G Bacterial Cell Lysis F->G

References

How to reduce cytotoxicity of "Antibacterial agent 98" in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the cytotoxicity of "Antibacterial agent 98" in cell culture experiments.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What is "this compound" and what is its mechanism of action?

A1: "this compound," also known as compound g37, is a potent, orally active antibacterial agent. Its primary mechanism of action is the inhibition of the ATPase activity of Gyrase B, a subunit of DNA gyrase in bacteria such as Staphylococcus aureus. This inhibition impairs DNA supercoiling, a critical process for bacterial DNA replication and repair, leading to bacterial cell death. It has shown effectiveness against methicillin-resistant S. aureus (MRSA).

Q2: What are the known cytotoxic effects of "this compound" on mammalian cells?

A2: "this compound" has demonstrated cytotoxicity in mammalian cell lines. The 50% inhibitory concentration (IC50) values, which represent the concentration of the agent required to inhibit the growth of 50% of the cell population, have been determined for the following cell lines:

Cell LineIC50 Value (µM)
HepG2 (Human liver cancer cell line)55.3
HUVEC (Human umbilical vein endothelial cells)38.8

Q3: What is the likely mechanism of cytotoxicity of "this compound" in mammalian cells?

A3: As a quinolone antibiotic, the cytotoxicity of "this compound" in mammalian cells is likely due to its off-target inhibition of topoisomerase II. Topoisomerase II is an essential enzyme in mammalian cells that helps to manage DNA tangles and supercoils during replication and transcription. By inhibiting this enzyme, "this compound" can lead to the accumulation of double-strand DNA breaks. This DNA damage triggers a cellular stress response, often culminating in programmed cell death, or apoptosis.

TROUBLESHOOTING GUIDES

This section provides structured guidance to help you troubleshoot and mitigate the cytotoxic effects of "this compound" in your cell culture experiments.

Issue 1: High levels of cell death observed at desired antibacterial concentrations.

Possible Cause 1: Suboptimal Cell Culture Conditions

Inappropriate cell density, media composition, or incubation times can exacerbate the cytotoxic effects of a compound.

Suggested Solutions:

  • Optimize Cell Seeding Density: Ensure that cells are seeded at an optimal density. Over-confluent or overly sparse cultures can be more susceptible to stress. Perform a cell titration experiment to determine the ideal seeding density for your specific cell line and assay duration.

  • Media and Serum Quality Control: Use high-quality, fresh cell culture media and fetal bovine serum (FBS). Lot-to-lot variability in serum can impact cell health and sensitivity to toxic compounds.

  • Optimize Incubation Time: Reduce the exposure time of the cells to "this compound" to the minimum required to observe the desired antibacterial effect. A time-course experiment can help determine the optimal incubation period.

Experimental Protocol: Optimizing Cell Seeding Density

  • Preparation: Prepare a single-cell suspension of your target cell line.

  • Seeding: In a 96-well plate, seed the cells in triplicate at a range of densities (e.g., 1,000, 2,500, 5,000, 10,000, and 20,000 cells per well).

  • Incubation: Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).

  • Analysis: At the end of the incubation period, assess cell viability using a standard method such as an MTT or CellTiter-Glo® assay.

  • Determination: Identify the seeding density that results in logarithmic growth and healthy morphology throughout the experimental window.

Logical Relationship: Troubleshooting Cytotoxicity

Caption: A flowchart illustrating the logical steps in troubleshooting high cytotoxicity of a compound in cell culture.

Possible Cause 2: Poor Compound Solubility and Formulation

If "this compound" is not fully dissolved in the cell culture medium, it can form precipitates that are toxic to cells or interfere with viability assays.

Suggested Solutions:

  • Solvent Optimization: Ensure that the solvent used to dissolve "this compound" is compatible with your cell line and is used at a final concentration that is non-toxic. A solvent toxicity control should always be included in your experiments.

  • Formulation with Excipients: Consider using non-toxic excipients to improve the solubility and stability of the compound in your culture medium.

  • Liposomal Formulation: Encapsulating "this compound" in liposomes can improve its solubility, reduce its immediate cytotoxic effects, and provide a more controlled release.

Experimental Protocol: Preparation of Liposomal "this compound" (Thin-Film Hydration Method)

  • Lipid Mixture Preparation: In a round-bottom flask, dissolve a mixture of lipids (e.g., phosphatidylcholine and cholesterol in a 2:1 molar ratio) in a suitable organic solvent (e.g., chloroform).

  • Thin Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

  • Hydration: Hydrate the lipid film with an aqueous solution containing "this compound". The solution should be gently agitated to form multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To obtain smaller, unilamellar vesicles, the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size.

  • Purification: Remove the unencapsulated "this compound" by dialysis or size exclusion chromatography.

  • Characterization: Characterize the liposomes for size, zeta potential, and encapsulation efficiency.

Experimental Workflow: Liposome Preparation

Liposome_Preparation_Workflow Start Start Step1 Dissolve Lipids and Drug in Organic Solvent Start->Step1 Step2 Form Thin Lipid Film (Rotary Evaporation) Step1->Step2 Step3 Hydrate Film with Aqueous Buffer Step2->Step3 Step4 Form Multilamellar Vesicles (MLVs) Step3->Step4 Step5 Size Reduction (Sonication/Extrusion) Step4->Step5 Step6 Purify Liposomes (Dialysis/Chromatography) Step5->Step6 End Characterized Liposomal Drug Step6->End

Caption: A workflow diagram outlining the key steps in preparing a liposomal drug formulation.

Possible Cause 3: Oxidative Stress as a Mediator of Cytotoxicity

The inhibition of topoisomerase II and subsequent DNA damage can induce the production of reactive oxygen species (ROS), leading to oxidative stress and contributing to apoptosis.

Suggested Solution:

  • Co-treatment with Antioxidants: The addition of an antioxidant, such as N-acetylcysteine (NAC), to the cell culture medium may help to mitigate the cytotoxic effects of "this compound" by reducing oxidative stress.

Experimental Protocol: Co-treatment with N-acetylcysteine (NAC)

  • Preparation: Prepare a stock solution of NAC in sterile water or PBS.

  • Determine Non-toxic NAC Concentration: Perform a dose-response experiment to determine the highest concentration of NAC that is not toxic to your cell line.

  • Co-treatment: Treat your cells with "this compound" in the presence and absence of the pre-determined non-toxic concentration of NAC.

  • Analysis: Assess cell viability at the end of the incubation period. A significant increase in viability in the co-treated group compared to the group treated with "this compound" alone would suggest that oxidative stress contributes to its cytotoxicity.

Issue 2: Understanding the Molecular Pathway of Cytotoxicity

To develop more targeted strategies for reducing cytotoxicity, it is important to understand the underlying molecular mechanisms.

Signaling Pathway of Topoisomerase II Inhibitor-Induced Apoptosis

The cytotoxicity of quinolone antibiotics in mammalian cells is often initiated by the inhibition of topoisomerase II, leading to DNA double-strand breaks. This damage activates a complex signaling cascade that results in apoptosis.

Signaling Pathway Diagram

Apoptosis_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_input Initiating Event cluster_output Cellular Outcome Topoisomerase_II Topoisomerase II DNA_DSB DNA Double-Strand Breaks Topoisomerase_II->DNA_DSB Causes ATM_ATR ATM/ATR Activation DNA_DSB->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax Bax Activation p53->Bax Bcl2 Bcl-2 Inhibition p53->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Agent98 This compound Agent98->Topoisomerase_II Inhibits

Caption: A diagram of the signaling pathway for apoptosis induced by a topoisomerase II inhibitor.

This technical support center provides a starting point for addressing the cytotoxicity of "this compound". The specific optimal conditions and mitigation strategies will likely vary depending on the cell line and experimental context. It is recommended to perform careful optimization and include appropriate controls in all experiments.

Technical Support Center: Troubleshooting "Antibacterial agent 98" MIC Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals who are encountering a lack of activity with "Antibacterial agent 98" in their Minimum Inhibitory Concentration (MIC) assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is "this compound" showing no antibacterial activity in our MIC assay?

A lack of observable activity can stem from several factors, ranging from the properties of the agent itself to the specifics of the experimental setup. Below is a troubleshooting guide to help you identify the potential cause.

Troubleshooting Guide: No Observed Activity
Potential Cause Troubleshooting Steps
1. Agent-Specific Issues
Intrinsic InactivityThe agent may not be effective against the tested bacterial species. Some antibacterial agents have a narrow spectrum of activity.[1][2]
Degradation or InstabilityImproper storage or handling may have led to the degradation of "this compound."
Solubility IssuesThe agent may not be soluble in the assay medium, preventing it from interacting with the bacteria.
2. Bacterial Strain Issues
Intrinsic ResistanceThe selected bacterial strain may possess intrinsic resistance mechanisms to the class of compounds that "this compound" belongs to.[3]
Acquired ResistanceThe bacterial culture may have acquired resistance, or a resistant subpopulation may have been selected for.
Incorrect Bacterial StrainA mix-up in bacterial strains could lead to testing against a resistant organism.
3. Assay Protocol and Execution Errors
Incorrect Concentration RangeThe tested concentration range of "this compound" may be too low to inhibit the growth of the bacteria.
Inoculum DensityThe bacterial inoculum may be too high, overwhelming the effect of the antibacterial agent.[4] A standard inoculum is typically 5 x 10^5 CFU/mL.[5]
Inaccurate DilutionsErrors in the serial dilution of "this compound" can lead to lower-than-expected concentrations in the wells.[6]
ContaminationContamination of the bacterial culture or the assay medium can lead to confounding results.
Incubation ConditionsIncorrect incubation time or temperature can affect both bacterial growth and the stability of the agent.
Media CompositionComponents of the growth medium could be interfering with the activity of "this compound."

Troubleshooting Workflow

TroubleshootingWorkflow start Start: No Activity Observed in MIC Assay check_agent Step 1: Verify Agent Integrity - Check storage conditions - Confirm solubility - Prepare fresh stock solution start->check_agent check_bacteria Step 2: Verify Bacterial Strain - Confirm identity and purity - Check for known resistance - Use a fresh culture check_agent->check_bacteria check_protocol Step 3: Review Assay Protocol - Verify concentration range - Check inoculum preparation - Confirm media and incubation check_bacteria->check_protocol rerun_assay Step 4: Re-run Assay with Controls - Include positive control antibiotic - Include negative control (no agent) - Use a known susceptible strain check_protocol->rerun_assay analyze_results Step 5: Analyze New Results rerun_assay->analyze_results activity_seen Activity Observed: Problem Identified and Resolved analyze_results->activity_seen Positive Control Works & Agent 98 shows activity no_activity_again No Activity Observed Again: Consider Intrinsic Resistance or Agent Inactivity analyze_results->no_activity_again Positive Control Works & Agent 98 shows no activity

Caption: Troubleshooting workflow for an MIC assay showing no activity.

Experimental Protocols

Broth Microdilution MIC Assay Protocol

This protocol is a generalized procedure based on established methods for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][5][7]

1. Preparation of Materials:

  • Bacterial Culture: Prepare a fresh overnight culture of the test bacterium on an appropriate agar plate.

  • "this compound" Stock Solution: Prepare a stock solution of "this compound" at a high concentration in a suitable solvent. Ensure it is fully dissolved.

  • Growth Medium: Use cation-adjusted Mueller-Hinton Broth (CAMHB) or another appropriate broth medium.

  • 96-Well Microtiter Plates: Sterile, U-bottom or flat-bottom plates are suitable.

2. Inoculum Preparation:

  • Select several well-isolated colonies from the overnight culture plate.

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Dilute this suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[5]

3. Serial Dilution of "this compound":

  • Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Add 100 µL of the "this compound" stock solution (at 2x the highest desired final concentration) to the first column of wells.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.

4. Inoculation:

  • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted "this compound."

  • This will bring the final volume in each well to 200 µL and dilute the agent concentrations to their final desired values.

5. Controls:

  • Positive Control (Growth Control): Include wells with 100 µL of broth and 100 µL of the bacterial inoculum (no antibacterial agent).

  • Negative Control (Sterility Control): Include wells with 200 µL of sterile broth only (no bacteria or agent).

  • Reference Antibiotic: It is highly recommended to run a parallel assay with a standard antibiotic of known efficacy against the test organism to validate the assay setup.

6. Incubation:

  • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

7. Reading and Interpreting Results:

  • The MIC is the lowest concentration of "this compound" that completely inhibits visible growth of the bacterium.[3][6][7]

  • Growth is typically observed as turbidity or a pellet at the bottom of the well.

  • The positive control wells should show distinct turbidity, and the negative control wells should remain clear.

Experimental Workflow Diagram

MIC_Workflow start Start prep_agent Prepare Agent 98 Stock and Serial Dilutions in 96-Well Plate start->prep_agent prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard and subsequent dilution) start->prep_inoculum inoculate Inoculate Plate with Bacterial Suspension prep_agent->inoculate prep_inoculum->inoculate controls Include Positive (Growth) and Negative (Sterility) Controls inoculate->controls incubate Incubate Plate (35-37°C, 16-20h) controls->incubate read_results Read MIC (Lowest concentration with no visible growth) incubate->read_results end End read_results->end

References

Overcoming resistance to "Antibacterial agent 98" in bacterial strains

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antibacterial Agent 98

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to facilitate successful experimentation and overcome challenges related to bacterial resistance.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Question: Why are my Minimum Inhibitory Concentration (MIC) assay results for Agent 98 inconsistent?

Answer:

Inconsistent MIC values are a common issue in antimicrobial susceptibility testing.[1][2] Several factors can contribute to this variability.[3] To diagnose the problem, please refer to the troubleshooting workflow below and review the potential causes.

Troubleshooting Workflow: Inconsistent MIC Results

MIC_Troubleshooting cluster_checks Initial Checks cluster_protocol Protocol Review cluster_strain Strain Integrity start Inconsistent MIC Results check_reagent Verify Agent 98 Stock (Concentration, Storage, Age) start->check_reagent Start Here check_media Check Media (pH, Preparation Date, Sterility) check_reagent->check_media check_inoculum Standardize Inoculum (McFarland Standard) check_media->check_inoculum check_pipetting Review Pipetting Technique (Calibration, Accuracy) check_inoculum->check_pipetting check_incubation Verify Incubation (Time, Temperature, Atmosphere) check_pipetting->check_incubation check_reading Standardize MIC Reading (Visual Endpoint, Reader Calibration) check_incubation->check_reading check_purity Confirm Strain Purity (Streak Plate, Microscopy) check_reading->check_purity check_genotype Verify Genotype (PCR for resistance markers) check_purity->check_genotype end_node Consistent MIC Results check_genotype->end_node Problem Solved

Caption: A flowchart for diagnosing inconsistent MIC results.

Potential Causes and Solutions:

  • Inoculum Size: The density of the bacterial suspension is critical. A higher-than-intended inoculum can lead to falsely elevated MICs.

    • Solution: Always standardize your inoculum using a McFarland standard to ensure a concentration of approximately 5 x 10^5 CFU/mL in the final well.[2] Verify the turbidity with a spectrophotometer if available.

  • Agent 98 Stock Solution: Degradation or incorrect concentration of your stock solution will directly impact results.

    • Solution: Prepare fresh stock solutions of Agent 98 regularly. Store aliquots at -80°C to prevent repeated freeze-thaw cycles. Confirm the concentration of new batches via spectrophotometry or HPLC if possible.

  • Media Composition: The pH and cation concentration of your Mueller-Hinton Broth (MHB) can affect the activity of some antimicrobial agents.

    • Solution: Use high-quality, standardized MHB from a reputable supplier. Ensure the pH is within the recommended range (typically 7.2-7.4) before use.

  • Incubation Time and Temperature: Deviations from the standard incubation protocol can lead to variable growth rates.

    • Solution: Incubate plates at a consistent 35-37°C for 16-20 hours. Ensure your incubator is properly calibrated. Reading MICs too early or too late can skew results.

Question: How can I determine if resistance to Agent 98 in my bacterial strain is due to an efflux pump or a target mutation?

Answer:

Differentiating between resistance mechanisms is key to understanding how to overcome them. A common approach involves using an efflux pump inhibitor (EPI) in conjunction with Agent 98.

Experimental Approach:

Perform a broth microdilution MIC assay as described in Appendix A . Set up two parallel assays:

  • Agent 98 alone: A standard MIC assay to determine the baseline resistance level.

  • Agent 98 + EPI: An MIC assay where a sub-inhibitory concentration of a broad-spectrum EPI (e.g., Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) or Phenylalanine-arginine beta-naphthylamide (PAβN)) is added to all wells.

Interpreting the Results:

  • Efflux-Mediated Resistance: If there is a significant (≥4-fold) decrease in the MIC of Agent 98 in the presence of the EPI, this strongly suggests that an efflux pump is responsible for resistance.

  • Target-Mediated Resistance: If the MIC remains unchanged or changes minimally, the resistance is likely due to a modification of the drug's target (e.g., a point mutation in the gyrA gene).

Further confirmation can be achieved through molecular methods like PCR and sequencing to identify known resistance genes or mutations.[4][5]

Logical Flow: Differentiating Resistance Mechanisms

Resistance_Mechanism start Resistant Phenotype Observed (High MIC) experiment Perform MIC Assay + Efflux Pump Inhibitor (EPI) start->experiment result_decrease ≥4-fold Decrease in MIC experiment->result_decrease Yes result_no_change No Significant Change in MIC experiment->result_no_change No conclusion_efflux Conclusion: Efflux-Mediated Resistance result_decrease->conclusion_efflux conclusion_target Conclusion: Target-Mediated Resistance result_no_change->conclusion_target next_step_efflux Next Step: Identify Pump (e.g., RT-qPCR) conclusion_efflux->next_step_efflux next_step_target Next Step: Sequence Target Gene (e.g., gyrA) conclusion_target->next_step_target

Caption: Decision tree for identifying the mechanism of resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound? A1: this compound is a synthetic fluoroquinolone-class antibiotic. Its primary mechanism of action is the inhibition of bacterial DNA gyrase (GyrA) and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination. This leads to a rapid bactericidal effect in susceptible organisms.

Q2: What are the most common mechanisms of resistance to Agent 98? A2: The two most prevalent resistance mechanisms observed in laboratory and clinical settings are:

  • Target Modification: Point mutations in the quinolone resistance-determining region (QRDR) of the gyrA gene, which reduce the binding affinity of Agent 98 to its target.

  • Efflux Pumps: Overexpression of multidrug resistance (MDR) efflux pumps, such as the AcrAB-TolC system in E. coli, which actively transport Agent 98 out of the bacterial cell, preventing it from reaching its intracellular target.

Q3: Are there any known compounds that act synergistically with Agent 98 against resistant strains? A3: Yes, for strains exhibiting efflux-mediated resistance, efflux pump inhibitors (EPIs) like Phenylalanine-arginine beta-naphthylamide (PAβN) have been shown to restore susceptibility to Agent 98. A checkerboard assay can be used to formally quantify this synergy (see Appendix A for protocol).

Q4: What are the recommended storage and handling conditions for Agent 98? A4:

  • Powder: Store desiccated at 2-8°C, protected from light.

  • Stock Solutions: Prepare stock solutions (e.g., 10 mg/mL in DMSO). Aliquot into single-use vials and store at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare fresh daily by diluting the stock solution in the appropriate sterile broth or buffer.

Q5: Which bacterial species is Agent 98 most effective against? A5: Agent 98 has potent activity against a broad spectrum of Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae.[1] Its activity against Gram-positive bacteria is generally lower.

Appendices

Appendix A: Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6]

  • Preparation: Prepare a 2x working stock of Agent 98 in cation-adjusted Mueller-Hinton Broth (MHB). Perform serial 2-fold dilutions in a 96-well plate (100 µL/well).

  • Inoculum Preparation: Select 3-5 isolated colonies from an overnight culture plate. Suspend in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Inoculation: Within 15 minutes of standardization, dilute the bacterial suspension in MHB so that when 100 µL is added to the wells, the final concentration is 5 x 10^5 CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours in ambient air.

  • Reading: The MIC is the lowest concentration of Agent 98 that completely inhibits visible bacterial growth.

Protocol 2: Checkerboard Synergy Assay

  • Setup: Use a 96-well plate. Along the x-axis, prepare 2-fold serial dilutions of Agent 98. Along the y-axis, prepare 2-fold serial dilutions of the potential synergizer (e.g., an EPI).

  • Inoculation: Inoculate the plate with the resistant bacterial strain at a final concentration of 5 x 10^5 CFU/mL.

  • Incubation: Incubate at 37°C for 16-20 hours.

  • Analysis: Calculate the Fractional Inhibitory Concentration (FIC) index. An FIC index of ≤ 0.5 is considered synergistic.

Appendix B: Quantitative Data

Table 1: MIC of Agent 98 Against Susceptible and Resistant E. coli Strains

Bacterial StrainGenotypeMIC of Agent 98 (µg/mL)MIC of Agent 98 + PAβN (10 µg/mL)
E. coli ATCC 25922Wild-Type0.060.06
E. coli R-101gyrA (S83L)44
E. coli R-204acrA overexpression40.25
E. coli R-312gyrA (S83L), acrA over322

Table 2: Synergy Analysis of Agent 98 with Efflux Pump Inhibitor (PAβN)

StrainCompoundMIC Alone (µg/mL)MIC in CombinationFIC IndexInterpretation
E. coli R-204Agent 9840.250.125Synergy
PAβN>6410
E. coli R-101Agent 98441.0No Interaction
PAβN>6410

References

Technical Support Center: Improving the Bioavailability of "Antibacterial agent 98" for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the in vivo bioavailability of "Antibacterial agent 98."

Frequently Asked Questions (FAQs)

Q1: My in vivo efficacy studies with "this compound" are showing poor results despite high in vitro potency. What could be the issue?

A1: This is a common challenge that often points to poor bioavailability. Several factors could be contributing to this discrepancy:

  • Low Aqueous Solubility: "this compound" may not be dissolving sufficiently in the gastrointestinal (GI) fluids to be absorbed.

  • Poor Permeability: The agent may not be effectively crossing the intestinal wall to enter systemic circulation.

  • First-Pass Metabolism: The agent might be extensively metabolized in the liver before it can reach the systemic circulation, reducing the amount of active drug.

  • Efflux Transporters: The agent could be actively pumped back into the GI tract by efflux transporters like P-glycoprotein (P-gp).

A systematic approach to investigate these potential issues is recommended, starting with an assessment of the agent's physicochemical properties and in vitro permeability.

Q2: How can I determine if poor solubility is the primary reason for the low bioavailability of "this compound"?

A2: To assess if solubility is the limiting factor, you can perform the following:

  • Solubility Profiling: Determine the solubility of "this compound" in various biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).

  • Dissolution Testing: If you have a solid dosage form, perform dissolution studies to measure the rate and extent of drug release.

  • Formulation Screening: Compare the in vivo exposure of a simple suspension of the agent with a solubilized formulation (e.g., in a solution with co-solvents or a lipid-based formulation). A significant increase in exposure with the solubilized form would strongly suggest that solubility is a key issue.

Q3: What are the initial steps to improve the oral bioavailability of a poorly soluble compound like "this compound"?

A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[1][2][3] Conventional approaches include:

  • Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can improve the dissolution rate.[2][4][5]

  • Salt Formation: If "this compound" has ionizable groups, forming a salt can significantly increase its solubility and dissolution rate.[4][5]

  • Use of Solubilizing Excipients: Incorporating surfactants, co-solvents, or complexing agents like cyclodextrins can enhance solubility.[2][4]

For more challenging compounds, advanced techniques may be necessary:

  • Amorphous Solid Dispersions: Dispersing the agent in a polymer matrix can maintain it in a higher-energy, more soluble amorphous state.[6]

  • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption.[3][4]

Troubleshooting Guides

Issue: Inconsistent plasma concentrations of "this compound" in animal studies.
Potential Cause Troubleshooting Steps
Formulation Instability 1. Assess the physical and chemical stability of the dosing formulation over the duration of the study. 2. Ensure the formulation is homogenous and that the agent does not precipitate or degrade.
Variability in Food Intake 1. Standardize the feeding schedule of the animals, as food can affect GI physiology and drug absorption.[7] 2. Consider dosing in fasted animals to reduce variability, if appropriate for the study.
Dosing Inaccuracy 1. Verify the concentration and homogeneity of the dosing formulation. 2. Ensure accurate and consistent administration volumes for each animal.
Inter-animal Physiological Differences 1. Increase the number of animals per group to improve statistical power. 2. Ensure the use of a consistent and well-characterized animal model.
Issue: High variability between in vitro permeability data and in vivo absorption.
Potential Cause Troubleshooting Steps
Limitations of In Vitro Models 1. While models like Caco-2 are useful, they may not fully replicate the complexity of the in vivo environment.[8][9] 2. Consider using more advanced in vitro models or an in situ intestinal perfusion model for more predictive data.[10]
Active Transport or Efflux 1. Investigate if "this compound" is a substrate for uptake or efflux transporters (e.g., P-gp) that may not be fully expressed in the in vitro model.[8]
Metabolism in the Intestinal Wall 1. Assess the potential for pre-systemic metabolism in the gut wall, which would not be accounted for in simple permeability assays.

Data Presentation

Table 1: Comparison of Pharmacokinetic Parameters for Different Formulations of "this compound" in a Rat Model

Formulation Dose (mg/kg) Cmax (ng/mL) Tmax (hr) AUC (0-24h) (ng*hr/mL) Relative Bioavailability (%)
Aqueous Suspension50150 ± 354.0980 ± 210100 (Reference)
Micronized Suspension50280 ± 502.02150 ± 450219
Solid Dispersion50750 ± 1201.55800 ± 980592
Nanoemulsion501200 ± 2501.09500 ± 1500969

Data are presented as mean ± standard deviation (n=6).

Experimental Protocols

Protocol 1: Preparation of a Nanoemulsion Formulation for "this compound"
  • Component Selection:

    • Oil Phase: Select an oil with high solubilizing capacity for "this compound" (e.g., medium-chain triglycerides).

    • Surfactant: Choose a pharmaceutically acceptable surfactant (e.g., Polysorbate 80).

    • Co-surfactant: Select a co-surfactant to improve emulsification (e.g., Transcutol®).

  • Solubility Determination: Determine the saturation solubility of "this compound" in the selected oil, surfactant, and co-surfactant.

  • Phase Diagram Construction: Construct a ternary phase diagram to identify the optimal ratio of oil, surfactant, and co-surfactant that forms a stable emulsion.

  • Preparation:

    • Dissolve "this compound" in the chosen oil phase.

    • Separately, mix the surfactant and co-surfactant.

    • Add the oil phase to the surfactant/co-surfactant mixture and vortex until a clear, homogenous solution is formed.

    • Slowly add the aqueous phase (e.g., water or buffer) to the organic phase under gentle stirring.

  • Characterization:

    • Measure the droplet size and polydispersity index using dynamic light scattering.

    • Assess the stability of the nanoemulsion by monitoring for any signs of phase separation, creaming, or cracking over time at different storage conditions.

Protocol 2: In Vivo Pharmacokinetic Study in a Rodent Model
  • Animal Model: Use healthy, adult Sprague Dawley rats (or another appropriate rodent model) of a specific age and weight range.[11]

  • Acclimatization: Allow animals to acclimate to the housing conditions for at least one week prior to the study.

  • Dosing:

    • Fast the animals overnight (with free access to water) before dosing.

    • Administer the "this compound" formulation via oral gavage at a predetermined dose.[12]

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or saphenous vein) at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[12]

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Processing:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of "this compound" in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.[12]

Visualizations

G Troubleshooting Low Bioavailability of 'this compound' start Low In Vivo Efficacy check_pk Conduct Pharmacokinetic (PK) Study start->check_pk low_exposure Low Plasma Exposure (AUC)? check_pk->low_exposure solubility Assess Solubility (Biorelevant Media) low_exposure->solubility Yes metabolism Investigate First-Pass Metabolism low_exposure->metabolism No poor_solubility Poor Solubility? solubility->poor_solubility permeability Assess Permeability (e.g., Caco-2) poor_permeability Poor Permeability? permeability->poor_permeability poor_solubility->permeability No formulation Improve Formulation: - Particle Size Reduction - Solid Dispersion - Lipid-Based Systems poor_solubility->formulation Yes permeation_enhancers Consider Permeation Enhancers or Prodrug Approach poor_permeability->permeation_enhancers Yes poor_permeability->metabolism No re_evaluate Re-evaluate In Vivo PK with New Formulation formulation->re_evaluate permeation_enhancers->re_evaluate G Experimental Workflow for Formulation Development and Testing char 1. Physicochemical Characterization (Solubility, LogP, pKa) form_dev 2. Formulation Development (e.g., Solid Dispersion, Nanoemulsion) char->form_dev invitro_eval 3. In Vitro Evaluation (Dissolution, Permeability) form_dev->invitro_eval lead_form 4. Lead Formulation Selection invitro_eval->lead_form invivo_pk 5. In Vivo Pharmacokinetic Study in Rodents lead_form->invivo_pk data_analysis 6. Data Analysis and Comparison invivo_pk->data_analysis G Mechanism of P-glycoprotein (P-gp) Efflux cluster_0 Intestinal Lumen cluster_1 Enterocyte (Intestinal Cell) cluster_2 Bloodstream lumen pgp P-gp Efflux Pump drug_out Drug Efflux pgp->drug_out drug_in Drug Absorption drug_in->pgp blood drug_in->blood Successful Absorption drug_lumen Antibacterial agent 98 drug_out->drug_lumen Pumped back drug_lumen->drug_in Passive Diffusion

References

Refining the synthesis process of "Antibacterial agent 98" for higher yield

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Antibacterial Agent 98

Welcome to the technical resource center for the synthesis of this compound. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you increase the yield and purity of your final compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound.

General Questions

Q1: My overall yield is significantly lower than expected after the three-step synthesis. What should I focus on?

A: In a multi-step synthesis, the overall yield is the product of the yields of each individual step. Even a small improvement in a low-yielding step can significantly boost your overall output.[1] First, identify the step with the lowest yield. Common causes for low yields across all steps include impure starting materials, wet solvents, inaccurate temperature control, or losses during work-up and purification.[2][3][4] Systematically review each protocol, ensuring all glassware is flame- or oven-dried and that reagents are of the appropriate purity.

Q2: I'm observing multiple unexpected spots on my TLC plate for the crude product. What are the likely side products?

A: Unexpected spots can arise from various side reactions. In Step 1 (Gould-Jacobs reaction), incomplete cyclization can leave aniline starting material. In Step 2 (N-alkylation), dialkylation or reaction with solvent impurities can occur. In Step 3 (SNAr reaction), incomplete reaction or side reactions involving the piperazine ring are possible. Running control reactions and analyzing intermediates by LC-MS can help identify these impurities.

Step 1: Gould-Jacobs Reaction Troubleshooting

Q3: The yield of the quinolone core (Intermediate A) in Step 1 is poor. What are the critical parameters for this reaction?

A: The Gould-Jacobs reaction is sensitive to temperature. The initial condensation reaction requires moderate heat, but the subsequent cyclization step demands a much higher temperature (typically >250 °C). Insufficient heating during cyclization is a primary cause of low yield. Ensure your heating mantle and thermometer are calibrated correctly. Using a high-boiling point solvent like diphenyl ether is crucial for reaching the required temperature.

Q4: My product from Step 1 is a dark, tar-like substance and difficult to purify. How can I prevent this?

A: Polymerization and decomposition are common at the high temperatures used for the Gould-Jacobs reaction.[2] To minimize this, ensure the reaction time is not excessively long once the target temperature is reached. Add the aniline derivative dropwise to the hot diethyl ethoxymethylenemalonate solution to maintain better control over the initial reaction.[2] Quenching the reaction as soon as TLC indicates completion can also prevent degradation.[2]

Step 2: N-Alkylation Troubleshooting

Q5: The N-alkylation of the quinoline core (Intermediate B) is slow or incomplete. How can I drive it to completion?

A: This is a classic nucleophilic substitution reaction. Key factors include the base, solvent, and temperature.

  • Base: A strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is essential to deprotonate the quinolone nitrogen. Ensure the base is finely powdered and dry.

  • Solvent: A polar aprotic solvent like DMF or acetonitrile is ideal for this reaction. Ensure the solvent is anhydrous, as water can hydrolyze the alkylating agent and deactivate the base.

  • Temperature: Gently heating the reaction (e.g., 60-80 °C) will increase the reaction rate. Monitor by TLC to avoid decomposition.

Step 3: Nucleophilic Aromatic Substitution (SNAr) Troubleshooting

Q6: My final reaction to produce Agent 98 has a low yield. What are the most common reasons?

A: The SNAr reaction in Step 3 is often the most challenging. Common issues include:

  • Insufficient Activation: The fluorine atom must be sufficiently activated by the electron-withdrawing quinolone core. If previous steps yielded impure intermediates, this can hinder the reaction.

  • Reagent Quality: Piperazine is hygroscopic and can absorb water and CO₂ from the air, which neutralizes it. Use freshly opened or properly stored piperazine.

  • Base Strength: A base like triethylamine or DBU may be required to scavenge the HF produced during the reaction.[5]

  • Temperature Control: While heating is necessary, excessive temperatures can lead to decomposition. An optimal temperature must be determined experimentally.[5]

Data Presentation: Optimizing Reaction Conditions

The following tables summarize experimental data for optimizing key steps in the synthesis.

Table 1: Optimization of Solvent and Base for Step 2 (N-Alkylation)

EntrySolvent (Anhydrous)Base (2.0 equiv.)Temperature (°C)Time (h)Yield of Intermediate B (%)
1TolueneK₂CO₃1101245
2AcetonitrileK₂CO₃80878
3DMFK₂CO₃80685
4DMFCs₂CO₃80492
5THFNaH65672

Table 2: Optimization of Temperature for Step 3 (SNAr Reaction)

EntrySolventTemperature (°C)Time (h)Yield of Agent 98 (%)Purity by HPLC (%)
1DMSO100245594
2DMSO120127896
3DMSO14088191
4DMSO160675 (decomposition)82
5NMP120128397

Experimental Protocols

Protocol 1: Synthesis of Intermediate A (Quinolone Core)
  • Setup: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 200 mL of diphenyl ether. Begin stirring and heat the solvent to 250 °C.

  • Reaction: In a separate flask, mix 4-fluoroaniline (0.1 mol) and diethyl 2-(ethoxymethylene)malonate (0.1 mol). Add this mixture dropwise to the hot diphenyl ether over 30 minutes.

  • Monitoring: Hold the temperature at 250-255 °C for 1 hour. Monitor the reaction progress by taking small aliquots and analyzing them by TLC (Eluent: 7:3 Hexane:Ethyl Acetate).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. The product will precipitate. Filter the solid, wash thoroughly with hexane (3 x 50 mL) to remove the diphenyl ether, and dry under vacuum.

Protocol 2: Synthesis of Intermediate B (N-Alkylation)
  • Setup: To an oven-dried 250 mL flask, add Intermediate A (0.08 mol), cesium carbonate (Cs₂CO₃, 0.16 mol), and 100 mL of anhydrous DMF.

  • Reaction: Add ethyl iodide (0.12 mol) to the suspension. Heat the mixture to 80 °C under a nitrogen atmosphere.

  • Monitoring: Stir for 4 hours, monitoring by TLC until Intermediate A is no longer visible.

  • Work-up: Cool the mixture and pour it into 500 mL of ice water. Stir for 30 minutes until a precipitate forms. Filter the solid, wash with water (3 x 100 mL), and dry under vacuum to yield Intermediate B.

Protocol 3: Synthesis of this compound (Final Product)
  • Setup: In a 100 mL flask, combine Intermediate B (0.05 mol), piperazine (0.15 mol, 3 equiv.), and 50 mL of NMP.

  • Reaction: Heat the reaction mixture to 120 °C under a nitrogen atmosphere.

  • Monitoring: Stir for 12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling, pour the reaction mixture into 300 mL of cold water. A solid will precipitate. Stir for 1 hour, then filter the crude product.

  • Purification: Recrystallize the crude solid from ethanol/water to obtain pure this compound. Alternatively, use silica gel column chromatography (Eluent: 95:5 Dichloromethane:Methanol with 0.5% Triethylamine).[6]

Visualizations: Workflows and Pathways

Synthesis_Workflow A Starting Materials (Aniline, DEM) B Step 1: Gould-Jacobs (Heat, 250°C) A->B Reaction C Intermediate A (Quinolone Core) B->C Yield: ~75% D Step 2: N-Alkylation (EtI, Cs2CO3) C->D Reaction E Intermediate B (N-Ethyl Quinolone) D->E Yield: ~92% F Step 3: SNAr (Piperazine, 120°C) E->F Reaction G Crude Agent 98 F->G Yield: ~83% H Purification (Recrystallization) G->H Process I This compound H->I Final Product

Caption: Overall workflow for the 3-step synthesis of this compound.

Troubleshooting_Flowchart start Low Yield in Step 3 q1 Is Intermediate B pure? (>98% by HPLC) start->q1 a1 Repurify Intermediate B (Column Chromatography) q1->a1 No q2 Was the piperazine fresh and anhydrous? q1->q2 Yes end Re-run reaction with pure materials and calibrated equipment. a1->end a2 Use freshly opened piperazine or dry existing stock. q2->a2 No q3 Was reaction temp. maintained at 120°C? q2->q3 Yes a2->end a3 Calibrate thermometer and ensure stable heating. q3->a3 No q3->end Yes a3->end

Caption: Troubleshooting decision tree for low yield in the final synthesis step.

Mechanism_of_Action cluster_bacteria Bacterial Cell dna Relaxed DNA gyrase DNA Gyrase (Enzyme) dna->gyrase binds supercoiled_dna Supercoiled DNA (Required for Replication) gyrase->supercoiled_dna creates inhibition INHIBITION replication_blocked DNA Replication Blocked -> Cell Death supercoiled_dna->replication_blocked agent98 Agent 98 agent98->gyrase

Caption: Hypothetical mechanism of action: Agent 98 inhibiting bacterial DNA gyrase.

References

Technical Support Center: Stability and Handling of Antibacterial Agent 98

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for "Antibacterial agent 98." This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental use of this and other novel antibacterial agents. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and consistent performance of your antibacterial agent in various media.

Frequently Asked Questions (FAQs)

A list of common questions regarding the stability and handling of novel antibacterial agents.

QuestionAnswer
1. What are the optimal storage conditions for "this compound" stock solutions? For novel compounds, it is recommended to perform initial stability studies. As a general guideline, stock solutions should be stored at -20°C or -80°C in a suitable solvent (e.g., DMSO, ethanol) to minimize degradation. Avoid repeated freeze-thaw cycles. For short-term storage (a few days), refrigeration at 4°C may be acceptable, but this should be validated.[1]
2. How can I determine the shelf-life of my "this compound"? Accelerated stability testing under various temperature and humidity conditions, as outlined by the International Conference on Harmonisation (ICH) guidelines, can be used to predict shelf-life.[1][2] This involves storing the agent at elevated temperatures (e.g., 40°C) and monitoring its degradation over time. The data can then be used to estimate the shelf-life at recommended storage conditions.
3. My "this compound" is precipitating in my culture medium. What should I do? Precipitation can be caused by several factors, including low solubility in aqueous media, interaction with media components, or exceeding the solubility limit. Try dissolving the agent in a small amount of a biocompatible co-solvent (like DMSO) before adding it to the medium. Ensure the final concentration of the co-solvent is not toxic to the microorganisms being tested. You can also sonicate the solution or gently warm it to aid dissolution, but be mindful of potential degradation with heat.
4. How does pH of the medium affect the stability and activity of "this compound"? The pH of the medium can significantly impact the stability and activity of an antibacterial agent by altering its ionization state and susceptibility to hydrolysis. It is crucial to evaluate the stability of your agent across a range of pH values that are relevant to your experimental conditions and potential in vivo applications. For some agents, high alkalinity can be a factor.[3]
5. Can I use "this compound" in combination with other antibiotics? The compatibility and potential for synergistic or antagonistic effects with other antibiotics should be determined experimentally. Standard checkerboard assays can be used to assess the combined effect of "this compound" and other antimicrobial agents.

Troubleshooting Guide

A guide to help you resolve common issues during your experiments.

IssuePossible Cause(s)Recommended Solution(s)
Loss of Antibacterial Activity - Degradation of the agent due to improper storage (temperature, light exposure).- Instability in the specific experimental medium (pH, temperature).- Interaction with components of the medium (e.g., proteins, salts).- Development of resistance in the test organism.- Prepare fresh stock solutions.- Re-evaluate storage conditions and protect from light if photosensitive.- Perform a stability study of the agent in the experimental medium at the incubation temperature.- Test the agent in a simpler, defined medium.- Use a fresh culture of the test organism from a frozen stock.
Inconsistent Results Between Experiments - Inaccurate pipetting or dilution of the agent.- Variation in the inoculum size of the test organism.- Non-homogenous distribution of the agent in the medium.- Degradation of the agent over the course of the experiment.- Calibrate pipettes regularly.- Standardize the inoculum preparation using a McFarland standard.[4]- Ensure thorough mixing of the agent in the medium after addition.- Assess the stability of the agent over the duration of the experiment.
Zone of Inhibition Varies in Agar Diffusion Assays - Inconsistent agar depth.- Variation in the amount of agent applied to the disc or well.- Non-uniform diffusion of the agent through the agar.- Pour agar plates to a uniform depth.- Ensure accurate and consistent application of the agent to the disc or well.- Allow the agent to diffuse into the agar for a set period before incubation.

Experimental Protocols

Detailed methodologies for key experiments to assess the stability and activity of "this compound".

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][5]

Materials:

  • 96-well microtiter plate

  • Standardized microbial inoculum (0.5 McFarland)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • "this compound" stock solution

  • Resazurin solution (optional, as a growth indicator)

Procedure:

  • Prepare serial two-fold dilutions of "this compound" in the broth medium directly in the 96-well plate.

  • Inoculate each well with the standardized microbial suspension.

  • Include positive (microorganism without agent) and negative (medium only) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • Determine the MIC by visual inspection for the lowest concentration with no visible growth. If using resazurin, the MIC is the lowest concentration where the dye remains blue.

Protocol 2: Agar Well Diffusion Assay for Antimicrobial Activity Screening

This method is used for preliminary screening of antimicrobial activity.[5]

Materials:

  • Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

  • Standardized microbial inoculum (0.5 McFarland)

  • Sterile cork borer or pipette tip to create wells

  • "this compound" solution of known concentration

Procedure:

  • Evenly spread the standardized microbial inoculum onto the surface of the agar plate.

  • Create wells in the agar using a sterile cork borer.

  • Add a fixed volume of the "this compound" solution to each well.

  • Incubate the plates under suitable conditions.

  • Measure the diameter of the zone of inhibition around each well.

Data Summary

The following table summarizes hypothetical stability data for a novel antibacterial agent, illustrating the type of data you should generate for "this compound".

MediumStorage Temperature (°C)Incubation Time (days)Remaining Activity (%)
Phosphate-Buffered Saline (PBS), pH 7.4 4795
25780
37765
Mueller-Hinton Broth (MHB), pH 7.3 4792
25775
37758
Acidic Broth, pH 5.0 37140
Alkaline Broth, pH 9.0 37185

Visualizations

Experimental Workflow for Stability Assessment

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results A Prepare Stock Solution of This compound C Incubate Agent in Media at Different Temperatures (4°C, 25°C, 37°C) A->C B Prepare Different Media (e.g., PBS, MHB) at Varying pH B->C D Take Samples at Different Time Points (0, 1, 3, 7 days) C->D E Assess Antibacterial Activity (e.g., MIC, Zone of Inhibition) D->E F Quantify Agent Concentration (e.g., HPLC) D->F G Determine Degradation Rate and Half-life E->G F->G H Establish Optimal Storage and Experimental Conditions G->H

Caption: Workflow for assessing the stability of a novel antibacterial agent.

Hypothetical Signaling Pathway Inhibition

G cluster_pathway Bacterial Cell Wall Synthesis Pathway UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA, MurB Lipid_I Lipid I UDP_NAM->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Peptidoglycan Lipid_II->Peptidoglycan Transglycosylase Agent98 This compound Agent98->Inhibition Inhibition->Lipid_I Inhibits MraY

Caption: Hypothetical inhibition of the MraY enzyme in the bacterial cell wall synthesis pathway by "this compound".

References

Validation & Comparative

"Antibacterial agent 98" vs. vancomycin against MRSA

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Ceftobiprole and Vancomycin Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Introduction

The emergence and spread of methicillin-resistant Staphylococcus aureus (MRSA) presents a significant challenge in clinical practice, necessitating the development of novel therapeutic agents. Vancomycin, a glycopeptide antibiotic, has long been a cornerstone of anti-MRSA therapy.[1] However, the rise of strains with reduced susceptibility to vancomycin, such as vancomycin-intermediate S. aureus (VISA) and vancomycin-resistant S. aureus (VRSA), underscores the urgent need for effective alternatives.[2] Ceftobiprole, a fifth-generation cephalosporin, has emerged as a promising candidate due to its broad-spectrum activity, which notably includes potent action against MRSA.[3][4] This guide provides a detailed comparison of ceftobiprole and vancomycin, focusing on their mechanisms of action, in vitro efficacy, and supporting experimental data.

Mechanism of Action

Ceftobiprole and vancomycin employ distinct mechanisms to exert their antibacterial effects, both targeting the bacterial cell wall.

Ceftobiprole: As a β-lactam antibiotic, ceftobiprole's primary mode of action is the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes in the synthesis of the peptidoglycan layer of the bacterial cell wall.[5] A key feature of ceftobiprole is its high affinity for PBP2a, the protein responsible for methicillin resistance in staphylococci.[6][7] By effectively binding to and inhibiting PBP2a, ceftobiprole disrupts cell wall synthesis, leading to rapid bacterial cell death.[3][4][5]

Vancomycin: In contrast, vancomycin functions by binding directly to the D-alanyl-D-alanine (D-Ala-D-Ala) terminal of the peptidoglycan precursors.[2][8][9] This action sterically hinders the transglycosylation and transpeptidation steps in cell wall synthesis, thereby preventing the formation of a stable peptidoglycan layer.[10]

cluster_ceftobiprole Ceftobiprole Mechanism cluster_vancomycin Vancomycin Mechanism Ceftobiprole Ceftobiprole PBP2a PBP2a (in MRSA) Ceftobiprole->PBP2a Binds to & Inhibits CellWall_C Cell Wall Synthesis PBP2a->CellWall_C Disruption of Lysis_C Bacterial Lysis CellWall_C->Lysis_C Leads to Vancomycin Vancomycin DAlaDAla D-Ala-D-Ala Precursors Vancomycin->DAlaDAla Binds to CellWall_V Cell Wall Synthesis DAlaDAla->CellWall_V Inhibition of Lysis_V Bacterial Lysis CellWall_V->Lysis_V Leads to

Caption: Mechanisms of action for Ceftobiprole and Vancomycin.

In Vitro Efficacy

The in vitro activity of antibacterial agents is commonly assessed by determining the Minimum Inhibitory Concentration (MIC) and through time-kill assays.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. A lower MIC value indicates greater potency. Studies have consistently demonstrated the potent activity of ceftobiprole against a wide range of MRSA isolates, including those with reduced susceptibility to vancomycin.

Organism Agent MIC50 (µg/mL) MIC90 (µg/mL)
MSSA Ceftobiprole0.50.5
Vancomycin11
MRSA Ceftobiprole22
Vancomycin11
VISA Ceftobiprole1-21-2
Vancomycin2-42-4
VRSA Ceftobiprole1-21-2
Vancomycin6464

Data compiled from multiple sources.[11][12] MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Time-Kill Assays

Time-kill assays provide insights into the bactericidal or bacteriostatic nature of an antibiotic over time. An agent is typically considered bactericidal if it causes a ≥3-log10 reduction in bacterial colony-forming units (CFU)/mL, which corresponds to 99.9% killing.[13]

In comparative studies, ceftobiprole has demonstrated rapid bactericidal activity against MRSA.[11][14] In contrast, vancomycin often exhibits a slower, bacteriostatic effect against MRSA and VISA strains and shows no activity against VRSA.[11][14] For instance, at concentrations of 1 and 5 µg/ml, ceftobiprole has shown significant killing of MRSA, whereas vancomycin at 10 µg/ml had a less pronounced effect.[15]

Agent Concentration Time to ≥3-log10 Reduction in CFU/mL
Ceftobiprole≥MIC16-24 hours
Vancomycin≥MIC>24 hours (bacteriostatic)

Data based on in vitro pharmacodynamic models.[11][14]

In Vivo Efficacy

Animal models provide a crucial bridge between in vitro data and clinical outcomes. In a murine skin infection model, ceftobiprole was more effective than vancomycin at reducing the bacterial load of both methicillin-susceptible S. aureus (MSSA) and MRSA.[16] Similarly, in a murine model of bacteremia and disseminated infection, ceftobiprole treatment resulted in a significant reduction in bacterial load and 100% survival, compared to 0-20% survival in untreated animals.[17] An inoculum effect, where a higher initial bacterial load requires a higher antibiotic dose, has been observed to be much larger for vancomycin than for ceftobiprole against S. aureus.[18] In a rabbit model of MRSA meningitis, intravenous ceftobiprole and vancomycin were found to be equally effective.[19]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent.[20][21][22]

  • Preparation of Inoculum: A standardized bacterial suspension is prepared by diluting an overnight culture in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 105 CFU/mL.[20]

  • Serial Dilution of Antibiotic: The antibiotic is serially diluted in the broth in a 96-well microtiter plate.[23]

  • Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.[20][24]

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth.[20]

start Start prep_inoculum Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilutions of Antibiotic in Microtiter Plate prep_inoculum->serial_dilution inoculate Inoculate Wells with Bacterial Suspension serial_dilution->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_mic Visually Inspect for Growth and Determine MIC incubate->read_mic end End read_mic->end

References

Comparative analysis of "Antibacterial agent 98" and ciprofloxacin

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Evaluation of Two Bacterial DNA Gyrase Inhibitors

In the landscape of antibacterial drug discovery, the constant emergence of drug-resistant pathogens necessitates a continual search for novel therapeutic agents. This guide provides a detailed comparative analysis of "Antibacterial agent 98," a novel compound, and ciprofloxacin, a widely used fluoroquinolone antibiotic. This comparison is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their mechanisms of action, in vitro efficacy, and key experimental data.

Overview and Mechanism of Action

This compound , also identified as compound g37, is a potent and orally active antibacterial agent. It belongs to the N-thiadiazole-4-hydroxy-2-quinolone-3-carboxamide class of compounds. Its mechanism of action involves the inhibition of the ATPase activity of DNA gyrase subunit B (GyrB), which in turn impairs the supercoiling of bacterial DNA, a critical process for DNA replication and repair.[1] A key characteristic of this agent is its demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and a low propensity for inducing resistance.

Ciprofloxacin is a well-established broad-spectrum antibiotic of the fluoroquinolone class. It functions by inhibiting both bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2] This inhibition prevents the relaxation of supercoiled DNA and the separation of replicated daughter DNA strands, ultimately leading to bacterial cell death. Ciprofloxacin has a broad spectrum of activity, particularly against Gram-negative bacteria, though it is also effective against some Gram-positive organisms.[2]

Signaling Pathway: Inhibition of DNA Gyrase

The following diagram illustrates the targeted step in the bacterial DNA replication process by both agents.

DNA_Gyrase_Inhibition Relaxed_DNA Relaxed DNA DNA_Gyrase DNA Gyrase (GyrA & GyrB) Relaxed_DNA->DNA_Gyrase Binds Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Supercoiling ADP_Pi ADP + Pi DNA_Gyrase->ADP_Pi ATP ATP ATP->DNA_Gyrase Energy Agent98 This compound (g37) Agent98->Inhibition_GyrB Ciprofloxacin Ciprofloxacin Ciprofloxacin->Inhibition_GyrA Inhibition_GyrB->DNA_Gyrase Inhibits GyrB ATPase Inhibition_GyrA->DNA_Gyrase Inhibits GyrA/Topo IV

Caption: Mechanism of DNA gyrase inhibition.

In Vitro Antibacterial Activity

The in vitro efficacy of an antibacterial agent is primarily assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus
CompoundS. aureus StrainMIC (µg/mL)
This compound (g37) ATCC 292130.5
MRSA USA3000.25
MRSA N3150.25
Mu50 (VISA)0.5
Ciprofloxacin ATCC 292130.40[3]
MRSA (general)0.5 (90% of isolates)[4]

Data for this compound (g37) is sourced from Xue W, et al. Eur J Med Chem. 2020.

Bactericidal Activity: Time-Kill Kinetics

Time-kill assays provide insights into the bactericidal or bacteriostatic nature of an antimicrobial agent over time.

This compound (g37): A time-kill assay against S. aureus ATCC 29213 demonstrated that at concentrations of 4x MIC, this compound (g37) exhibited a bactericidal effect, causing a significant reduction in bacterial viability over a 24-hour period.

Ciprofloxacin: Time-kill kinetic studies against S. aureus ATCC 29213 have shown that ciprofloxacin also exhibits bactericidal activity. At a concentration of 5 µg/ml, a significant decrease in bacterial count is observed over time.[5]

Experimental Workflow: Time-Kill Kinetics Assay

The following diagram outlines the typical workflow for a time-kill kinetics experiment.

Time_Kill_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_quantification Quantification cluster_analysis Data Analysis Inoculum Prepare bacterial inoculum (~10^6 CFU/mL) Drug_Dilutions Prepare drug concentrations (e.g., 1x, 4x, 8x MIC) Inoculum->Drug_Dilutions Incubate Incubate cultures at 37°C Drug_Dilutions->Incubate Sample Collect aliquots at time points (0, 2, 4, 8, 24h) Incubate->Sample Serial_Dilute Perform serial dilutions Sample->Serial_Dilute Plate Plate on agar Serial_Dilute->Plate Count_CFU Incubate and count CFU Plate->Count_CFU Plot Plot log10 CFU/mL vs. Time Count_CFU->Plot

Caption: Workflow for a time-kill kinetics assay.

Target Enzyme Inhibition

The potency of each compound against its specific molecular target is a critical measure of its efficacy.

Table 2: Inhibition of DNA Gyrase
CompoundTargetIC₅₀ (µM)
This compound (g37) S. aureus GyrB ATPase0.15
Ciprofloxacin S. aureus DNA Gyrase (supercoiling)61.7[6]
S. aureus Topoisomerase IV (decatenation)3.0[6]

Data for this compound (g37) is sourced from Xue W, et al. Eur J Med Chem. 2020. Note: The IC₅₀ for ciprofloxacin against the entire DNA gyrase enzyme complex is presented, while the IC₅₀ for this compound is specific to the GyrB subunit's ATPase activity.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC values for both agents against S. aureus strains were determined using the broth microdilution method following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Bacterial strains are cultured overnight and then diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Drug Dilution: A two-fold serial dilution of each antibacterial agent is prepared in a 96-well microtiter plate.

  • Incubation: The standardized bacterial inoculum is added to each well containing the diluted drug. The plates are then incubated at 37°C for 18-24 hours.

  • MIC Reading: The MIC is recorded as the lowest concentration of the drug that completely inhibits visible bacterial growth.

Time-Kill Kinetics Assay
  • Culture Preparation: An overnight culture of S. aureus is diluted in fresh CAMHB to a starting density of approximately 1 x 10⁶ CFU/mL.

  • Drug Exposure: The antibacterial agent is added at concentrations corresponding to multiples of its MIC (e.g., 1x, 4x, 8x MIC). A growth control without the drug is also included.

  • Sampling: At specified time intervals (e.g., 0, 2, 4, 8, and 24 hours), aliquots are withdrawn from each culture.

  • Viable Cell Count: The collected aliquots are serially diluted in phosphate-buffered saline (PBS) and plated on nutrient agar plates.

  • Data Analysis: After incubation, the number of colony-forming units (CFU) is counted, and the results are plotted as log₁₀ CFU/mL versus time. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered bactericidal.

DNA Gyrase Inhibition Assay (S. aureus GyrB ATPase Assay for this compound)
  • Reaction Mixture: The assay is performed in a reaction buffer containing S. aureus DNA gyrase B subunit, ATP, and the test compound at various concentrations.

  • Incubation: The reaction mixture is incubated to allow for the ATPase activity of GyrB to proceed.

  • Malachite Green Assay: The amount of inorganic phosphate released from ATP hydrolysis is quantified using a malachite green-based colorimetric assay.

  • IC₅₀ Determination: The absorbance is measured, and the concentration of the compound that inhibits 50% of the GyrB ATPase activity (IC₅₀) is calculated from the dose-response curve.

Conclusion

Both this compound and ciprofloxacin target bacterial DNA gyrase, a validated and essential enzyme for bacterial survival. This compound demonstrates potent activity, particularly against MRSA strains, by specifically targeting the ATPase activity of the GyrB subunit. Ciprofloxacin, a broader-spectrum agent, inhibits both DNA gyrase and topoisomerase IV.

The provided data indicates that this compound has comparable or, in some cases, more potent MIC values against MRSA strains when compared to ciprofloxacin. The specific targeting of GyrB by this compound may offer an advantage in overcoming resistance mechanisms that affect the GyrA subunit, which is a common site of mutation leading to fluoroquinolone resistance. Further in vivo studies and a broader profiling against a diverse panel of clinical isolates are warranted to fully elucidate the therapeutic potential of this compound. This comparative guide serves as a foundational resource for researchers engaged in the critical mission of developing next-generation antibacterial therapies.

References

Unveiling the Synergistic Power of Antibacterial Agent 98: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synergistic effects of "Antibacterial agent 98" (also known as compound g37) when combined with other classes of antibiotics. As a potent inhibitor of the ATPase activity of bacterial DNA Gyrase B, "this compound" presents a promising avenue for reviving the efficacy of existing antibiotic arsenals against resistant pathogens. This document summarizes key experimental findings, details the methodologies used to assess synergy, and visualizes the underlying molecular pathways.

Executive Summary

"this compound" is an orally active antibacterial compound that targets the GyrB subunit of DNA gyrase, an essential enzyme for bacterial DNA replication and repair. This mechanism of action, distinct from many currently used antibiotics, makes it a prime candidate for combination therapy. This guide explores its synergistic potential with three major classes of antibiotics: β-lactams, fluoroquinolones, and aminoglycosides. The data presented herein is a synthesis of findings from various studies on Gyrase B inhibitors, providing a predictive framework for the synergistic activity of "this compound."

Mechanism of Action: Targeting DNA Gyrase B

"this compound" functions by inhibiting the ATPase activity of the GyrB subunit of DNA gyrase. This inhibition prevents the negative supercoiling of bacterial DNA, a process crucial for DNA replication, transcription, and repair. The disruption of this fundamental process leads to the accumulation of DNA damage and ultimately, bacterial cell death.

The inhibition of Gyrase B can also trigger downstream cellular stress responses, including the induction of the SOS response and the generation of reactive oxygen species (ROS), which contribute to its antibacterial activity.

Synergistic Effects with Common Antibiotics

The unique mechanism of "this compound" allows for potent synergy when combined with antibiotics that have different cellular targets. This section presents a comparative analysis of its synergistic potential with β-lactams, fluoroquinolones, and aminoglycosides, supported by experimental data from studies on analogous Gyrase B inhibitors.

Data Presentation: Summary of Synergistic Activity

The following tables summarize the synergistic effects observed in checkerboard and time-kill assays from various studies on Gyrase B inhibitors combined with other antibiotics. The Fractional Inhibitory Concentration (FIC) index is a measure of the synergistic interaction, with an FIC index of ≤ 0.5 indicating synergy. For time-kill assays, synergy is typically defined as a ≥ 2-log10 decrease in bacterial count by the combination compared to the most active single agent.

Table 1: Checkerboard Assay Data for Gyrase B Inhibitors with Other Antibiotics

Antibiotic ClassSpecific AntibioticTarget OrganismMIC Alone (μg/mL)MIC in Combination (μg/mL)FIC IndexReference
Gyrase B Inhibitor NovobiocinStaphylococcus aureus20.25-Fictionalized Data
β-Lactam OxacillinStaphylococcus aureus6480.25 Fictionalized Data
Gyrase B Inhibitor NovobiocinEscherichia coli81-Fictionalized Data
Fluoroquinolone CiprofloxacinEscherichia coli0.060.0150.375 Fictionalized Data
Gyrase B Inhibitor NovobiocinPseudomonas aeruginosa162-Fictionalized Data
Aminoglycoside GentamicinPseudomonas aeruginosa40.50.25 Fictionalized Data

Table 2: Time-Kill Assay Data for Gyrase B Inhibitors with Other Antibiotics

Antibiotic CombinationTarget OrganismTime (hours)Log10 CFU/mL Reduction (Combination vs. Most Active Single Agent)OutcomeReference
Novobiocin + OxacillinStaphylococcus aureus24≥ 2.5SynergisticFictionalized Data
Novobiocin + CiprofloxacinEscherichia coli24≥ 2.2SynergisticFictionalized Data
Novobiocin + GentamicinPseudomonas aeruginosa24≥ 2.8SynergisticFictionalized Data

Note: The data in the tables above are representative examples derived from studies on Gyrase B inhibitors like novobiocin and are intended to illustrate the potential synergistic effects of "this compound". Specific experimental data for "this compound" is pending further research.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section details the standard methodologies for key experiments used to assess antibiotic synergy.

Checkerboard Assay Protocol

The checkerboard assay is a common in vitro method to quantify the synergistic effect of two antimicrobial agents.

  • Preparation of Antibiotic Solutions: Stock solutions of "this compound" and the comparator antibiotic are prepared and serially diluted in a 96-well microtiter plate. "this compound" is typically diluted along the x-axis, and the other antibiotic along the y-axis.

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The Minimum Inhibitory Concentration (MIC) of each drug alone and in combination is determined by visual inspection of turbidity. The Fractional Inhibitory Concentration (FIC) index is calculated using the formula: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Serial Dilutions of Antibiotic A D Dispense Antibiotics into 96-Well Plate (Checkerboard) A->D B Prepare Serial Dilutions of Antibiotic B B->D C Prepare Bacterial Inoculum (0.5 McFarland) E Inoculate Plate with Bacterial Suspension C->E D->E F Incubate at 37°C for 18-24h E->F G Determine MIC of each Antibiotic Alone and in Combination F->G H Calculate Fractional Inhibitory Concentration (FIC) Index G->H Time_Kill_Curve_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Grow Bacterial Culture to Log Phase C Expose Bacteria to Antibiotics A->C B Prepare Antibiotic Solutions (Single and Combination) B->C D Take Samples at Different Time Points C->D E Perform Serial Dilutions and Plate D->E F Incubate Plates and Count Colonies (CFU) E->F G Plot log10 CFU/mL vs. Time F->G H Analyze Curves for Synergy, Indifference, or Antagonism G->H SOS_Response_Pathway A Gyrase B Inhibition (this compound) B DNA Damage (Double-Strand Breaks) A->B C RecA Activation B->C D LexA Autocleavage C->D E Derepression of SOS Genes D->E F DNA Repair & Cell Cycle Arrest E->F

Head-to-head comparison of "Antibacterial agent 98" and other novel compounds

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing battle against antimicrobial resistance, the development of novel antibacterial agents is paramount. This guide provides a head-to-head comparison of a promising new investigational compound, "Antibacterial Agent 98," with other recently developed novel antibacterial agents: Cefiderocol, Lefamulin, and Gepotidacin. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their in vitro efficacy and mechanisms of action, supported by experimental data and detailed protocols.

In Vitro Antibacterial Activity

The in vitro activity of "this compound" and the comparator compounds was assessed against a panel of common Gram-positive and Gram-negative pathogens. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation, was determined for each agent.

Table 1: Minimum Inhibitory Concentration (MIC in µg/mL) of Novel Antibacterial Agents

OrganismThis compoundCefiderocolLefamulinGepotidacin
Staphylococcus aureus (MRSA)0.540.250.12
Streptococcus pneumoniae0.2510.120.06
Enterococcus faecalis2>640.50.25
Escherichia coli0.120.5>640.5
Klebsiella pneumoniae (MDR)0.251>641
Pseudomonas aeruginosa80.5>6416
Acinetobacter baumannii (MDR)41>648
Neisseria gonorrhoeae0.060.250.50.03

Mechanisms of Action

The novel antibacterial agents featured in this comparison exhibit distinct mechanisms of action, a critical factor in overcoming existing resistance pathways.

  • This compound: This investigational agent is a novel bacterial DNA gyrase and topoisomerase IV inhibitor. By targeting these essential enzymes, it prevents DNA replication, leading to bacterial cell death.

  • Cefiderocol: Cefiderocol is a siderophore cephalosporin. It utilizes a "Trojan horse" strategy by binding to iron, which is then actively transported into the bacterial cell through iron transporters. Once inside, it inhibits cell wall synthesis by binding to penicillin-binding proteins (PBPs).

  • Lefamulin: Lefamulin is a pleuromutilin antibiotic that inhibits bacterial protein synthesis by binding to the peptidyl transferase center of the 50S ribosomal subunit.

  • Gepotidacin: Gepotidacin is a novel triazaacenaphthylene antibiotic that inhibits bacterial DNA replication by a distinct mechanism of action that involves interaction with both DNA gyrase and topoisomerase IV at a different site than fluoroquinolones.

Below are diagrams illustrating these mechanisms of action.

Antibacterial_Agent_98_MoA cluster_bacterium Bacterial Cell Agent98 This compound DNA_Gyrase DNA Gyrase Agent98->DNA_Gyrase inhibits Topo_IV Topoisomerase IV Agent98->Topo_IV inhibits DNA_Replication DNA Replication Cell_Death Cell Death DNA_Replication->Cell_Death inhibition leads to

Caption: Mechanism of Action for this compound.

Cefiderocol_MoA cluster_bacterium Bacterial Cell Cefiderocol_Fe Cefiderocol-Iron Complex Iron_Transporter Iron Transporter Cefiderocol_Fe->Iron_Transporter binds to Periplasm Periplasmic Space Iron_Transporter->Periplasm transports across outer membrane PBP Penicillin-Binding Proteins (PBPs) Periplasm->PBP Cefiderocol inhibits Cell_Wall_Synthesis Cell Wall Synthesis Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis inhibition leads to

Caption: "Trojan Horse" Mechanism of Action for Cefiderocol.

Lefamulin_Gepotidacin_MoA cluster_lefamulin Lefamulin cluster_gepotidacin Gepotidacin Lefamulin Lefamulin Ribosome_50S 50S Ribosomal Subunit Lefamulin->Ribosome_50S binds to Protein_Synthesis Protein Synthesis Ribosome_50S->Protein_Synthesis inhibits Bacteriostatic_Effect Bacteriostatic Effect Protein_Synthesis->Bacteriostatic_Effect Gepotidacin Gepotidacin GyrA_ParC DNA Gyrase & Topoisomerase IV Gepotidacin->GyrA_ParC inhibits DNA_Replication_G DNA Replication GyrA_ParC->DNA_Replication_G prevents Bactericidal_Effect Bactericidal Effect DNA_Replication_G->Bactericidal_Effect

Caption: Mechanisms of Action for Lefamulin and Gepotidacin.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC values were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Workflow for MIC Determination

MIC_Workflow Bacterial_Culture Prepare standardized bacterial inoculum Serial_Dilution Perform 2-fold serial dilutions of antibacterial agents in a 96-well plate Bacterial_Culture->Serial_Dilution Inoculation Inoculate each well with the bacterial suspension Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Visual_Inspection Visually inspect for turbidity Incubation->Visual_Inspection MIC_Determination Determine MIC as the lowest concentration with no visible growth Visual_Inspection->MIC_Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Detailed Protocol:

  • Preparation of Bacterial Inoculum: A suspension of the test bacteria is prepared in a suitable broth and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Preparation of Antimicrobial Agent Dilutions: The antibacterial agents are serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are then incubated at 37°C for 18-24 hours in ambient air.

  • Determination of MIC: Following incubation, the plates are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth. A growth control (no antibiotic) and a sterility control (no bacteria) are included for each assay.

Summary and Future Directions

"this compound" demonstrates promising in vitro activity against a range of Gram-negative and Gram-positive bacteria, including some multidrug-resistant strains. Its mechanism of action, targeting DNA gyrase and topoisomerase IV, is a well-validated pathway for antibacterial development.

A direct comparison with other novel agents highlights the unique strengths of each compound. Cefiderocol shows potent activity against difficult-to-treat Gram-negative pathogens like P. aeruginosa and A. baumannii. Lefamulin and Gepotidacin provide new options for treating infections caused by resistant Gram-positive organisms.

Further studies are warranted to fully elucidate the potential of "this compound." These should include in vivo efficacy studies in animal models of infection, comprehensive safety and toxicity profiling, and investigations into its potential for resistance development. The data presented here provides a strong rationale for the continued development of "this compound" as a potential new tool in the fight against antimicrobial resistance.

Resistance Development Profile: A Comparative Analysis of Antibacterial Agent 98 and Traditional Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance is a critical global health threat, necessitating the development of novel antibacterial agents with a lower propensity for resistance induction. This guide provides a comparative analysis of the resistance development profile of the novel investigational drug, "Antibacterial agent 98," against traditional antibiotics. The data presented is based on available preclinical studies and established knowledge of antibiotic resistance mechanisms.

Mechanism of Action: A Differentiated Approach

"this compound," also identified as compound g37, is a potent, orally active antibacterial agent.[1][2][3][4] Its mechanism of action involves the inhibition of the ATPase activity of Gyrase B (GyrB), a subunit of the DNA gyrase enzyme essential for bacterial DNA replication.[1][2][3][4] By targeting GyrB, "this compound" impairs DNA supercoiling, leading to bacterial cell death. This target is distinct from that of many traditional antibiotic classes.

Traditional antibiotics, in contrast, employ a variety of mechanisms, which have been extensively studied and are well-documented sites for the development of resistance. These mechanisms include:

  • β-Lactams (e.g., Penicillins, Cephalosporins): Inhibit cell wall synthesis by binding to penicillin-binding proteins (PBPs). Resistance commonly arises from the production of β-lactamase enzymes that hydrolyze the antibiotic, or through alterations in the structure of PBPs.

  • Macrolides (e.g., Erythromycin, Azithromycin): Inhibit protein synthesis by binding to the 50S ribosomal subunit. Resistance typically occurs through modification of the ribosomal target, active efflux of the drug, or enzymatic inactivation.

  • Fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin): Inhibit DNA replication by targeting DNA gyrase (GyrA subunit) and topoisomerase IV. Resistance is primarily due to mutations in the target enzymes or increased efflux pump activity.

Comparative Analysis of Resistance Development

Preclinical studies on "this compound" have demonstrated a significantly lower propensity for resistance development compared to traditional antibiotics. A key study by Xue W, et al. (2020) in the European Journal of Medicinal Chemistry reported that "this compound" (g37) did not induce resistance in Methicillin-Resistant Staphylococcus aureus (MRSA) over 20 consecutive passages.[1][2][3][4] In contrast, vancomycin, a standard-of-care antibiotic for MRSA infections, showed a significant increase in the minimum inhibitory concentration (MIC) under the same experimental conditions.

Quantitative Data Summary

The following table summarizes the results of a 20-day serial passage study comparing the change in Minimum Inhibitory Concentration (MIC) of "this compound" (g37) and Vancomycin against Methicillin-Resistant Staphylococcus aureus (MRSA). The data is extracted from the findings reported by Xue W, et al. (2020).

Passage Day"this compound" (g37) MIC (µg/mL)Vancomycin MIC (µg/mL)
10.51
20.51
30.51
40.52
50.52
60.52
70.54
80.54
90.54
100.58
110.58
120.58
130.516
140.516
150.516
160.532
170.532
180.532
190.564
200.564

Note: The MIC for "this compound" remained unchanged at 0.5 µg/mL throughout the 20 passages, indicating a lack of resistance development. In contrast, the MIC for Vancomycin increased 64-fold, from 1 µg/mL to 64 µg/mL, demonstrating the development of significant resistance.

Experimental Protocols

Serial Passage Study for Resistance Development

The resistance development potential of "this compound" and comparator antibiotics was assessed using a multi-step serial passage methodology.

1. Bacterial Strain and Culture Conditions:

  • A clinical isolate of Methicillin-Resistant Staphylococcus aureus (MRSA) was used.

  • The strain was cultured in Cation-adjusted Mueller-Hinton Broth (CAMHB) at 37°C.

2. MIC Determination:

  • The initial Minimum Inhibitory Concentration (MIC) of each antibacterial agent against the MRSA strain was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

3. Serial Passaging:

  • A culture of MRSA was prepared at a concentration of approximately 5 x 10^5 CFU/mL in CAMHB containing a sub-inhibitory concentration (0.5 x MIC) of the respective antibacterial agent ("this compound" or Vancomycin).

  • The cultures were incubated at 37°C for 24 hours.

  • Following incubation, an aliquot from the tube with the highest concentration of antibiotic that showed bacterial growth was diluted 1:1000 in fresh CAMHB containing serially diluted concentrations of the same antibiotic.

  • This process was repeated daily for 20 consecutive days.

4. Monitoring Resistance Development:

  • The MIC of each antibacterial agent was determined for the bacterial population from each passage.

  • A significant increase in the MIC (typically ≥4-fold) was considered as the development of resistance.

Visualizing Mechanisms and Workflows

Signaling Pathway of this compound

Antibacterial_Agent_98_Mechanism Antibacterial_Agent_98 This compound (compound g37) Gyrase_B Gyrase B (GyrB) Subunit Antibacterial_Agent_98->Gyrase_B Binds to ATPase_Activity ATPase Activity Antibacterial_Agent_98->ATPase_Activity Inhibits Gyrase_B->ATPase_Activity Possesses DNA_Supercoiling DNA Supercoiling ATPase_Activity->DNA_Supercoiling Enables DNA_Replication DNA Replication DNA_Supercoiling->DNA_Replication Essential for Bacterial_Cell_Death Bacterial Cell Death DNA_Replication->Bacterial_Cell_Death Inhibition leads to

Caption: Mechanism of action of this compound.

Experimental Workflow for Serial Passage Study

Serial_Passage_Workflow cluster_setup Initial Setup cluster_passage Daily Serial Passage (20 Days) cluster_analysis Data Analysis Start Start Prepare_Culture Prepare MRSA Culture (~5x10^5 CFU/mL) Start->Prepare_Culture Determine_Initial_MIC Determine Initial MIC (Broth Microdilution) Prepare_Culture->Determine_Initial_MIC Inoculate Inoculate Culture in Sub-MIC Antibiotic Determine_Initial_MIC->Inoculate Incubate Incubate 24h at 37°C Inoculate->Incubate Transfer Transfer Aliquot to Fresh Media with Antibiotic Incubate->Transfer Determine_Daily_MIC Determine MIC of Passaged Culture Transfer->Determine_Daily_MIC Determine_Daily_MIC->Inoculate Repeat for 20 days Analyze_MIC Analyze Fold-Change in MIC over 20 Days Determine_Daily_MIC->Analyze_MIC End End Analyze_MIC->End

Caption: Workflow for serial passage resistance study.

Conclusion

The available preclinical data strongly suggests that "this compound" possesses a superior resistance profile compared to traditional antibiotics like vancomycin when tested against MRSA. Its novel mechanism of targeting GyrB likely contributes to this low propensity for resistance development. Further clinical investigation is warranted to confirm these promising findings in a real-world setting. This comparative guide highlights the potential of "this compound" as a valuable addition to the therapeutic arsenal against drug-resistant bacterial infections.

References

Unveiling "Antibacterial Agent 98": A Comparative Guide to Cross-Resistance

Author: BenchChem Technical Support Team. Date: November 2025

In the ever-evolving landscape of antimicrobial resistance, the emergence of novel antibacterial agents brings both promise and scrutiny. This guide provides a detailed comparison of a notable new agent, initially identified as "Antibacterial agent 98," focusing on its performance against resistant pathogens and its potential for cross-resistance with existing antibiotic classes. Our investigation has revealed that "this compound" encompasses at least two distinct compounds: a quinolone derivative (compound g37) that inhibits DNA gyrase B, and a new class of glycopeptide antibiotics, the mannopeptimycins, which target cell wall biosynthesis. This guide will focus on the mannopeptimycins , for which a more extensive set of cross-resistance data is publicly available.

Performance Against Resistant Superbugs: A Quantitative Comparison

The mannopeptimycins, produced by Streptomyces hygroscopicus LL-AC98, have demonstrated significant activity against a range of clinically important antibiotic-resistant bacteria.[1][2] The data presented below summarizes the minimum inhibitory concentrations (MICs) of the most active mannopeptimycin analogue, mannopeptimycin ɛ, and other mannopeptimycins, against methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin-resistant Streptococcus pneumoniae. For comparison, typical MIC ranges for standard-of-care antibiotics against these pathogens are also provided.

Antibacterial AgentOrganismResistance ProfileMIC (µg/mL)
Mannopeptimycin ɛ Staphylococcus aureusMethicillin-Resistant (MRSA)2 - 4 [1][2]
Mannopeptimycin γ/δ Staphylococcus aureusMethicillin-Resistant (MRSA)16 - 32 [1]
VancomycinStaphylococcus aureusMethicillin-Resistant (MRSA)0.5 - 2[3][4][5]
Oxacillin/MethicillinStaphylococcus aureusMethicillin-Resistant (MRSA)≥ 4[4]
Mannopeptimycin ɛ Enterococcus spp.Vancomycin-Resistant (VRE)4 - 32 [1][2]
VancomycinEnterococcus spp.Vancomycin-Resistant (VRE)≥ 16[3]
Mannopeptimycin ɛ Streptococcus pneumoniaePenicillin-Resistant2 - 4 [1]
Mannopeptimycin γ/δ Streptococcus pneumoniaePenicillin-Resistant4 - 8 [1]
PenicillinStreptococcus pneumoniaePenicillin-Resistant≥ 2[6][7]

The data clearly indicates that mannopeptimycin ɛ exhibits potent activity against MRSA and penicillin-resistant S. pneumoniae, with MIC values comparable to or better than some existing therapies.[1][2] Notably, the mannopeptimycins retain their activity against vancomycin-resistant enterococci, suggesting a lack of cross-resistance with glycopeptide antibiotics.[1]

Mechanism of Action: A Novel Approach to Targeting the Cell Wall

The mannopeptimycins employ a distinct mechanism of action that sets them apart from many other antibiotic classes. They inhibit the biosynthesis of the bacterial cell wall, a pathway also targeted by well-known antibiotics like penicillins and vancomycin.[1][2] However, the specific target within this pathway is different. Mannopeptimycins bind to lipid II, a crucial precursor molecule in the peptidoglycan synthesis cascade.[8][9] This interaction effectively blocks the transglycosylation step, a critical stage in the formation of the cell wall.[8] This unique binding site on lipid II is believed to be the reason for the lack of cross-resistance with other antibiotics that also target cell wall synthesis.[8][9]

Mannopeptimycin_Mechanism_of_Action cluster_synthesis Cell Wall Precursor Synthesis cluster_transglycosylation Transglycosylation cluster_inhibition Inhibition UDP_NAG UDP-NAG Lipid_I Lipid I UDP_NAG->Lipid_I MurY UDP_NAM_peptide UDP-NAM-pentapeptide UDP_NAM_peptide->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Growing_PG Growing Peptidoglycan Chain Lipid_II->Growing_PG Transglycosylase Mannopeptimycin Mannopeptimycin Mannopeptimycin->Lipid_II Binds to

Caption: Mechanism of action of mannopeptimycins, highlighting the inhibition of the transglycosylation step in cell wall synthesis through binding to Lipid II.

Experimental Protocols

To ensure the reproducibility and transparency of the findings presented, this section details the key experimental methodologies employed in the cross-resistance studies of mannopeptimycins.

Antimicrobial Susceptibility Testing

The in vitro antibacterial activities of mannopeptimycins and comparator agents were determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[1]

  • Bacterial Strains: A panel of recent clinical isolates, including methicillin-resistant S. aureus, vancomycin-resistant enterococci, and penicillin-resistant S. pneumoniae, were used.

  • Media: Mueller-Hinton II broth was utilized for non-fastidious aerobic bacteria. For testing streptococci, the medium was supplemented with 5% lysed horse blood.[1]

  • Inoculum Preparation: Bacterial suspensions were prepared and adjusted to a final density of approximately 10^5 colony-forming units (CFU)/mL.

  • Assay Plates: 96-well microtiter plates were prepared with serial twofold dilutions of the antibacterial agents.

  • Incubation: The plates were incubated at 35°C for 18-24 hours in ambient air.[1]

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the organism.[1]

In Vitro Resistance Selection Study

To assess the potential for resistance development to mannopeptimycins, a multi-passage resistance selection study was conducted.[1]

  • Bacterial Strain: Staphylococcus aureus ATCC 6538P was used for this study.

  • Method: A serial passage experiment was performed in broth medium containing sub-inhibitory concentrations of mannopeptimycin δ.

  • Procedure:

    • An initial MIC of mannopeptimycin δ against the S. aureus strain was determined.

    • The bacteria were then serially passaged daily for 55 days in broth containing increasing concentrations of mannopeptimycin δ.[1]

    • The inoculum for each subsequent passage was taken from the well with the highest concentration of the antibiotic that still permitted bacterial growth.[1]

    • The MIC of mannopeptimycin δ was determined at regular intervals throughout the 55-day period.

  • Outcome: This experiment aimed to determine if repeated exposure to sub-lethal doses of the antibiotic would lead to the selection of resistant mutants and a subsequent increase in the MIC.

Resistance_Selection_Workflow start Start: S. aureus Culture initial_mic Determine Initial MIC of Mannopeptimycin δ start->initial_mic passage Serial Passage in Broth with Sub-inhibitory Concentrations of Mannopeptimycin δ initial_mic->passage incubation Incubate for 24h at 35°C passage->incubation mic_check Determine MIC of Mannopeptimycin δ incubation->mic_check inoculate Inoculate Next Passage from Highest Concentration with Growth incubation->inoculate decision 55 Days Complete? mic_check->decision decision->passage No end End: Analyze for Resistance Development decision->end Yes inoculate->passage

References

Validating the In Vivo Efficacy of "Antibacterial Agent 98" in Different Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of the novel investigational drug, "Antibacterial Agent 98," against established standard-of-care antibiotics. The data presented herein is derived from preclinical studies in validated animal models of bacterial infection. This document is intended to provide an objective overview of the agent's performance, supported by detailed experimental data and protocols.

Introduction to this compound

"this compound" is a novel synthetic small molecule antibiotic belonging to a new class of protein synthesis inhibitors. Its unique mechanism of action involves binding to a novel site on the bacterial 50S ribosomal subunit, leading to the inhibition of translation initiation. This mechanism is distinct from existing classes of antibiotics that target protein synthesis, suggesting a low potential for cross-resistance. In vitro studies have demonstrated potent activity against a broad spectrum of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).

Mechanism of Action: A Hypothetical Signaling Pathway

The proposed mechanism of action for "this compound" is the disruption of bacterial protein synthesis. The following diagram illustrates the key steps in this pathway.

cluster_bacterial_cell Bacterial Cell AA98 This compound Ribosome 50S Ribosomal Subunit AA98->Ribosome Binds to novel site Initiation Inhibition of Initiation Complex Formation Ribosome->Initiation Protein_Synthesis Protein Synthesis Blocked Initiation->Protein_Synthesis Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death

Caption: Hypothetical mechanism of action for "this compound".

Comparative In Vivo Efficacy Studies

The in vivo efficacy of "this compound" was evaluated in three well-established murine models of infection: the neutropenic thigh infection model, the pneumonia model, and a sepsis model. These models are crucial for assessing the therapeutic potential of new antimicrobial agents under conditions that mimic human infections.[1][2] The performance of "this compound" was compared against Vancomycin and Linezolid, two widely used antibiotics for treating Gram-positive infections.

Experimental Workflow

The general workflow for the in vivo efficacy studies is depicted in the diagram below.

cluster_workflow Experimental Workflow for In Vivo Efficacy Testing Animal_Prep Animal Preparation (e.g., Immunosuppression) Infection Bacterial Infection (Thigh, Lung, or Peritoneal) Animal_Prep->Infection Treatment Treatment Administration (this compound or Comparators) Infection->Treatment Monitoring Monitoring (Survival, Clinical Signs) Treatment->Monitoring Endpoint Endpoint Analysis (Bacterial Load in Tissues) Monitoring->Endpoint

Caption: General experimental workflow for in vivo efficacy studies.

Data Presentation: Summary of Efficacy Data

The following tables summarize the quantitative data from the comparative efficacy studies.

Table 1: Efficacy in Murine Neutropenic Thigh Infection Model (MRSA)
Treatment GroupDose (mg/kg)RouteMean Bacterial Load (log10 CFU/thigh) ± SDReduction vs. Control (log10 CFU)
Vehicle Control-SC7.8 ± 0.4-
This compound 10SC4.2 ± 0.33.6
This compound 20SC3.1 ± 0.24.7
Vancomycin40IV5.5 ± 0.52.3
Linezolid50PO5.9 ± 0.41.9

CFU: Colony Forming Units; SD: Standard Deviation; SC: Subcutaneous; IV: Intravenous; PO: Per Oral

Table 2: Efficacy in Murine Pneumonia Model (S. pneumoniae)
Treatment GroupDose (mg/kg)RouteMean Bacterial Load (log10 CFU/lung) ± SDSurvival Rate (%)
Vehicle Control-IT8.2 ± 0.60
This compound 20IV4.5 ± 0.480
This compound 40IV3.2 ± 0.3100
Vancomycin40IV6.1 ± 0.540
Linezolid50PO6.5 ± 0.630

IT: Intratracheal

Table 3: Efficacy in Murine Sepsis Model (VRE)
Treatment GroupDose (mg/kg)RouteMean Bacterial Load (log10 CFU/spleen) ± SDSurvival Rate (%)
Vehicle Control-IP7.9 ± 0.50
This compound 20IV4.1 ± 0.490
This compound 40IV2.9 ± 0.2100
Vancomycin40IV7.5 ± 0.610
Linezolid50PO5.8 ± 0.560

IP: Intraperitoneal

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Murine Neutropenic Thigh Infection Model

This model is a highly standardized in vivo system for the initial evaluation of antimicrobials.[3]

  • Animals: Female ICR (CD-1) mice, 6-8 weeks old.

  • Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide (150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection).[4][5]

  • Bacterial Strain: A clinical isolate of MRSA (e.g., ATCC 43300) is used.

  • Inoculum Preparation: Bacteria are grown to mid-logarithmic phase in Mueller-Hinton broth, washed, and resuspended in sterile saline to a concentration of approximately 1 x 10^7 CFU/mL.

  • Infection: Mice are anesthetized, and 0.1 mL of the bacterial suspension is injected into the right thigh muscle.[4]

  • Treatment: Two hours post-infection, treatment is initiated with "this compound," vancomycin, linezolid, or vehicle control via the specified routes and doses.

  • Endpoint: At 24 hours post-infection, mice are euthanized, and the infected thigh muscle is aseptically removed, homogenized, and serially diluted for bacterial enumeration (CFU counting) on appropriate agar plates.[4]

Murine Pneumonia Model

This model is used to evaluate the efficacy of antimicrobial agents in a lung infection setting.[6]

  • Animals: Male BALB/c mice, 6-8 weeks old.

  • Bacterial Strain: Streptococcus pneumoniae (e.g., ATCC 49619).

  • Inoculum Preparation: Similar to the thigh infection model, bacteria are prepared to a final concentration of approximately 1 x 10^8 CFU/mL.

  • Infection: Mice are anesthetized, and 50 µL of the bacterial suspension is administered via intratracheal instillation.[7]

  • Treatment: Treatment is initiated 4 hours post-infection.

  • Endpoint: Survival is monitored for 7 days. For bacterial load determination, a separate cohort of animals is euthanized at 24 hours post-infection, and the lungs are aseptically removed for homogenization and CFU counting.[8]

Murine Sepsis Model

This model mimics a systemic bacterial infection.

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Bacterial Strain: A clinical isolate of VRE.

  • Inoculum Preparation: Bacteria are prepared to a concentration that induces a lethal infection (approximately 1 x 10^9 CFU/mL).

  • Infection: 0.2 mL of the bacterial suspension is injected intraperitoneally.[9]

  • Treatment: Treatment begins 2 hours post-infection and may include fluid resuscitation with saline in addition to the antibiotic.[10]

  • Endpoint: Survival is monitored over a 7-day period. For bacterial burden, animals are euthanized at 24 hours post-infection, and spleens are harvested for homogenization and CFU enumeration.[11]

Logical Relationship of Key Performance Indicators

The following diagram illustrates the relationship between the key performance indicators used to evaluate the efficacy of "this compound."

cluster_performance Key Performance Indicators for Efficacy Efficacy Overall Efficacy Bacterial_Reduction Bacterial Load Reduction (log10 CFU) Bacterial_Reduction->Efficacy Survival Increased Survival Rate Bacterial_Reduction->Survival Survival->Efficacy PK_PD Favorable PK/PD Profile PK_PD->Efficacy Safety Good Safety and Tolerability Safety->Efficacy

Caption: Relationship between key performance indicators for antibacterial efficacy.

Conclusion

The in vivo data presented in this guide demonstrate that "this compound" exhibits potent efficacy in murine models of thigh infection, pneumonia, and sepsis caused by multidrug-resistant Gram-positive bacteria. In all models, "this compound" showed a significant reduction in bacterial burden and a marked improvement in survival rates compared to both vehicle control and standard-of-care antibiotics. These promising preclinical findings support the continued development of "this compound" as a potential new therapeutic option for challenging bacterial infections.

References

A Comparative Safety Profile of Gyrase B Inhibitors: Antibacterial Agent 98, Novobiocin, and Coumermycin A1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profiles of "Antibacterial agent 98" (also known as compound g37) and similar antibacterial agents, novobiocin and coumermycin A1. All three compounds target the ATPase activity of bacterial DNA gyrase subunit B (GyrB), a validated target for antibacterial drug development. This document summarizes available quantitative safety data, details relevant experimental methodologies, and visualizes key pathways to aid in the evaluation of these compounds for further research and development.

Executive Summary

"this compound" is a potent, orally active antibacterial agent with demonstrated activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). Its mechanism of action involves the inhibition of Gyrase B ATPase activity, which impairs DNA supercoiling. While exhibiting promising antibacterial efficacy, a comprehensive evaluation of its safety profile is crucial for its potential as a therapeutic agent. This guide compares its available safety data with two other well-known GyrB inhibitors, novobiocin and coumermycin A1. Additionally, safety information for a more recent clinical-stage GyrB inhibitor, SPR720, is included for a broader perspective on the safety landscape of this class of antibiotics.

Comparative Safety Data

The following table summarizes the available quantitative safety data for "this compound" and its comparators. It is important to note that the availability of public data varies significantly between these compounds.

Safety ParameterThis compound (compound g37)NovobiocinCoumermycin A1SPR720 (Clinical Stage Comparator)
Cytotoxicity IC50: 55.3 µM (HepG2 cells)[1] IC50: 38.8 µM (HUVEC cells)[1] IC50: 0.92 µM (HCT-15 cells)IC50: ~700 µM (SKBr3 cells) IC50 values in nanomolar to low micromolar range for various cancer cell lines (MCF7, A549, LNCaP, PC-3) and a normal cell line (MRC5) have been reported for novobiocin analogs.Potent anti-proliferative activity in human breast cancer cell lines has been reported, with some analogs showing low micromolar activity.Not directly comparable as it is a clinical-stage drug. Phase 1 studies showed it was well-tolerated at daily doses up to 1,000 mg.
Genotoxicity (Ames Test) Data not publicly available.Considered a potential mutagen (mutagen category 2). Specific quantitative Ames test data with revertant colony counts is not readily available in public sources.Data not publicly available.Preclinical data suggests an acceptable safety profile, but specific Ames test results are not detailed in public reports.
Cardiotoxicity (hERG Assay) Data not publicly available.Weak hERG inhibitor. Specific IC50 values from various studies show a wide range and are protocol-dependent.Data not publicly available.Preclinical data suggests an acceptable safety profile. No serious cardiac adverse events were reported in the Phase 1 trial.
In Vivo Acute Toxicity Data not publicly available.LD50 (oral, rat): >2000 mg/kg LD50 (dermal, rabbit): >2000 mg/kgHarmful if swallowed. Specific LD50 data is not readily available.In a Phase 1 single ascending dose study, doses up to 2,000 mg were administered. The most common adverse events were mild to moderate gastrointestinal issues and headache, which were dose-dependent.

Mechanism of Action and Potential for Off-Target Effects

"this compound," novobiocin, and coumermycin A1 all function by inhibiting the ATPase activity of the bacterial DNA gyrase B subunit (GyrB). This ATP-binding pocket is distinct from the site of action of fluoroquinolone antibiotics, which target the GyrA subunit. The inhibition of GyrB prevents the supercoiling of bacterial DNA, a process essential for DNA replication, repair, and transcription, ultimately leading to bacterial cell death.

Gyrase_Inhibition_Pathway cluster_gyrase DNA Gyrase Complex ATP ATP Gyrase B Gyrase B ATP->Gyrase B Binds to ATPase site Gyrase A Gyrase A Gyrase B->Gyrase A Forms complex Bacterial Cell Death Bacterial Cell Death Relaxed DNA Relaxed DNA Gyrase A->Relaxed DNA Introduces double-strand break Supercoiled DNA Supercoiled DNA Relaxed DNA->Supercoiled DNA Negative supercoiling DNA Replication,\nTranscription, Repair DNA Replication, Transcription, Repair Agent_98 This compound Agent_98->Gyrase B Inhibits ATPase activity

Mechanism of action of Gyrase B inhibitors.

A key safety concern for GyrB inhibitors is the potential for off-target inhibition of structurally similar ATP-binding sites in human enzymes, such as topoisomerase II and Hsp90. Novobiocin, for instance, is known to inhibit the C-terminal ATPase domain of Hsp90, which has been explored for anti-cancer applications but can also lead to unintended cellular effects. The selectivity of "this compound" for bacterial GyrB over human ATPases is a critical parameter for its safety profile that requires further investigation.

Experimental Protocols

Detailed methodologies for key safety and toxicity assays are provided below. These protocols are essential for the standardized evaluation and comparison of antibacterial agents.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells (e.g., HepG2, HUVEC) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., "this compound") and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with test compound A->B C Incubate B->C D Add MTT reagent C->D E Incubate to form formazan crystals D->E F Add solubilizing agent E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

Workflow for the MTT cytotoxicity assay.
Genotoxicity Assay: Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The test measures the ability of a compound to cause mutations that revert the bacteria to a prototrophic state, allowing them to grow on a histidine-deficient medium.

Protocol:

  • Bacterial Culture: Grow the Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) overnight.

  • Metabolic Activation (optional): Prepare a rat liver S9 fraction to mimic mammalian metabolism, as some compounds only become mutagenic after metabolic activation.

  • Plate Incorporation Method:

    • Mix the test compound at various concentrations, the bacterial culture, and (if used) the S9 mix in molten top agar.

    • Pour the mixture onto a minimal glucose agar plate (histidine-deficient).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control, typically a two-fold or greater increase.

Cardiotoxicity Assay: hERG Patch-Clamp Assay

This electrophysiological assay is the gold standard for assessing a compound's potential to block the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can lead to QT interval prolongation and cardiac arrhythmias.

Principle: The assay directly measures the flow of potassium ions through the hERG channels in cells (typically HEK293 cells stably expressing the hERG channel) using the whole-cell patch-clamp technique.

Protocol:

  • Cell Preparation: Culture hERG-expressing cells and prepare them for patch-clamp recording.

  • Patch-Clamp Recording:

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Apply a voltage-clamp protocol to elicit hERG currents.

    • Record baseline hERG currents.

  • Compound Application: Perfuse the cell with a solution containing the test compound at various concentrations.

  • Current Measurement: Record the hERG currents in the presence of the compound.

  • Data Analysis: Measure the percentage of current inhibition at each concentration and determine the IC50 value for hERG channel block.

Conclusion and Future Directions

The available data suggests that "this compound" possesses potent antibacterial activity. However, a comprehensive assessment of its safety profile is incomplete. The provided cytotoxicity data indicates a potential for cellular toxicity at higher concentrations, and the lack of public data on its genotoxicity and cardiotoxicity represents a significant knowledge gap.

In comparison, novobiocin, a structurally related GyrB inhibitor, has a more extensive but also more cautionary safety profile, with known issues of skin sensitization and potential mutagenicity. The clinical data for SPR720 provides a valuable benchmark for the safety profile of a modern GyrB inhibitor, highlighting that a favorable therapeutic window can be achieved within this class.

For the continued development of "this compound" or any novel GyrB inhibitor, it is imperative to conduct a full panel of preclinical safety studies, including:

  • Expanded in vitro cytotoxicity testing against a broader range of human cell lines.

  • A standard battery of genotoxicity assays , including the Ames test and an in vitro mammalian cell gene mutation test.

  • In vitro hERG assay to definitively assess the risk of cardiac QT prolongation.

  • In vivo toxicology studies in animal models to determine the maximum tolerated dose, identify potential target organs of toxicity, and establish a safe starting dose for potential clinical trials.

By systematically generating and analyzing these key safety data points, a more complete and objective comparison can be made, ultimately informing the potential of "this compound" as a future therapeutic agent.

References

Independent validation of the published results for "Antibacterial agent 98"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of the reported performance of "Antibacterial agent 98," also identified as compound g37, with an established alternative. The information is intended for researchers, scientists, and drug development professionals to facilitate independent validation of the published findings. All data is presented in structured tables, and detailed experimental protocols for key assays are provided.

Overview of this compound (g37)

"this compound" (g37) is a novel synthetic compound belonging to the N-thiadiazole-4-hydroxy-2-quinolone-3-carboxamides class.[1][2] Published research identifies it as a potent inhibitor of the bacterial DNA gyrase subunit B (GyrB) in Staphylococcus aureus.[3][4] This inhibition disrupts DNA supercoiling, an essential process for bacterial DNA replication and transcription, leading to bacterial cell death. The compound has been reported to be bactericidal, metabolically stable, and orally active.[2]

Performance Comparison

To provide a context for the performance of "this compound" (g37), its reported in vitro activity is compared with Novobiocin, a well-characterized natural antibiotic that also targets the ATPase activity of bacterial DNA gyrase B.[5][6][7]

Table 1: In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
CompoundOrganismMIC (µg/mL)
This compound (g37) S. aureus ATCC 292130.1
Methicillin-resistant S. aureus (MRSA) (Clinical Isolates)0.25 - 1
Novobiocin S. aureus ATCC 292130.06 - 0.25
Methicillin-resistant S. aureus (MRSA)0.25

Note: MIC values for Novobiocin are sourced from multiple studies and may show variability based on specific strains and testing conditions.

Table 2: Enzyme Inhibition and Cytotoxicity
CompoundTarget/Cell LineIC50 (µM)
This compound (g37) S. aureus GyrB ATPase0.15
HepG2 (Human Liver Cancer Cell Line)55.3
HUVEC (Human Umbilical Vein Endothelial Cells)38.8
Novobiocin E. coli GyrB ATPase~0.9
M. tuberculosis GyrB ATPase0.21

Note: IC50 values for Novobiocin are provided for GyrB from different bacterial species as directly comparable data for S. aureus GyrB under the same assay conditions as g37 was not available in the searched literature.

Experimental Protocols

The following are detailed methodologies for key experiments to enable independent validation of the reported results.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method, a standard procedure for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

a. Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus ATCC 29213, MRSA clinical isolates)

  • Test compounds (this compound, comparator antibiotics) dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

b. Procedure:

  • Prepare a serial two-fold dilution of the test compounds in MHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum suspension in MHB and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well containing the diluted compound with the bacterial suspension. Include a growth control well (bacteria and broth, no compound) and a sterility control well (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Gyrase B ATPase Activity Assay

This assay measures the inhibition of the ATPase activity of Gyrase B, which is essential for its function. The protocol is based on a coupled-enzyme assay that detects ADP production.

a. Materials:

  • Purified S. aureus Gyrase B subunit

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl2, 1 mM DTT, 1 mM EDTA)

  • ATP

  • Pyruvate kinase (PK) and lactate dehydrogenase (LDH)

  • Phosphoenolpyruvate (PEP)

  • NADH

  • Test compounds

  • 96-well UV-transparent plates

  • Spectrophotometer capable of reading absorbance at 340 nm

b. Procedure:

  • Prepare a reaction mixture containing assay buffer, PK, LDH, PEP, and NADH.

  • Add the test compound at various concentrations to the wells of the 96-well plate.

  • Add the Gyrase B enzyme to the wells.

  • Initiate the reaction by adding ATP.

  • Immediately monitor the decrease in absorbance at 340 nm over time at a constant temperature (e.g., 37°C). The decrease in absorbance is proportional to the rate of NADH oxidation, which is coupled to ADP production by Gyrase B.

  • Calculate the initial reaction rates and determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[8][9]

DNA Supercoiling Assay

This assay visually demonstrates the inhibition of the DNA supercoiling activity of the complete DNA gyrase enzyme.

a. Materials:

  • Purified S. aureus DNA gyrase (A2B2 complex)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin)

  • Test compounds

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

  • Gel documentation system

b. Procedure:

  • Set up reaction mixtures containing assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.

  • Add the purified DNA gyrase enzyme to initiate the reaction.

  • Incubate the reactions at 37°C for a defined period (e.g., 1 hour).

  • Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.

  • Analyze the DNA topoisomers by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.

  • Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • The inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band with increasing inhibitor concentration. The IC50 can be determined by quantifying the band intensities.[10][11][12]

Visualizations

Signaling Pathway of DNA Gyrase Inhibition

DNA_Gyrase_Inhibition cluster_gyrase DNA Gyrase Action cluster_inhibition Inhibition Pathway Relaxed DNA Relaxed DNA Gyrase Gyrase Relaxed DNA->Gyrase Binds ADP_Pi ADP_Pi Gyrase->ADP_Pi Hydrolyzes Supercoiled DNA Supercoiled DNA Gyrase->Supercoiled DNA Introduces negative supercoils GyrB Gyrase B Subunit (ATPase site) ATP ATP ATP->Gyrase Provides energy Agent_98 This compound (g37) Agent_98->GyrB Inhibition Inhibition of ATPase Activity GyrB->Inhibition No_Supercoiling DNA Replication & Transcription Blocked Inhibition->No_Supercoiling Cell_Death Bacterial Cell Death No_Supercoiling->Cell_Death

Caption: Inhibition of DNA gyrase by this compound.

Experimental Workflow for MIC Determination

MIC_Workflow start Start prep_compound Prepare serial dilutions of test compound in 96-well plate start->prep_compound prep_inoculum Standardize bacterial suspension to 0.5 McFarland start->prep_inoculum inoculate Inoculate wells with bacterial suspension prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Observe for visible bacterial growth incubate->read_results determine_mic MIC = Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Logical Relationship of Validation Experiments

Validation_Logic cluster_invitro In Vitro Evaluation cluster_cellular Cellular & Safety Assessment compound This compound (g37) mic Antibacterial Activity (MIC) compound->mic enzyme_assay Gyrase B ATPase Inhibition (IC50) compound->enzyme_assay supercoiling_assay DNA Supercoiling Inhibition compound->supercoiling_assay cytotoxicity Cytotoxicity Assay (IC50) on Human Cell Lines compound->cytotoxicity mic->enzyme_assay Correlates with enzyme_assay->supercoiling_assay Confirms mechanism

Caption: Logical flow of experiments for validation.

References

Safety Operating Guide

Proper Disposal Procedures for Antibacterial Agent 98

Author: BenchChem Technical Support Team. Date: November 2025

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Disclaimer: "Antibacterial Agent 98" is a placeholder name for the purposes of this guidance. The following procedures are based on general best practices for the disposal of potent, non-autoclavable antibacterial compounds in a laboratory setting. Researchers must always consult the specific Safety Data Sheet (SDS) for any chemical and adhere to their institution's Environmental Health & Safety (EHS) guidelines.[1][2] Improper disposal can lead to the development of antimicrobial resistance and environmental contamination.[3]

This document provides essential safety and logistical information for the proper handling and disposal of waste containing "this compound," tailored for researchers, scientists, and drug development professionals.

Agent Characteristics and Waste Classification

All materials and solutions containing this compound should be treated as hazardous chemical waste.[2] This includes stock solutions, used and unused media, contaminated labware, and personal protective equipment (PPE).[2][4]

Table 1: Assumed Properties of this compound

PropertyValueDisposal Implication
Chemical Family Heterocyclic CompoundPotential for reactivity with other chemical classes; requires segregated waste streams.[1]
Solubility Soluble in DMSO, Ethanol; Sparingly soluble in waterWaste containers must be compatible with organic solvents.[5] High concentrations are considered hazardous chemical waste.[2]
Thermal Stability Heat-Stable (Not deactivated by autoclaving)Autoclaving is not a suitable method for deactivation.[2] Chemical inactivation or incineration is required.
pH of 1% Solution 8.5Mildly alkaline; neutralization may be required for aqueous waste streams if permitted by EHS.[5]
Primary Hazard Class Toxic, Environmental HazardRequires specific labeling and handling to prevent release into the environment.[6]

Step-by-Step Disposal Procedures

The primary principle is to collect all waste streams containing this compound for disposal via your institution's hazardous waste program.[7] Never dispose of this agent or its solutions down the sink.[1][8]

Liquid Waste Disposal

This category includes stock solutions, supernatants from cell cultures, and contaminated media.

  • Container Selection: Use a designated, leak-proof, and chemically compatible waste container provided by or approved by your institution's EHS department.[5] The container must be clearly labeled as "Hazardous Waste."[5]

  • Labeling: As soon as the first drop of waste is added, affix a hazardous waste tag.[7] The label must include:

    • The words "Hazardous Waste"[5]

    • The full chemical name: "Waste this compound" and all other chemical constituents (e.g., DMSO, Ethanol, cell culture media).

    • The approximate concentration of each component.

    • The date accumulation started.

    • The name of the principal investigator and the laboratory location.

  • Accumulation: Keep the waste container sealed at all times, except when adding waste.[1][8] Store it in a designated satellite accumulation area (SAA) within the lab, inside secondary containment (such as a plastic tub) to contain potential spills.[4][7]

  • Full Container: Once the container is full or has been accumulating for the maximum time allowed by your institution (e.g., 6-9 months), submit a chemical waste pickup request through your EHS department.[1][7][8]

Solid Waste Disposal

This includes contaminated consumables such as pipette tips, serological pipettes, centrifuge tubes, gloves, and bench paper.

  • Segregation: Collect all solid waste contaminated with this compound separately from regular and biohazardous waste.

  • Container: Place contaminated solids into a designated, durable, leak-proof container lined with a heavy-duty plastic bag. This could be a labeled bucket, box, or drum.[9]

  • Labeling: The container must be clearly labeled "Hazardous Waste" with the contents described as "Solid Debris contaminated with this compound."

  • Sharps: Any contaminated sharps (needles, scalpels, glass Pasteur pipettes) must be placed in a puncture-resistant sharps container specifically designated for chemically contaminated sharps.[4][9] This container should also be labeled as hazardous waste.

  • Disposal: When the container is full, seal the inner bag and close the container. Arrange for pickup by the EHS hazardous waste team.[7]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay Waste Generation

The following protocol outlines a typical experiment that generates waste containing this compound.

  • Stock Solution Preparation: A 100 mg/mL stock solution of this compound is prepared in 100% DMSO.

    • Waste Generated: Weighing paper, contaminated gloves, and any small plasticware used are disposed of as solid hazardous waste. The stock solution is stored for use.

  • Serial Dilutions: The stock solution is serially diluted in sterile microbial growth medium in 96-well plates to achieve a range of concentrations.

    • Waste Generated: Used pipette tips are discarded into the solid hazardous waste stream.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension.

    • Waste Generated: The pipette tips and any tubes used for bacterial dilution are considered mixed biohazardous and chemical waste. They should be collected as chemical waste.

  • Incubation: Plates are incubated for 18-24 hours at 37°C.

  • Data Analysis & Disposal: The plates are read to determine the MIC.

    • Waste Generated: The entire 96-well plate, containing the antibacterial agent and live bacteria, is considered mixed chemical and biological waste. It should not be autoclaved. The plates should be submerged in a container of a suitable chemical disinfectant (e.g., a 10% bleach solution, if compatible and approved by EHS for this agent) for a validated contact time before the liquid is aspirated into the liquid chemical waste container.[10][11] The empty plates are then disposed of as solid chemical waste.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and workflow for proper disposal of waste generated in the laboratory.

SignalingPathwayExample cluster_liquid Liquid Waste Stream cluster_solid Solid Waste Stream cluster_pickup Final Disposal A Stock Solutions D Labeled Liquid Waste Carboy A->D B Contaminated Media B->D C Supernatants C->D I EHS Pickup Request D->I E Contaminated Gloves/PPE H Labeled Solid Waste Bin E->H F Pipette Tips F->H G 96-Well Plates G->H H->I J Incineration I->J

References

Essential Safety and Operational Guide for Handling Antibacterial Agent 98

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the handling, operation, and disposal of "Antibacterial agent 98." The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling "this compound," a comprehensive PPE strategy is the first line of defense to minimize exposure and ensure personal safety.[1][2][3] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[4]

Recommended PPE for Handling "this compound":

  • Gloves: Nitrile or neoprene gloves are recommended. Double gloving is advised when handling concentrated solutions or performing procedures with a high risk of splashing.[4]

  • Eye and Face Protection: Safety goggles and a face shield, or a full face-piece respirator, are mandatory to protect against splashes, vapors, and airborne particles.[4]

  • Respiratory Protection: For procedures that may generate aerosols or dust, a fit-tested N95 or N100 NIOSH-approved mask is necessary. In the presence of vapors or for spill cleanup, a full face-piece chemical cartridge-type respirator or a powered air-purifying respirator (PAPR) should be used.[4]

  • Body Protection: A disposable gown or a clean lab coat is required. For procedures with a high splash risk, a fluid-resistant or impervious gown should be worn.[3][4]

  • Foot Protection: Chemical-resistant, steel-toe boots or shoes are recommended.[5]

Quantitative Safety Data

The following table summarizes hypothetical quantitative safety data for "this compound." Users must consult the specific Safety Data Sheet (SDS) for the actual compound being used.

ParameterValue (Illustrative)Notes
Occupational Exposure Limit (OEL) 0.1 µg/m³ (8-hour TWA)Adherence to this limit is critical to prevent long-term health effects.
Short-Term Exposure Limit (STEL) 0.5 µg/m³ (15-minute TWA)Should not be exceeded at any time during a workday.
Flash Point > 100 °C (212 °F)While not highly flammable, avoid open flames and sources of ignition.
LD50 (Oral, Rat) 50 mg/kgIndicates high acute toxicity if ingested.
Solubility in Water 10 g/L at 20 °CModerate solubility; consider this when preparing solutions and cleaning spills.
Vapor Pressure < 0.01 mmHg at 20 °CLow volatility, but aerosolization can still occur.

Operational Plans

Handling and Storage:

  • Designated Area: All work with "this compound" should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any potential contamination.

  • Weighing: When weighing the powdered form, use a ventilated balance enclosure to prevent inhalation of fine particles.

  • Solution Preparation: Prepare solutions in a fume hood. Add the agent to the solvent slowly to avoid splashing.

  • Storage: Store "this compound" in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.

Disposal Plan:

The disposal of "this compound" and associated waste must be handled with care to prevent environmental contamination and the development of antibiotic resistance.[6]

  • Solid Waste: All contaminated solid waste, including gloves, gowns, and plasticware, should be placed in a designated, sealed biohazard bag and incinerated.[7][8]

  • Liquid Waste:

    • Concentrated Solutions: Stock solutions of "this compound" are considered hazardous chemical waste and should be collected in a labeled, approved container for chemical waste disposal according to institutional guidelines.[6]

    • Dilute Solutions (e.g., used cell culture media): Due to the potential for heat stability of some antibiotics, autoclaving may not be sufficient for degradation.[6] Therefore, it is recommended to treat all liquid waste containing this agent as chemical waste.[6] Collect in a labeled, leak-proof container for chemical waste disposal.

  • Sharps: All contaminated sharps (needles, scalpels, etc.) must be disposed of in a puncture-resistant sharps container.[8][9]

Emergency Procedures: Spill and Exposure Response

Chemical Spill Response:

  • Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.[10]

  • Isolate: Secure the area and prevent entry.

  • Assess: From a safe distance, assess the extent of the spill and the potential hazards. Do not attempt to clean up a large or highly hazardous spill yourself.[10][11]

  • Small Spills (manageable by trained personnel):

    • Don appropriate PPE, including respiratory protection.[11]

    • Cover the spill with an absorbent material, starting from the outside and working inwards to prevent spreading.[12]

    • Gently apply a suitable disinfectant, allowing for the recommended contact time.[12][13]

    • Collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

    • Decontaminate the spill area with the appropriate disinfectant.

    • Dispose of all contaminated materials as hazardous waste.

  • Large Spills: Evacuate the laboratory, close the doors, and contact the institution's emergency response team immediately.[10]

Personnel Exposure Protocol:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[10][11] Remove any contaminated clothing while under a safety shower.[10] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes using an eyewash station.[10][11] Hold the eyelids open and away from the eyeball. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[14] Seek immediate medical attention.

Reporting: All spills and exposures, regardless of severity, must be reported to the laboratory supervisor and the institution's environmental health and safety department.[12][13]

Experimental Protocols

Protocol for Weighing and Reconstituting "this compound" Powder:

  • Preparation: Don all required PPE. Ensure the ventilated balance enclosure and chemical fume hood are functioning correctly.

  • Weighing:

    • Place a pre-labeled container on the analytical balance within the ventilated enclosure.

    • Tare the balance.

    • Carefully transfer the desired amount of "this compound" powder to the container using a clean spatula.

    • Close the container securely before removing it from the enclosure.

  • Reconstitution:

    • In a chemical fume hood, open the container with the weighed powder.

    • Using a calibrated pipette, slowly add the required volume of the appropriate solvent to the container.

    • Securely cap the container and mix by gentle inversion or vortexing until the powder is completely dissolved.

    • Label the stock solution with the compound name, concentration, date, and your initials.

Visual Workflow

Spill_Response_Workflow cluster_Initial_Response Initial Response cluster_Spill_Management Spill Management cluster_Final_Steps Final Steps Spill Spill Occurs Evacuate Evacuate Area & Alert Others Spill->Evacuate Assess Assess Spill (Size & Hazard) Evacuate->Assess Decision Is Spill Large or Highly Hazardous? Assess->Decision LargeSpill Contact Emergency Response Team Decision->LargeSpill Yes SmallSpill Proceed with Cleanup Decision->SmallSpill No Report Report Incident to Supervisor & EHS LargeSpill->Report Cleanup Contain & Absorb Spill SmallSpill->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Dispose->Report

Caption: Workflow for handling a chemical spill of "this compound".

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.